2'-Deoxy-2'-fluoroarabino inosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11FN4O4 |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5+,7-,10-/m1/s1 |
InChI Key |
NRVOTDBYJXFINS-GQTRHBFLSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic pathway for 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine), a key fluorinated nucleoside analog. Due to the limited direct literature on FA-Inosine synthesis, this document outlines a robust and well-documented two-stage strategy. The first stage details the synthesis of the precursor, 2'-Deoxy-2'-fluoroarabinoadenosine (FA-Adenosine), followed by its conversion to FA-Inosine via enzymatic or chemical deamination.
The methodologies presented are compiled from established literature for the synthesis of related 2'-fluoroarabinonucleosides.[1][2] This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate comprehension and replication in a research and development setting.
Stage 1: Synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine (FA-Adenosine) Precursor
The synthesis of the FA-Adenosine precursor is accomplished through a multi-step process starting from a protected ribofuranose. The key transformations involve selective fluorination of the sugar moiety, activation via bromination, and subsequent glycosylation with an adenine base.
Overall Synthesis Workflow (Stage 1)
Step 1: Fluorination of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose
The initial step involves the stereoselective introduction of a fluorine atom at the C2' position of the ribose sugar. This is achieved via deoxofluorination using diethylaminosulfur trifluoride (DAST).[1]
Experimental Protocol:
-
Dissolve 1,3,5-tri-O-benzoyl-α-d-ribofuranose (1.0 eq) in dichloromethane.
-
Add diethylaminosulfur trifluoride (DAST) (3.0 eq) dropwise to the stirred solution.
-
Heat the resulting mixture to 40°C and stir for 16 hours.
-
Cool the reaction mixture and quench by carefully adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.[1]
| Parameter | Value | Reference |
| Starting Material | 1,3,5-tri-O-benzoyl-α-d-ribofuranose | [1] |
| Reagent | DAST | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | 40°C | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | 71% | [1] |
Step 2: Synthesis of Arabinofuranosyl Bromide Intermediate
The fluorinated sugar is converted to a glycosyl bromide, which serves as an activated donor for the subsequent N-glycosylation reaction.
Experimental Protocol:
-
Dissolve 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1.0 eq) in dichloromethane.
-
Add a solution of 30% HBr in acetic acid.
-
Stir the mixture overnight at room temperature.
-
Wash the reaction mixture sequentially with water and saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide as an oil.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | [1] |
| Reagent | 30% HBr in Acetic Acid | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Yield | ~97% (crude) | [1] |
Step 3 & 4: Glycosylation and Deprotection
The key bond between the sugar and the nucleobase is formed in the glycosylation step, followed by the removal of protecting groups to yield the final nucleoside analog. The specific protocol for adenine coupling is analogous to that for thymine and cytosine described in the literature.[1]
Experimental Protocol (Glycosylation):
-
Prepare silylated N⁶-benzoyladenine by refluxing N⁶-benzoyladenine with hexamethyldisilazane (HMDS) and a catalytic amount of (NH₄)₂SO₄.
-
Dissolve the arabinofuranosyl bromide (1.0 eq) and the silylated N⁶-benzoyladenine (1.2 eq) in a suitable solvent like acetonitrile or CCl₄.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol and evaporate the solvents.
-
Purify the resulting protected nucleoside by silica gel chromatography.
Experimental Protocol (Deprotection):
-
Dissolve the protected FA-Adenosine in methanolic ammonia (7N NH₃/MeOH).
-
Stir the solution in a sealed vessel at room temperature overnight.
-
Evaporate the solvent and purify the residue by chromatography to obtain pure 2'-Deoxy-2'-fluoroarabinoadenosine (FA-Adenosine).
| Parameter | Value | Reference |
| Glycosylation Yield | Varies (typically 40-60% for purines) | (General) |
| Deprotection Yield | High (typically >90%) | (General) |
Stage 2: Conversion of FA-Adenosine to FA-Inosine
The final step in the synthesis is the conversion of the adenine moiety of FA-Adenosine to the hypoxanthine moiety of FA-Inosine. This is achieved through deamination. While enzymatic deamination of 2'-fluoro-substituted adenosine analogs by adenosine deaminase (ADA) is possible, the reaction is known to be significantly slower than with the corresponding non-fluorinated nucleosides.[3][4] A chemical approach offers a more direct alternative.
Synthesis Workflow (Stage 2)
Step 5: Deamination of FA-Adenosine
This protocol describes a standard chemical method for the deamination of adenosine analogs to their corresponding inosine analogs.
Experimental Protocol (Chemical Deamination):
-
Dissolve 2'-Deoxy-2'-fluoroarabinoadenosine (1.0 eq) in aqueous acetic acid (e.g., 50%).
-
Cool the solution in an ice bath to 0°C.
-
Add a solution of sodium nitrite (NaNO₂) (3.0-5.0 eq) in water dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, neutralize the reaction mixture carefully with a base such as ammonium hydroxide.
-
Evaporate the solvent and purify the crude product using reverse-phase HPLC or silica gel chromatography to yield 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine).
| Parameter | Value | Reference |
| Starting Material | 2'-Deoxy-2'-fluoroarabinoadenosine | (General) |
| Reagent | Sodium Nitrite (NaNO₂) | (General) |
| Solvent | Aqueous Acetic Acid | (General) |
| Temperature | 0°C to Room Temperature | (General) |
| Reaction Time | 12-18 hours | (General) |
| Yield | Moderate to good (typically 50-80%) | (General) |
This comprehensive guide outlines a viable and referenced pathway for the synthesis of 2'-Deoxy-2'-fluoroarabinoinosine. Researchers should note that reaction conditions may require optimization for specific laboratory settings and scales.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Fluoro-2',3'-dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 2'-Fluoroarabino Nucleosides for Drug Development
Abstract: 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the fields of drug development and molecular biology. The strategic placement of a fluorine atom at the 2'-arabino position imparts a unique combination of physicochemical properties, including high binding affinity to RNA targets, enhanced nuclease resistance, and the ability to elicit RNase H-mediated cleavage of target RNA. These characteristics make 2'F-ANA a promising candidate for antisense therapeutics, siRNAs, and aptamers. This guide provides an in-depth overview of the core physicochemical properties of 2'-fluoroarabino nucleosides, details key experimental protocols for their synthesis and characterization, and illustrates their mechanism of action for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The introduction of a highly electronegative fluorine atom in the C2'-"up" or arabino configuration profoundly influences the sugar pucker, leading to distinct structural and thermodynamic properties compared to native DNA and RNA.
Conformational Preferences
Unlike DNA, which typically prefers a C2'-endo (South) conformation, or RNA, which adopts a C3'-endo (North) conformation, the sugar moiety of 2'F-ANA nucleosides shows a strong preference for an O4'-endo (East) pucker.[1][2] This specific conformation is a key determinant of the overall helical structure and stability of 2'F-ANA-containing duplexes.[2] The conformation of 2'-fluoro-arabinonucleosides can vary slightly depending on the geometry of the parent duplex, adopting conformations such as C3'-endo or C4'-exo in A-form DNA environments.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy of 2'-fluoroarabino nucleosides reveals a characteristic five-bond coupling (5JF2'-H6/H8) of 2-4 Hz between the 2'-fluorine and the H6 (pyrimidine) or H8 (purine) proton of the nucleobase.[3][4][5] This through-space interaction is a distinctive feature of the β-configuration of 2'-araF-nucleosides.[4][6]
Table 1: Conformational Properties of Nucleosides in Different Duplex Environments
| Nucleoside Type | Duplex Environment | Predominant Sugar Pucker | Pseudorotation Phase Angle (P) |
|---|---|---|---|
| 2'F-ANA | B-form DNA | O4'-endo (East)[1] | ~90°[1] |
| 2'F-ANA | A-form DNA | C3'-endo / C4'-exo[1] | Varies[1] |
| ANA | B-form DNA | C1'-exo[1] | 107° - 123°[1] |
| RNA | A-form RNA | C3'-endo (North)[1] | 0° - 36°[1] |
| DNA | B-form DNA | C2'-endo (South)[1] | 144° - 198°[1] |
Hybridization and Thermodynamic Stability
2'F-ANA oligonucleotides exhibit significantly enhanced binding affinity for complementary RNA strands.[3][4][7] The stability of these 2'F-ANA/RNA heteroduplexes surpasses that of the corresponding DNA/RNA and even native RNA/RNA duplexes.[1] This increased stability is attributed to the conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization.[3][5][7] The presence of the electronegative fluorine leads to an increase in melting temperature (Tm) of approximately +1.2°C per modification.[2] Furthermore, 2'F-ANA demonstrates excellent mismatch discrimination, with a single mismatch in a 2'F-ANA/RNA duplex resulting in a Tm decrease of about 7.2°C.[2]
Table 2: Thermodynamic Stability of Duplexes Containing 2'F-ANA
| Duplex Type | Mismatch | ΔTm per modification (°C) |
|---|---|---|
| 2'F-ANA / RNA | None | +1.2[2] |
| 2'F-ANA / RNA | Single Mismatch | -7.2[2] |
| 2'F-ANA / DNA | Single Mismatch | -3.9[2] |
Nuclease Resistance
Oligonucleotides containing arabinonucleosides show increased resistance to degradation by serum and cellular nucleases compared to unmodified DNA.[1] This property is crucial for in vivo applications, as it extends the half-life of the therapeutic oligonucleotide, allowing for a more sustained biological effect.
Biological Activity and Mechanisms of Action
The unique properties of 2'F-ANA make it highly effective in applications that require specific recognition of RNA targets, particularly in antisense and antiviral therapies.
Antisense Applications via RNase H Recruitment
A primary mechanism for antisense oligonucleotides involves the recruitment of RNase H, an enzyme that selectively cleaves the RNA strand of a DNA/RNA hybrid.[4][5] Hybrids formed between 2'F-ANA and RNA are effective substrates for RNase H.[1][3] Circular dichroism studies indicate that 2'F-ANA/RNA hybrids adopt an 'A-like' helical structure, which is recognized by the enzyme, leading to the degradation of the target mRNA and subsequent downregulation of protein expression.[3][4][5]
References
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Deep Dive into 2'-F-ANA: Conformational Analysis and Sugar Pucker Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the fields of antisense therapeutics and siRNA technology. Its unique structural properties, particularly the conformation of its sugar moiety, impart favorable characteristics such as high binding affinity to RNA targets, enhanced nuclease resistance, and the ability of 2'-F-ANA/RNA hybrids to elicit RNase H activity.[1][2][3][4] This technical guide provides an in-depth analysis of the conformational landscape of 2'-F-ANA, with a specific focus on its sugar pucker, and details the experimental methodologies used for its characterization.
Conformational Landscape of 2'-F-ANA
The defining feature of 2'-F-ANA's structure is the presence of a fluorine atom at the 2' position of the arabinose sugar in a 'up' or β-configuration. This modification significantly influences the sugar's conformational preference, which in turn dictates the overall geometry of the nucleic acid duplex.
Sugar Pucker Preference
The conformation of the five-membered sugar ring in nucleic acids is described by the concept of "sugar pucker," which can be characterized by the pseudorotation phase angle (P). Unlike DNA, which typically prefers a C2'-endo (South) conformation, and RNA, which favors a C3'-endo (North) pucker, 2'-F-ANA exhibits a distinct preference for an O4'-endo (East) conformation.[1][2][3][4] This O4'-endo pucker is considered to be intermediate between the classical A-form (North) and B-form (South) conformations.[1] However, some studies have also observed 2'-F-ANA adopting a C2'-endo conformation, particularly within a B-form duplex.[5][6] This conformational flexibility allows 2'-F-ANA to be compatible with both DNA and RNA, contributing to its therapeutic potential.[2]
The preference for the O4'-endo or a more Northern/Eastern pucker is attributed to the gauche effect between the electronegative 2'-fluorine atom and the ring oxygen (O4').[2][6] This stereoelectronic interaction stabilizes a conformation where the 2'-fluorine is in a pseudoaxial position.[6]
The table below summarizes the key conformational parameters of 2'-F-ANA as reported in various studies.
| Parameter | Observed Value/State in 2'-F-ANA | Helix Type Compatibility | Reference |
| Predominant Sugar Pucker | O4'-endo (East) | Intermediate A/B-form | [1][2][3] |
| C2'-endo (South) | B-form | [5][6] | |
| North-Eastern and Northern regions of the pseudorotational phase cycle | A-form like | [1] | |
| Pseudorotation Phase Angle (P) | ~90° (for O4'-endo) | - | [2] |
| Glycosidic Torsion Angle | anti | A- and B-form | [7] |
| Interaction | Through-space interaction between 2'-F and H6/H8 of the base | - | [2][8] |
Impact on Duplex Stability and Biological Activity
The distinct sugar conformation of 2'-F-ANA has profound implications for its biophysical properties and biological function. The pre-organization of the sugar in a conformation that is favorable for duplex formation contributes to the high thermal stability of 2'-F-ANA containing duplexes, particularly with RNA targets.[2][9] The increased stability of 2'-F-ANA/RNA hybrids is a result of a favorable enthalpy of hybridization.[2][8]
Crucially, the intermediate A/B-form helical structure adopted by 2'-F-ANA/RNA hybrids is recognized by RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[1][2] This property is central to the mechanism of action of 2'-F-ANA-based antisense oligonucleotides. Furthermore, the conformational bias of the 2'-F-ANA sugar is thought to reduce the entropic penalty for recognition by the PAZ domain of the Argonaute protein, which is a key component of the RNA-induced silencing complex (RISC).[7]
Experimental Methodologies for Conformational Analysis
The determination of the conformational properties of 2'-F-ANA relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of nucleic acids.
Key NMR Experiments:
-
1D and 2D Proton (¹H) NMR: Used to assign proton resonances and measure scalar couplings (J-couplings), which provide information about dihedral angles within the sugar ring.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space distances between protons, which helps to determine the overall geometry and the glycosidic torsion angle. A key observation in 2'-F-ANA is the detection of a five-bond coupling between the 2'-F and the H6/H8 base protons, suggesting a through-space interaction.[2][8][10]
-
¹⁹F NMR: Directly probes the fluorine nucleus, providing information about its local environment. The observation of a five-bond coupling between the 2'-F and the base protons (H8/H6) is a characteristic feature of 2'-fluoro-β-D-arabinonucleosides.[2]
-
³¹P NMR: Provides information about the phosphodiester backbone conformation.
General Protocol for NMR Analysis:
-
Sample Preparation: The synthesized 2'-F-ANA oligonucleotide is dissolved in a suitable buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, pH 7.2).[2]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
Data Processing and Analysis: The NMR data is processed, and resonances are assigned. Coupling constants and NOE intensities are measured and used as constraints in structure calculation programs to generate a model of the solution structure.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
General Protocol for X-ray Crystallography:
-
Crystallization: The 2'-F-ANA oligonucleotide, often in a duplex with a complementary strand, is crystallized. This is typically achieved by screening a variety of conditions, including different buffers, precipitants, and temperatures. For example, crystals of a FANA-modified DNA decamer were grown using a solution containing 1 mM oligonucleotide, 10% MPD, 20 mM sodium cacodylate (pH 5.5), 10 mM cobalt hexamine, 6 mM NaCl, and 80 mM KCl.[1]
-
X-ray Diffraction Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the molecule are determined and refined to yield a high-resolution 3D structure.
Visualizing Methodological Workflows
The following diagrams illustrate the general workflows for the conformational analysis of 2'-F-ANA using NMR spectroscopy and X-ray crystallography.
Caption: Workflow for NMR-based conformational analysis of 2'-F-ANA.
Caption: Workflow for X-ray crystallography of 2'-F-ANA oligonucleotides.
Conclusion
The conformational properties of 2'-F-ANA, particularly its preference for an O4'-endo sugar pucker, are central to its utility in therapeutic applications. This unique conformation leads to high-affinity binding to RNA targets and confers the ability to activate RNase H, a key mechanism for antisense drugs. The detailed understanding of 2'-F-ANA's structure, derived from sophisticated experimental techniques like NMR and X-ray crystallography, continues to inform the design and development of next-generation nucleic acid-based therapeutics. The experimental workflows outlined in this guide provide a foundational understanding for researchers aiming to further investigate the structural biology of 2'-F-ANA and other modified oligonucleotides.
References
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. The solution structure of double helical arabino nucleic acids (ANA and 2'F-ANA): effect of arabinoses in duplex-hairpin interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
The Advent and Evolution of 2'-Fluoroarabinosyl Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into nucleoside analogues has profoundly impacted the fields of medicinal chemistry and drug development. Among these, 2'-fluoroarabinosyl nucleosides have emerged as a pivotal class of compounds exhibiting potent antiviral and anticancer activities. The introduction of a fluorine atom at the 2'-"up" (arabino) position of the sugar moiety imparts unique conformational and electronic properties, leading to enhanced biological activity and improved metabolic stability compared to their non-fluorinated counterparts. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of 2'-fluoroarabinosyl nucleosides, offering a comprehensive resource for researchers and professionals in the field.
Discovery and Historical Perspective
The journey of 2'-fluoroarabinosyl nucleosides began with the broader exploration of fluorinated nucleosides. The rationale for incorporating fluorine, the most electronegative element, stems from its small van der Waals radius, which is comparable to that of a hydrogen atom, and its ability to form strong carbon-fluorine bonds. These properties can significantly alter the electronic distribution, pucker of the sugar ring, and stability of the glycosidic bond, thereby influencing the interaction of the nucleoside with viral or cellular enzymes.
Pioneering work in the 1970s by Jack J. Fox and his colleagues at the Sloan-Kettering Institute for Cancer Research laid the foundation for this class of compounds. Their research, along with contributions from Kyoichi A. Watanabe and others, led to the synthesis and discovery of the potent antiviral activities of several key 2'-fluoroarabinosyl nucleosides.
One of the earliest and most significant discoveries was that of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIAC) and its corresponding uracil derivative, FIAU. These compounds demonstrated remarkable activity against Herpes Simplex Virus (HSV) types 1 and 2.[1] Subsequently, 2'-fluoro-5-methyl-ara-uracil (FMAU) was synthesized and also showed potent anti-herpesvirus activity.[2] A significant breakthrough in the field was the discovery that the L-enantiomer of FMAU, L-FMAU (Clevudine), exhibited potent and selective activity against the Hepatitis B Virus (HBV).[3] This discovery was crucial as it highlighted the potential for stereochemistry to dictate antiviral specificity and reduce toxicity.
Key 2'-Fluoroarabinosyl Nucleosides: A Quantitative Overview
The biological activity of 2'-fluoroarabinosyl nucleosides is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) against a specific virus or cell line, and their 50% cytotoxic concentration (CC₅₀) in uninfected cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound | Virus/Cell Line | EC₅₀ / IC₅₀ / ID₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| FMAU (2'-fluoro-5-methyl-ara-uracil) | HSV-1 | <0.25 | 200 - 2060 | >800 | [2] |
| HSV-2 | <0.25 | 200 - 2060 | >800 | [2] | |
| Human Cytomegalovirus (HCMV) | - | 8 | - | [4] | |
| FIAC (2'-fluoro-5-iodo-ara-cytosine) | HSV-1 | - | 21.7 | - | [5] |
| HSV-2 | - | - | - | [1] | |
| Human Cytomegalovirus (HCMV) | 0.6 | 8 | 13.3 | [4] | |
| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | 0.1 | >1000 | >10000 | [6] |
| Epstein-Barr Virus (EBV) | 5.0 | 1000 | 200 | [6] | |
| FEAU (2'-fluoro-5-ethyl-ara-uracil) | HSV-1 | <0.25 | 200 - 2060 | >800 | [2] |
| C-FMAU (Carbocyclic FMAU) | HSV-1 | 4.4 µg/mL | - | - | [7] |
| C-FIAU (Carbocyclic FIAU) | HSV-1 | 11 µg/mL | - | - | [7] |
Synthesis and Experimental Protocols
The synthesis of 2'-fluoroarabinosyl nucleosides is a complex process that has evolved significantly over the years. The key challenge lies in the stereoselective introduction of the fluorine atom at the 2'-arabino position and the subsequent formation of the N-glycosidic bond with the desired nucleobase.
General Synthetic Strategy
A common approach for the synthesis of 2'-β-fluoroarabinosyl nucleosides involves the following key steps:
-
Preparation of a fluorinated sugar intermediate: This is often achieved by treating a suitable protected ribofuranose derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Activation of the anomeric carbon: The C1 position of the fluorinated sugar is activated, typically by conversion to a bromide or an acetate, to facilitate the subsequent glycosylation reaction.
-
Glycosylation: The activated fluorinated sugar is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst.
-
Deprotection: The protecting groups on the sugar and the nucleobase are removed to yield the final 2'-fluoroarabinosyl nucleoside.
Detailed Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine (A Precursor to FMAU)
This protocol is a representative example based on literature procedures.[5]
Step 1: 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 16 hours.
-
Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).
-
Separate the organic layer, wash with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield the fluorinated sugar (1).
Step 2: 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3)
-
Prepare 2,4-bis-O-(trimethylsilyl)thymine by refluxing thymine with excess hexamethyldisilazane and a catalytic amount of ammonium sulfate.
-
Prepare 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) by treating compound (1) with HBr in acetic acid.
-
A mixture of the bromosugar (2) (4.02 mmol) and 2,4-bis-O-(trimethylsilyl)thymine (4.82 mmol) in CCl₄ (20 ml) is refluxed for 60 hours.
-
Quench the reaction with methanol (10 ml) and filter the solid formed to obtain the protected nucleoside (3).
Step 3: 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine (4)
-
Suspend the protected nucleoside (3) in methanolic ammonia (saturated at 0 °C) and stir at room temperature overnight.
-
Evaporate the solvent and purify the residue by silica gel column chromatography to yield the final product (4).
Biological Evaluation: Experimental Protocols
Antiviral Activity: Plaque Reduction Assay
This assay is a standard method to determine the antiviral efficacy of a compound.[8]
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for HSV) to form a confluent monolayer.
-
Virus Titration: Perform a plaque assay with a serial dilution of the virus stock to determine the titer in plaque-forming units (PFU)/mL. This allows for the use of a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: Prepare serial dilutions of the 2'-fluoroarabinosyl nucleoside in a serum-free medium.
-
Infection: Pre-treat the cell monolayers with the compound dilutions for 1 hour at 37°C. Then, infect the cells with the virus at a predetermined MOI in the presence of the compound.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of the compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
-
Cell Seeding: Seed a 96-well plate with the host cell line at an appropriate density.
-
Compound Treatment: Add serial dilutions of the 2'-fluoroarabinosyl nucleoside to the wells and incubate for a period equivalent to the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (no compound). The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action and Signaling Pathways
Antiviral Mechanism
The primary antiviral mechanism of 2'-fluoroarabinosyl nucleosides involves the inhibition of viral DNA synthesis.
Upon entry into the host cell, the nucleoside analog is phosphorylated by cellular and/or viral kinases to its active 5'-triphosphate form.[9] This triphosphate metabolite then acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase.[3] Incorporation of the 2'-fluoroarabinosyl nucleotide into the growing viral DNA chain can lead to chain termination due to the altered sugar conformation, or it can inhibit further elongation, thereby halting viral replication.[10] For some compounds like Clevudine, a non-competitive inhibition of the HBV polymerase has also been proposed.[11]
Anticancer Signaling Pathways
While the primary focus has been on their antiviral properties, some 2'-fluoroarabinosyl nucleosides have also demonstrated anticancer activity. Their mechanism in cancer cells is also believed to involve incorporation into DNA, leading to DNA damage and apoptosis. The specific signaling pathways affected can include:
-
DNA Damage Response (DDR) Pathway: Incorporation of the fraudulent nucleoside triggers the DDR pathway, leading to cell cycle arrest and apoptosis.
-
PI3K/Akt and MAPK/ERK Pathways: These are key survival pathways that are often dysregulated in cancer. While direct modulation by 2'-fluoroarabinosyl nucleosides is not extensively documented, the induction of cellular stress and DNA damage can indirectly impact these pathways. Further research is needed to fully elucidate the intricate interplay between these nucleosides and cancer cell signaling.
Drug Development Workflow
The development of a 2'-fluoroarabinosyl nucleoside from a lead compound to a clinical candidate follows a rigorous and multi-step process.
Conclusion and Future Directions
The discovery and development of 2'-fluoroarabinosyl nucleosides represent a landmark achievement in medicinal chemistry, providing potent therapeutic agents against viral infections and cancer. The unique properties conferred by the 2'-fluoroarabino substitution have paved the way for the design of highly selective and effective drugs. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of analogues, the exploration of new therapeutic targets, and the use of advanced drug delivery systems to enhance their efficacy and safety profiles. A deeper understanding of their interactions with cellular signaling pathways will also be crucial for expanding their therapeutic applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays for Hepatitis B Virus DNA-and RNA-Dependent DNA Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. New synthesis of L-FMAU from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical role of 2'-Deoxy-2'-fluoroarabino inosine in nucleic acid synthesis
An In-depth Technical Guide on the Biochemical Role of 2'-Deoxy-2'-fluoroarabino inosine in Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical role of this compound (FA-I), a modified nucleoside with significant implications in the fields of antiviral therapy and antisense technology. We will delve into its mechanism of action, its impact on nucleic acid structure and function, and the experimental methodologies used to characterize its properties.
Introduction to this compound (FA-I)
This compound is a synthetic purine nucleoside analog. It belongs to a class of compounds known as 2'-fluoro-arabinonucleic acids (2'F-ANA). The defining structural feature of FA-I is the substitution of a fluorine atom for the hydroxyl group at the 2' position of the arabinose sugar moiety, with the fluorine atom in the up or β-configuration, which is cis-oriented to the heterocyclic base. This modification significantly alters the molecule's chemical properties, metabolic stability, and biological activity compared to natural deoxynucleosides.[][2]
Inosine itself is a naturally occurring purine nucleoside formed from the deamination of adenosine.[3][4] It plays a crucial role in purine metabolism and can be found in transfer RNAs (tRNAs), where it participates in wobble base pairing during protein translation.[3][4] The combination of the inosine base with the 2'-fluoroarabino sugar modification creates a potent molecule for therapeutic applications.
Core Biochemical Mechanisms in Nucleic Acid Synthesis
The therapeutic and research applications of FA-I and other 2'F-ANA nucleosides stem from their ability to interfere with nucleic acid synthesis and modulate gene expression. Once inside a cell, FA-I is metabolized by cellular kinases to its active triphosphate form, this compound triphosphate (FA-ITP). This triphosphate is the key molecule that interacts with the cellular machinery for DNA and RNA synthesis.
Antiviral Activity: Chain Termination and Polymerase Inhibition
FA-I exhibits potent antiviral activity, particularly against RNA viruses.[] The primary mechanism of this activity involves the following steps:
-
Metabolic Activation: FA-I is converted to FA-ITP by host cell kinases.
-
Incorporation into Viral Nucleic Acids: Viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases can recognize FA-ITP as a substrate and incorporate the corresponding monophosphate into the growing viral RNA or DNA chain.[]
-
Chain Termination: The presence of the 2'-fluoro group in the arabino (up) configuration can disrupt the proper positioning of the incoming nucleoside triphosphate, leading to the premature termination of the nascent nucleic acid chain.[] This prevents the successful replication of the viral genome.
-
Competitive Inhibition: FA-ITP can also act as a competitive inhibitor of viral polymerases, binding to the active site of the enzyme and preventing the incorporation of natural nucleoside triphosphates.
The fluorine substitution not only provides the mechanism for chain termination but also enhances the metabolic stability of the nucleoside, making it more resistant to degradation by cellular enzymes.[]
Caption: Metabolic activation and antiviral mechanism of FA-Inosine.
Antisense Applications: Enhanced Stability and RNase H Activation
When incorporated into synthetic oligonucleotides, 2'F-ANA modifications, including FA-I, confer several advantageous properties for antisense applications.[5]
-
Increased Binding Affinity: The 2'-fluoroarabino modification pre-organizes the sugar pucker into a conformation that is favorable for binding to complementary RNA strands. This results in 2'F-ANA/RNA duplexes that are thermodynamically more stable than the corresponding DNA/RNA or RNA/RNA duplexes.[6]
-
Nuclease Resistance: The C-F bond is significantly stronger than the C-O bond, and the fluorine atom provides steric hindrance, making oligonucleotides containing 2'F-ANA highly resistant to degradation by cellular nucleases.[][5] This increases their half-life and duration of action in vivo.
-
RNase H Activation: A crucial feature of 2'F-ANA is that hybrids formed between a 2'F-ANA oligonucleotide and a target RNA molecule are substrates for RNase H.[6] RNase H is a cellular enzyme that specifically cleaves the RNA strand of a DNA/RNA hybrid. This enzymatic cleavage of the target mRNA leads to potent and specific gene silencing.[6][7] The ability to recruit RNase H is a key advantage over many other nucleic acid modifications that do not support this mechanism.
Caption: Antisense mechanism of 2'F-ANA oligonucleotides via RNase H.
Quantitative Data: Thermodynamic Stability
The incorporation of 2'F-ANA nucleosides significantly enhances the thermal stability of nucleic acid duplexes. The change in melting temperature (ΔTm) per modification is a key metric for evaluating the binding affinity of antisense oligonucleotides.
| Duplex Type | Sequence (Modified Strand) | Complementary Strand | ΔTm per Modification (°C) | Reference |
| 2'F-ANA/RNA | 5'-GTT ATT TCT CCT-3' (Fully Modified) | 5'-AGG AGA AAT AAC-3' (RNA) | +2.3 | [6] |
| 2'F-ANA/DNA | 5'-GTT ATT TCT CCT-3' (Fully Modified) | 5'-AGG AGA AAT AAC-3' (DNA) | +1.5 | [6] |
Note: Data is for fully modified 2'F-ANA oligonucleotides containing A, T, G, and C analogs, which demonstrates the general stabilizing effect of this class of modification.
Experimental Protocols
Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides
A common method for synthesizing 2'F-ara nucleosides involves the fluorination of a protected ribose precursor, followed by coupling with the desired nucleobase.
Example Protocol for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose:
-
A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) is prepared in dichloromethane (75 ml).[6]
-
Diethylaminosulfur trifluoride (DAST) (32.4 mmol) is added dropwise to the stirred solution.[6]
-
The reaction mixture is stirred at 40°C for 16 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (50 ml).[6]
-
The organic layer is separated, washed with water and then with saturated aqueous NaHCO₃.[6]
-
The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography to yield the fluorinated sugar intermediate.[6]
-
This intermediate can then be coupled with a silylated purine base (e.g., hypoxanthine) using a Lewis acid catalyst to form the desired nucleoside. A chemo-enzymatic method using an alpha-1-phosphate sugar and a nucleoside phosphorylase can also be employed for stereoselective synthesis.[8]
UV Thermal Melting Studies
This technique is used to determine the melting temperature (Tm), the temperature at which 50% of the duplex nucleic acid has dissociated into single strands. A higher Tm indicates greater duplex stability.
-
Sample Preparation: Equimolar amounts of the 2'F-ANA-modified oligonucleotide and its complementary DNA or RNA strand are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Denaturation/Renaturation: The sample is heated to 90°C to ensure complete denaturation and then slowly cooled to room temperature to allow for proper annealing.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve (absorbance vs. temperature).[6]
Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a virus.
Caption: Workflow for a viral plaque reduction assay.
-
Cell Seeding: Host cells susceptible to the virus of interest are seeded in multi-well plates and grown to confluence.
-
Infection: The cell monolayers are infected with a known amount of virus (sufficient to produce a countable number of plaques).
-
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with medium containing serial dilutions of FA-I.
-
Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form. A semi-solid overlay (e.g., containing agar or methylcellulose) is often used to limit virus spread to adjacent cells.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear zones.
-
Analysis: The number of plaques is counted for each drug concentration. The 50% effective concentration (EC50), the concentration of the drug that reduces the number of plaques by 50% compared to an untreated control, is then calculated.
Conclusion
This compound is a synthetically modified nucleoside with a multifaceted biochemical role in nucleic acid synthesis. Its ability to act as a chain terminator for viral polymerases makes it a promising scaffold for the development of broad-spectrum antiviral drugs.[] Furthermore, when incorporated into oligonucleotides, the 2'F-ANA modification confers a unique combination of high binding affinity, nuclease resistance, and the ability to elicit RNase H-mediated cleavage of target RNA.[5][6] These properties make it an exceptionally valuable tool for antisense therapeutics and gene-silencing research. The continued study of FA-I and related 2'F-ANA analogs is crucial for advancing the design of next-generation nucleic acid-based drugs and molecular probes.[]
References
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inosine - Wikipedia [en.wikipedia.org]
- 5. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 2'-Deoxy-2'-fluoroarabinoinosine by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine) using Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of a fluorine atom at the 2'-arabino position significantly influences the nucleoside's conformation and biological activity, making detailed structural analysis crucial for drug design and development. This document outlines the key NMR methodologies, presents expected quantitative data based on analogous compounds, and provides standardized experimental protocols.
Introduction
2'-Deoxy-2'-fluoroarabinoinosine is a synthetic purine nucleoside analog characterized by the presence of a fluorine atom in the 'up' or 'arabino' configuration at the 2' position of the sugar moiety. This modification imparts unique physicochemical properties, including altered sugar pucker equilibrium and increased resistance to enzymatic degradation, which are of significant interest in the development of antiviral and anticancer therapeutics. NMR spectroscopy is an indispensable tool for the detailed atomic-level structural characterization of such modified nucleosides in solution, providing insights into their conformational preferences, which are often correlated with their biological function.
Key structural features of 2'-deoxy-2'-fluoroarabinonucleosides that can be elucidated by NMR include:
-
Sugar Pucker Conformation: The five-membered furanose ring is flexible and exists in a dynamic equilibrium between various puckered conformations, primarily the C2'-endo and C3'-endo states. The presence of the electronegative fluorine atom at the 2'-position significantly influences this equilibrium.
-
Glycosidic Bond Torsion Angle (χ): This describes the orientation of the inosine base relative to the sugar ring, which can be either syn or anti.
-
Backbone Conformation: The torsion angles of the sugar-phosphate backbone determine the overall shape of the nucleoside when incorporated into an oligonucleotide.
Quantitative NMR Data
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for 2'-Deoxy-2'-fluoroarabinoinosine. The data is compiled from studies on closely related 2'-deoxy-2'-fluoroarabinonucleosides and should be considered as a reference for spectral assignment and analysis.[1][2]
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 2'-Deoxy-2'-fluoroarabinoinosine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H8 | ~8.0 - 8.2 | s | ⁵J(H8-F2') ≈ 2-3 |
| H2 | ~8.2 - 8.4 | s | |
| H1' | ~6.0 - 6.2 | dd | ³J(H1'-H2') ≈ 4.0, ³J(H1'-F2') ≈ 20.0 |
| H2' | ~4.8 - 5.0 | ddd | ³J(H2'-H1') ≈ 4.0, ²J(H2'-F2') ≈ 50-53, ³J(H2'-H3') ≈ 6-8 |
| H3' | ~4.3 - 4.5 | m | |
| H4' | ~4.1 - 4.3 | m | |
| H5' | ~3.8 - 3.9 | m | |
| H5'' | ~3.7 - 3.8 | m |
Chemical shifts are referenced to an internal standard (e.g., TMS or DSS). Data is based on analogous 2'-fluoroarabinonucleosides.[2]
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 2'-Deoxy-2'-fluoroarabinoinosine
| Carbon | Chemical Shift (δ, ppm) |
| C8 | ~138 - 140 |
| C6 | ~156 - 158 |
| C5 | ~124 - 126 |
| C4 | ~148 - 150 |
| C2 | ~152 - 154 |
| C1' | ~85 - 87 |
| C2' | ~94 - 96 (d, ¹J(C2'-F) ≈ 180-190 Hz) |
| C3' | ~70 - 72 |
| C4' | ~85 - 87 |
| C5' | ~61 - 63 |
Chemical shifts are referenced to an internal standard. Data is based on general knowledge of nucleoside chemistry and data from related compounds.
Table 3: Expected ¹⁹F NMR Chemical Shift (δ) for 2'-Deoxy-2'-fluoroarabinoinosine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| F2' | ~ -190 to -210 | ddd |
Chemical shifts are referenced to an external standard such as CFCl₃.[3][4]
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of 2'-Deoxy-2'-fluoroarabinoinosine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., DSS for D₂O or TMS for organic solvents).
-
pH Adjustment (for aqueous samples): Adjust the pH of the D₂O solution to a desired value (typically around 7.0) using dilute NaOD or DCl.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent Suppression (for D₂O): Use presaturation or a water suppression pulse sequence (e.g., 'p3919gp').
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64
-
1D ¹⁹F NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse experiment.
-
Proton Decoupling: Use ¹H decoupling (e.g., 'zgig30') to simplify the spectrum and remove ¹H-¹⁹F couplings, resulting in a single peak. A coupled spectrum can also be acquired to observe these couplings.
-
Acquisition Parameters:
-
Spectral Width: ~50-100 ppm (centered around the expected resonance).
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 128-512
-
2D Correlation Spectroscopy (COSY)
-
Pulse Sequence: A standard gradient-enhanced COSY sequence (e.g., 'cosygpmfqf').
-
Purpose: To identify scalar-coupled protons, primarily within the sugar ring (H1'-H2', H2'-H3', etc.).
-
Acquisition Parameters:
-
Spectral Width (both dimensions): 12-16 ppm
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 8-16
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Pulse Sequence: A standard gradient-enhanced NOESY sequence (e.g., 'noesygpph').
-
Purpose: To identify protons that are close in space (< 5 Å), which is critical for determining the glycosidic torsion angle and sugar pucker. Key expected NOEs include those between the base protons (H8) and the sugar protons (H1', H2', H3'). A strong H1'↔H4' NOE is indicative of an O4'/C2'-endo sugar pucker.[2]
-
Acquisition Parameters:
-
Mixing Time: 200-800 ms (a range of mixing times should be used).
-
Spectral Width (both dimensions): 12-16 ppm
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 16-32
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Pulse Sequence: A standard gradient-enhanced HSQC sequence with sensitivity improvement (e.g., 'hsqcedetgpsisp2.2').
-
Purpose: To correlate directly bonded ¹H and ¹³C nuclei for the assignment of the ¹³C spectrum.
-
Acquisition Parameters:
-
Spectral Width (¹H): 12-16 ppm
-
Spectral Width (¹³C): 160-200 ppm
-
Number of Increments (t₁): 128-256
-
Number of Scans per Increment: 16-64
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
-
Pulse Sequence: A standard gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf').
-
Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are useful for assigning quaternary carbons and confirming the overall structure.
-
Acquisition Parameters:
-
Spectral Width (¹H): 12-16 ppm
-
Spectral Width (¹³C): 160-200 ppm
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 32-128
-
Visualization of Workflows and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for the structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine and the key through-space and through-bond correlations.
Conclusion
The structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine by NMR spectroscopy is a multi-step process that relies on a combination of 1D and 2D NMR experiments. By carefully analyzing chemical shifts, coupling constants (both homonuclear and heteronuclear), and through-space NOE interactions, a detailed 3D structural model of the molecule in solution can be constructed. The characteristic five-bond coupling between F2' and H8, along with key NOEs within the sugar ring, provide critical constraints for defining the conformational preferences of this important class of therapeutic nucleoside analogs. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
The Enzymatic Landscape of 2'-Fluoroarabino Modified Nucleosides: A Technical Guide for Drug Development
An In-depth Exploration of the Interaction Between 2'-Fluoroarabino Nucleosides and Key Cellular Enzymes, Guiding the Development of Novel Therapeutics.
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the enzymatic recognition of 2'-fluoroarabino modified nucleosides (2'-F-ANA), a class of synthetic nucleoside analogs with significant potential in antiviral and anticancer therapies. By delving into the structural and kinetic aspects of their interactions with polymerases, kinases, and other relevant enzymes, this document aims to equip researchers with the knowledge necessary to advance the design and development of next-generation therapeutics.
Introduction: The Significance of 2'-Fluoroarabino Nucleosides
2'-Fluoroarabino nucleosides are synthetic analogs of natural nucleosides characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety in an "up" or "north" configuration. This seemingly subtle modification confers unique physicochemical properties, including increased metabolic stability and a preference for a C2'-endo sugar pucker, which is distinct from the C3'-endo pucker of RNA. These characteristics profoundly influence their recognition by and interaction with cellular and viral enzymes, making them attractive candidates for drug development. Their ability to be incorporated into nucleic acid chains by polymerases can lead to chain termination or altered nucleic acid structure and function, forming the basis of their therapeutic potential. Furthermore, oligonucleotides modified with 2'-F-ANA exhibit high binding affinity to complementary RNA strands, forming stable duplexes that are substrates for RNase H, a key enzyme in antisense therapy.[1]
Enzymatic Recognition and Processing
The therapeutic efficacy of 2'-F-ANA nucleosides is contingent on their recognition and processing by a series of cellular and/or viral enzymes. This section explores the key enzymatic interactions that govern their mechanism of action.
Cellular Uptake and Transport
The journey of a 2'-F-ANA nucleoside analog begins with its transport across the cell membrane. Like natural nucleosides, these analogs are generally hydrophilic and require the assistance of specialized membrane proteins known as nucleoside transporters. The human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs) are the primary families responsible for this uptake. The efficiency of transport can vary depending on the specific nucleobase and any modifications to the nucleoside analog, influencing its intracellular concentration and, consequently, its therapeutic window.
Phosphorylation by Nucleoside Kinases
To exert their biological activity, 2'-F-ANA nucleosides must be converted to their corresponding 5'-mono-, di-, and triphosphate forms. This phosphorylation cascade is initiated by nucleoside kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step and a critical determinant of drug activation.
Human deoxynucleoside kinases, including deoxycytidine kinase (dCK), thymidine kinase 1 (TK1), deoxyguanosine kinase (dGK), and thymidine kinase 2 (TK2), are the primary enzymes responsible for the initial phosphorylation of deoxynucleosides. The substrate specificity of these kinases is a key factor in the selective activation of nucleoside analogs in target cells (e.g., cancer cells or virus-infected cells). For instance, dCK is known to phosphorylate a broad range of deoxycytidine, deoxyadenosine, and deoxyguanosine analogs.
T4 polynucleotide kinase (T4 PNK) has also been shown to efficiently phosphorylate the 5'-hydroxyl group of FANA oligonucleotides, demonstrating the amenability of these modified nucleic acids to enzymatic modification.[2]
Table 1: Kinetic Parameters of T4 Polynucleotide Kinase with Various Substrates
| Substrate | Apparent Michaelis Constant (Km, µM) |
| rGp | > rUp > rCp > rAp > dTp |
Note: This table illustrates the relative affinities of T4 PNK for different nucleoside 3'-monophosphates. Specific kinetic data for 2'-F-ANA mononucleotides with cellular kinases are limited in the public domain and represent a key area for future research.[3]
Incorporation into Nucleic Acids by Polymerases
The triphosphate form of a 2'-F-ANA nucleoside (2'-F-anaNTP) can act as a substrate for DNA and RNA polymerases. Incorporation of these analogs into a growing nucleic acid chain is a pivotal step in their mechanism of action.
Numerous studies have demonstrated that various DNA polymerases can recognize and incorporate 2'-F-anaNTPs.[4] The efficiency of incorporation and the ability of the polymerase to extend the chain after incorporation are crucial factors. In many cases, the presence of the 2'-fluoroarabinosyl sugar leads to chain termination or creates a structurally altered nucleic acid that can interfere with subsequent biological processes.
For example, Tgo DNA polymerase has been shown to efficiently incorporate "click handle"-modified 2'-F-ANA UTP in primer extension reactions.[5] This highlights the potential for enzymatic synthesis of functionalized FANA oligonucleotides.
RNase H-Mediated Cleavage of 2'-F-ANA/RNA Hybrids
A significant feature of 2'-F-ANA modified oligonucleotides is their ability to form stable duplexes with complementary RNA molecules that are substrates for Ribonuclease H (RNase H).[6] RNase H is an endonuclease that specifically degrades the RNA strand of an RNA/DNA hybrid. This property is the cornerstone of antisense technology, where synthetic oligonucleotides are designed to bind to a target mRNA, leading to its degradation by RNase H and subsequent downregulation of the corresponding protein. The ability of 2'-F-ANA/RNA hybrids to recruit and activate RNase H makes them highly promising candidates for antisense therapeutics.[1]
Therapeutic Applications and Quantitative Data
The unique enzymatic recognition profile of 2'-F-ANA nucleosides has led to their exploration in various therapeutic areas, primarily in the development of antiviral and anticancer agents.
Antiviral Activity
Many antiviral drugs are nucleoside analogs that, after intracellular phosphorylation, inhibit viral polymerases. 2'-F-ANA nucleosides have shown promise in this area. For example, gemcitabine (dFdC), a difluoro-deoxycytidine analog, is a potent inhibitor of a variety of DNA and RNA viruses, although it is primarily used as an anticancer agent.
Table 2: In Vitro Antiviral and Anticancer Activity of Gemcitabine
| Cell Line | Assay Type | IC50 |
| CCRF-CEM (human leukemia) | Growth inhibition | 1 ng/mL[7] |
| MV-4-11 (human leukemia) | Growth inhibition | 0.0000005 µM[7] |
| ES4 (human cancer) | Growth inhibition | 0.0000007 µM[7] |
| ACHN (human renal cancer) | Growth inhibition | 0.0000009 µM[7] |
| MCF-7 (human breast cancer) | Cytotoxicity | 80 nM[8] |
| MCF-7/Adr (human breast cancer) | Cytotoxicity | 60 nM[8] |
Note: Gemcitabine is a 2',2'-difluoro-2'-deoxycytidine, which is structurally related to 2'-F-ANA nucleosides. The IC50 values represent the concentration required to inhibit cell growth by 50%.
Anticancer Activity
The ability of 2'-F-ANA analogs to be incorporated into DNA and induce chain termination or apoptosis makes them potent anticancer agents. Gemcitabine is a prime example, widely used in the treatment of various solid tumors, including pancreatic, breast, and non-small cell lung cancer.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the enzymatic recognition of 2'-F-ANA nucleosides.
Synthesis of 2'-F-ANA Nucleosides and Triphosphates
The synthesis of 2'-F-ANA nucleosides typically involves the fluorination of a protected arabinose derivative, followed by glycosylation with the desired nucleobase. The resulting nucleoside is then deprotected and can be further converted to the 5'-triphosphate.
Detailed Protocol for the Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine (2'F-araT):
-
Fluorination: 1,3,5-tri-O-benzoyl-α-d-ribofuranose is treated with diethylaminosulfur trifluoride (DAST) in dichloromethane at 40°C. The reaction is quenched with aqueous NaHCO3, and the product, 1-O-acetyl-2-fluoro-3,5-di-O-benzoyl-α,β-D-arabinofuranose, is purified by silica gel chromatography.[5]
-
Glycosylation: The fluorinated sugar is reacted with silylated thymine in the presence of a Lewis acid catalyst (e.g., SnCl4) in a suitable solvent like acetonitrile.
-
Deprotection: The benzoyl protecting groups are removed by treatment with methanolic ammonia to yield 2'F-araT.
-
Triphosphorylation: The 5'-hydroxyl group of the nucleoside is selectively phosphorylated using a suitable phosphitylating agent, followed by oxidation and subsequent reaction with pyrophosphate to yield the 5'-triphosphate. Purification is typically achieved by ion-exchange chromatography.[9]
Polymerase Extension Assay
This assay is used to determine if a 2'-F-anaNTP can be incorporated by a DNA or RNA polymerase and whether it acts as a chain terminator.
Detailed Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a 5'-radiolabeled or fluorescently labeled primer annealed to a template strand, the polymerase of interest, reaction buffer (typically containing Tris-HCl, MgCl2, and a reducing agent like DTT), and a mixture of dNTPs or NTPs, including the 2'-F-anaNTP to be tested.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the polymerase and incubated at its optimal temperature. Aliquots are taken at various time points and the reaction is quenched by the addition of a stop solution containing EDTA and a loading dye.
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The gel is visualized using autoradiography or fluorescence imaging. The appearance of a product corresponding to the incorporation of the 2'-F-anaNTP and the absence or reduction of longer products indicates chain termination. The efficiency of incorporation can be quantified by measuring the intensity of the bands.
Nucleoside Kinase Assay
This assay measures the ability of a kinase to phosphorylate a 2'-F-ANA nucleoside.
Detailed Protocol using ³¹P NMR:
-
Reaction Mixture: A reaction is set up in an NMR tube containing the 2'-F-ANA nucleoside, ATP, the kinase, and a buffer containing MgCl2 and a pH buffer (e.g., Tris-HCl). A known concentration of a phosphorus-containing compound can be added as an internal standard.
-
NMR Data Acquisition: ³¹P NMR spectra are acquired over time at a constant temperature.
-
Data Analysis: The conversion of ATP to ADP and the formation of the 2'-F-ANA monophosphate can be monitored by the appearance and disappearance of their respective signals in the ³¹P NMR spectrum. The chemical shifts of the phosphorus nuclei are sensitive to their chemical environment, allowing for the distinct identification of each species. The rate of the reaction can be determined by quantifying the signal intensities over time.[1][10]
RNase H Cleavage Assay
This assay determines the ability of a 2'-F-ANA oligonucleotide/RNA hybrid to serve as a substrate for RNase H.
Detailed Protocol:
-
Substrate Preparation: A 2'-F-ANA oligonucleotide is annealed to a complementary RNA substrate. The RNA is typically labeled at the 5' or 3' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Reaction Setup: The hybrid substrate is incubated with RNase H in a suitable reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
Reaction and Quenching: The reaction is allowed to proceed at 37°C and is stopped at various time points by the addition of EDTA.
-
Analysis: The cleavage products are separated by denaturing PAGE. The gel is then visualized to detect the smaller RNA fragments resulting from RNase H cleavage. The extent of cleavage can be quantified by measuring the intensity of the cleaved product bands relative to the full-length RNA substrate.[6][11][12]
Conclusion and Future Directions
The enzymatic recognition of 2'-fluoroarabino modified nucleosides is a rich and complex field with profound implications for drug discovery. The unique structural and conformational properties imparted by the 2'-fluoroarabino modification lead to a fascinating interplay with key cellular enzymes, offering multiple avenues for therapeutic intervention. While significant progress has been made in understanding these interactions, several areas warrant further investigation. A more comprehensive quantitative analysis of the kinetic parameters for the interaction of a wider range of 2'-F-ANA analogs with various cellular and viral enzymes is crucial. Furthermore, detailed structural studies of these enzyme-analog complexes will provide invaluable insights for the rational design of more potent and selective inhibitors. The continued exploration of 2'-F-ANA chemistry, coupled with a deeper understanding of its enzymatic recognition, holds the promise of delivering novel and effective treatments for a host of human diseases.
References
- 1. 31 P NMR of the pyruvate kinase reaction: An undergraduate experiment in enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and specificity of T4 polynucleotide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition of DNA substrates by T4 bacteriophage polynucleotide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Stability of 2'-F-ANA Modified Duplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics, the quest for enhanced stability, binding affinity, and nuclease resistance of oligonucleotides is paramount. Among the various chemical modifications, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) has emerged as a promising candidate. This technical guide provides an in-depth analysis of the thermodynamic stability of duplexes containing 2'-F-ANA, offering valuable insights for the design and development of novel therapeutic and diagnostic agents.
2'-F-ANA is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the arabino configuration. This modification significantly influences the sugar pucker, helical geometry, and ultimately, the thermodynamic properties of the resulting duplexes.
Thermodynamic Stability of 2'-F-ANA Containing Duplexes
The thermodynamic stability of nucleic acid duplexes is a critical determinant of their biological activity. It is typically characterized by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), entropy (ΔS°), and the melting temperature (Tm), which is the temperature at which half of the duplexes dissociate into single strands.
Enhanced Affinity for RNA Targets
A hallmark of 2'-F-ANA is its remarkably high binding affinity for complementary RNA strands.[1][2][3] Fully modified 2'-F-ANA oligonucleotides form significantly more stable duplexes with RNA than their natural DNA counterparts.[1][2] This enhanced stability is a key attribute for antisense applications, where strong binding to a target mRNA is required to elicit a biological response. The increase in melting temperature (ΔTm) can be as high as +1°C per base pair modification compared to a DNA/RNA duplex.[1]
The origin of this increased stability is twofold:
-
Conformational Pre-organization: The fluorinated arabinose sugar in 2'-F-ANA is conformationally biased towards an O4'-endo (East) pucker. This pre-organized conformation is structurally similar to the sugar pucker found in A-form helices, which is the preferred conformation for RNA. This reduces the entropic penalty of duplex formation.[1][3]
-
Favorable Enthalpy of Hybridization: The 2'-F-ANA modification leads to more favorable enthalpic contributions to the free energy of duplex formation, suggesting stronger stacking and/or hydrogen bonding interactions within the duplex.[1][3]
Interaction with DNA Targets
2'-F-ANA oligonucleotides also exhibit favorable pairing with single-stranded DNA (ssDNA).[1][2] Duplexes of 2'-F-ANA with ssDNA are consistently more stable than the corresponding DNA/DNA, RNA/DNA, and phosphorothioate DNA/DNA duplexes.[1] The enhancement in Tm for 2'-F-ANA/DNA duplexes relative to unmodified DNA/DNA duplexes can range from 4 to 17°C, depending on the sequence.[1]
Hierarchical Stability of Duplexes
Experimental data has established a clear hierarchy for the thermal stability of various duplexes of the same sequence:
2'-F-ANA/RNA > RNA/RNA > DNA/RNA > ANA/RNA [4]
and for self-complementary duplexes:
2'-F-ANA/2'-F-ANA > RNA/RNA > DNA/DNA > ANA/ANA [4]
This demonstrates the superior stability conferred by the 2'-F-ANA modification.
Quantitative Thermodynamic Data
The following tables summarize the quantitative thermodynamic data for various 2'-F-ANA containing duplexes compared to their DNA and RNA counterparts.
Table 1: Melting Temperatures (Tm) of 2'-F-ANA and Control Duplexes with RNA and DNA Targets [1][2]
| Sequence Series (Purine Content) | Duplex Type | Tm (°C) with RNA Target | Tm (°C) with DNA Target |
| I (0% Purine) | 2'-F-ANA | 52 | 55 |
| DNA | 39 | 46 | |
| RNA | 34 | 25 | |
| II (11% Purine) | 2'-F-ANA | 64 | 54 |
| DNA | 51 | 50 | |
| RNA | 54 | 28 | |
| III (28% Purine) | 2'-F-ANA | 76 | Not Reported |
| DNA | 63 | Not Reported | |
| RNA | 76 | Not Reported | |
| IV (44% Purine) | 2'-F-ANA | 86 | Not Reported |
| DNA | 71 | Not Reported | |
| RNA | 82 | Not Reported |
Data from Wilds & Damha (2000). Conditions: 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, pH 7.2.
Table 2: Thermodynamic Parameters for Duplex Formation (Sequence Series II) [1]
| Duplex | Tm (°C) | –ΔH° (kJ/mol) | –ΔS° (kJ/mol·K) | –ΔG°₃₁₀ (kJ/mol) |
| 2'-F-ANA/RNA | 61.2 | 655.3 | 1.84 | 85.4 |
| DNA/RNA | 48.3 | 489.1 | 1.40 | 55.7 |
| RNA/RNA | 53.1 | 755.9 | 2.20 | 74.9 |
Data from Wilds & Damha (2000).
Table 3: Effect of a Single Mismatch on Duplex Stability [1][2]
| Duplex Type | Mismatch | ΔTm (°C) per mismatch |
| 2'-F-ANA/DNA | A/G | -8.0 |
| DNA/DNA | A/G | -3.9 |
| RNA/DNA | A/G | -7.2 |
Data from Wilds & Damha (2000).
Experimental Protocols
Accurate determination of thermodynamic parameters is crucial for understanding the stability of 2'-F-ANA containing duplexes. The primary methods employed are UV thermal denaturation and differential scanning calorimetry (DSC).
UV Thermal Denaturation (UV Melting)
This is the most common method for determining the melting temperature (Tm) and thermodynamic parameters of nucleic acid duplexes.[5] The principle lies in the hyperchromic effect: the absorbance of a nucleic acid solution at 260 nm increases as the duplex denatures into single strands.[5]
Detailed Methodology:
-
Oligonucleotide Preparation and Quantification:
-
Synthesize and purify the 2'-F-ANA and complementary RNA or DNA oligonucleotides using standard solid-phase synthesis and purification techniques (e.g., HPLC).
-
Quantify the concentration of each single-stranded oligonucleotide solution by measuring the absorbance at 260 nm (A₂₆₀) at a high temperature (e.g., 85-90 °C) to ensure a fully denatured state. Use the nearest-neighbor method to calculate the extinction coefficient for each sequence.
-
-
Sample Preparation:
-
Prepare duplex samples by mixing equimolar amounts of the 2'-F-ANA oligonucleotide and its complementary strand in the desired buffer. A typical buffer is 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, at pH 7.2.[2] Other standard buffers include 1 M NaCl, 10 mM sodium phosphate, and 0.5 mM EDTA, pH 7.0.[6]
-
Prepare a series of samples with varying total strand concentrations (e.g., 1 to 10 µM) for the determination of concentration-dependent melting temperatures, which is necessary for calculating ΔH° and ΔS° from van't Hoff analysis.
-
Degas the buffer and samples to prevent bubble formation during heating.
-
-
Annealing:
-
Heat the duplex samples to 90-95°C for 3-5 minutes to ensure complete dissociation of any pre-existing secondary structures.
-
Slowly cool the samples to room temperature (e.g., over several hours) to allow for proper duplex formation.
-
-
UV Melting Experiment:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the samples in quartz cuvettes with a defined path length (typically 1 cm).
-
Equilibrate the samples at a low starting temperature (e.g., 15-20°C).
-
Increase the temperature at a constant rate, typically 0.5 or 1°C per minute, up to a final temperature where the duplex is fully denatured (e.g., 95°C).[6]
-
Record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve.
-
For the determination of thermodynamic parameters, plot 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total oligonucleotide concentration.
-
The enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be calculated from the slope and intercept of this plot using the van't Hoff equation: 1/Tm = (R/ΔH°)ln(Ct) + (ΔS°/ΔH°).
-
The Gibbs free energy (ΔG°) at a specific temperature (e.g., 37°C = 310.15 K) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
-
Differential Scanning Calorimetry (DSC)
DSC provides a model-independent method for determining the thermodynamic parameters of duplex melting by directly measuring the heat absorbed during the process.
General Methodology:
-
Sample Preparation:
-
Prepare highly concentrated and pure samples of the duplex in the desired buffer.
-
Prepare a matching reference buffer solution.
-
Degas both the sample and reference solutions.
-
-
DSC Measurement:
-
Use a differential scanning calorimeter.
-
Load the sample and reference solutions into their respective cells.
-
Scan the temperature over a range that encompasses the entire melting transition at a constant scan rate.
-
The instrument measures the differential heat capacity (ΔCp) between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting plot of excess heat capacity versus temperature shows a peak corresponding to the melting transition.
-
The melting temperature (Tm) is the temperature at the peak maximum.
-
The calorimetric enthalpy (ΔH°cal) is determined by integrating the area under the peak.
-
The entropy (ΔS°cal) can be calculated from the enthalpy and Tm.
-
Visualizations
Experimental Workflow for UV Thermal Denaturation
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The solution structure of double helical arabino nucleic acids (ANA and 2′F-ANA): effect of arabinoses in duplex-hairpin interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier: A Technical Guide to 2'-Deoxy-2'-fluoroarabino Purine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological activities of 2'-Deoxy-2'-fluoroarabino purine nucleosides, a class of synthetic compounds that have garnered significant attention in the fields of virology and oncology. Their unique structural features, particularly the presence of a fluorine atom at the 2'-arabino position of the sugar moiety, confer potent and often selective therapeutic properties. This document provides a comprehensive overview of their antiviral and anticancer activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Core Concepts and Mechanism of Action
2'-Deoxy-2'-fluoroarabino purine nucleosides are analogues of natural purine deoxynucleosides, the fundamental building blocks of DNA. Their biological activity is predicated on their ability to be recognized and metabolized by cellular and viral enzymes, ultimately interfering with nucleic acid synthesis and other vital cellular processes.
Intracellular Activation
For these nucleoside analogues to exert their biological effects, they must first be transported into the cell and then phosphorylated to their active triphosphate form. This multi-step process is a critical determinant of their efficacy and selectivity.
DOT Script for Intracellular Activation Pathway
Caption: General intracellular activation pathway of 2'-Deoxy-2'-fluoroarabino purine nucleosides.
Anticancer Activity: A Multi-pronged Assault on Malignant Cells
Certain 2'-Deoxy-2'-fluoroarabino purine nucleosides, such as fludarabine, have demonstrated significant efficacy in treating various hematological malignancies. Their anticancer mechanism is multifaceted, primarily involving the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).
The active triphosphate metabolite competes with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands by DNA polymerases. Once incorporated, the presence of the 2'-fluoroarabino sugar disrupts the normal DNA structure, leading to chain termination and the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, activating tumor suppressor proteins like p53. The p53 pathway, in turn, initiates apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, ultimately leading to the demise of the cancer cell.
DOT Script for Anticancer Mechanism of Action
Caption: Simplified signaling pathway for the anticancer activity of 2'-Deoxy-2'-fluoroarabino purine nucleosides.
Antiviral Activity: Halting Viral Replication
2'-Deoxy-2'-fluoroarabino purine nucleosides have shown potent activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[1][2] Their antiviral mechanism of action mirrors their anticancer activity in that the active triphosphate form is the key effector molecule. This triphosphate analogue acts as a competitive inhibitor and a chain terminator of viral DNA or RNA polymerases. The incorporation of the modified nucleoside into the growing viral nucleic acid chain prevents further elongation, thereby halting viral replication.[3][4]
DOT Script for Antiviral Mechanism of Action
Caption: General mechanism of antiviral action for 2'-Deoxy-2'-fluoroarabino purine nucleosides.
Quantitative Biological Activity Data
The following tables summarize the in vitro antiviral and anticancer activities of representative 2'-Deoxy-2'-fluoroarabino purine nucleosides. The data is presented as 50% effective concentration (EC50) for antiviral activity and 50% inhibitory concentration (IC50) for anticancer activity.
Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoroarabino Purine Nucleosides
| Compound/Analogue | Virus | Cell Line | EC50 (µM) | Citation |
| Guanine derivative | HSV-1 | Vero | - | [1] |
| 2,6-Diaminopurine derivative | HSV-1 | Vero | - | [1] |
| Guanine derivative | HSV-2 | Vero | - | [1] |
| 2,6-Diaminopurine derivative | HSV-2 | Vero | - | [1] |
| 9-(2',3'-Dideoxy-2',3'-difluoro-β-D-arabinofuranosyl)adenine | HIV-1 | Human PBM | Potent Activity | [5] |
| 2-chloro-9-(2',3'-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)adenine | HIV-1 | Human PBM | - | [5] |
| 2-amino group on purine base | HCV | Subgenomic replicon | RNA reduction | [2] |
| 4'-thio-FaraG | HCMV | - | 6-fold lower than ganciclovir | [6] |
| 4'-thio-FaraDAP | HCMV | - | 6-fold lower than ganciclovir | [6] |
Note: Specific EC50 values were not always provided in the source material, but the qualitative activity was noted.
Table 2: Anticancer Activity of 2'-Deoxy-2'-fluoroarabino Purine Nucleosides
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Citation |
| 5F-4'-thioFAC | Leukemia | Potent Activity | [1] |
| 5F-4'-thioFAC | Solid Tumors (14 human cell lines) | ~10-fold less active than 4'-thioFAC | [1] |
| Fludarabine | Low-grade NHL | Active | [7] |
| Clofarabine | Low-grade NHL | Active | [7] |
Note: The source material often described potent activity without providing specific IC50 values.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2'-Deoxy-2'-fluoroarabino purine nucleosides.
General Experimental Workflow
The evaluation of novel nucleoside analogues typically follows a standardized workflow to determine both their therapeutic efficacy and potential toxicity.
DOT Script for General Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of nucleoside analogues.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2'-Deoxy-2'-fluoroarabino purine nucleoside in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated cells as a negative control and a vehicle-only control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral or anticancer assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Antiviral Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Principle: In a confluent monolayer of host cells, infectious virus particles create localized areas of cell death or cytopathic effect (CPE), known as plaques. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium. Mix each compound dilution with a known titer of the virus.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a medium containing a gelling agent (e.g., 1% methylcellulose or agarose) and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a fixing solution (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet).
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
RNase H Cleavage Assay with FANA/RNA Hybrids
This assay measures the ability of RNase H to cleave the RNA strand of a 2'-deoxy-2'-fluoroarabinonucleic acid (FANA)/RNA hybrid. This is relevant as some antisense oligonucleotides containing FANA modifications are designed to elicit RNase H-mediated degradation of a target mRNA.
Principle: A synthetic FANA oligonucleotide is annealed to a complementary RNA strand that is typically labeled with a fluorescent dye at one end and a quencher at the other. In its intact hybrid form, the fluorescence is quenched. Upon cleavage of the RNA strand by RNase H, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured in real-time.
Protocol:
-
Substrate Preparation: Synthesize a FANA oligonucleotide and a complementary RNA oligonucleotide with a 5'-fluorescent label (e.g., FAM) and a 3'-quencher (e.g., DABCYL). Anneal the two strands to form the FANA/RNA hybrid substrate by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a microplate well, combine the following components in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.8, 40 mM KCl, 8 mM MgCl2, 1 mM DTT):
-
FANA/RNA hybrid substrate
-
Purified RNase H enzyme
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular time intervals using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity over time. The initial rate of the reaction is determined from the linear phase of the curve. This can be used to compare the activity of RNase H on different substrates or in the presence of potential inhibitors.
Conclusion
2'-Deoxy-2'-fluoroarabino purine nucleosides represent a promising class of therapeutic agents with demonstrated potent antiviral and anticancer activities. Their mechanism of action, centered on the intracellular formation of active triphosphate metabolites that disrupt nucleic acid synthesis, provides a solid foundation for their therapeutic potential. The experimental protocols detailed herein offer a robust framework for the continued investigation and development of these and other novel nucleoside analogues. Further research focusing on optimizing their selectivity, pharmacokinetic properties, and delivery to target tissues will be crucial in translating their preclinical promise into clinical success.
References
- 1. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of purine 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-herpesvirus activity profile of 4'-thioarabinofuranosyl purine and uracil nucleosides and activity of 1-beta-D-2'-fluoro-4'-thioarabinofuranosyl guanine and 2,6-diaminopurine against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Antiviral Spectrum of 2'-Deoxy-2'-fluoroarabino inosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoroarabino inosine (2'F-ara-I) is a synthetic purine nucleoside analog that belongs to a class of compounds investigated for their antiviral properties. This technical guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, and relevant experimental methodologies associated with 2'F-ara-I and its closely related analogs. While direct quantitative data for 2'F-ara-I is limited in publicly available literature, a strong body of evidence from studies on its cognate analog, 2'-deoxy-2'-fluoroguanosine (2'F-ara-G), allows for well-supported inferences regarding its biological activity. The primary antiviral activity of this class of compounds is directed against influenza A and B viruses. The mechanism of action involves intracellular phosphorylation to the active triphosphate form, which subsequently inhibits the viral RNA-dependent RNA polymerase. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key molecular pathways.
Antiviral Spectrum and Potency
Studies have shown that 2'-deoxy-2'-fluoroguanosine is a potent inhibitor of both influenza A and B viruses[1][2]. In human respiratory epithelial explants, 2'-deoxy-2'-fluoroguanosine exhibited an EC90 value of ≤ 0.1 micrograms/ml for both influenza A and B viruses[1]. Importantly, the same study noted that 2'-deoxy-2'-fluoroguanosine was approximately 45-fold more potent than the corresponding adenosine and inosine compounds in these explant cultures[1]. This suggests that this compound possesses anti-influenza activity, albeit at a lower potency than the guanosine analog.
The antiviral spectrum of related 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides has been explored against other viruses. For instance, 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl-5-iodocytosine (FIAC) has demonstrated activity against human cytomegalovirus (HCMV) with a 50% antiviral effective dose of 0.6 microM[3]. However, the activity of the inosine analog against herpesviruses or other viral families has not been extensively reported.
Table 1: Summary of Antiviral Activity and Cytotoxicity of 2'-Deoxy-2'-fluoroguanosine
| Compound | Virus | Cell Line | EC90 (µg/mL) | CC50 (µg/mL) | Therapeutic Ratio | Reference |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H3N2) | Primary Rhesus Monkey Kidney | 2.5 | - | < 5 to 25 | [1] |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H3N2) | Madin-Darby Canine Kidney (MDCK) | 12 | - | < 5 to 25 | [1] |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A and B | Human Respiratory Epithelial Explants | ≤ 0.1 | > 100 | > 1000 | [1] |
Note: The therapeutic ratio is estimated based on the provided EC90 and the observation that concentrations up to 100 micrograms/ml did not inhibit explant outgrowth.
Mechanism of Action
The antiviral mechanism of this compound, like other nucleoside analogs, is dependent on its intracellular conversion to the active triphosphate form. This process is carried out by host cellular kinases.
Intracellular Phosphorylation
This compound enters the host cell and is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, the active triphosphate form (2'F-ara-ITP). While the specific kinases responsible for the phosphorylation of the inosine analog have not been definitively identified, it is known that the phosphorylation of the related compound 2'-deoxy-2'-fluoroguanosine is carried out by cellular enzymes[4][5]. The general pathway for nucleoside analog phosphorylation involves deoxyribonucleoside kinases and ribonucleoside kinases for the initial step[6].
Inhibition of Viral Polymerase
The active triphosphate, 2'F-ara-ITP, acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (also known as transcriptase)[4][5]. It competes with the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand. The triphosphate of 2'-deoxy-2'-fluoroguanosine has been shown to be a competitive inhibitor of the influenza virus transcriptase with a Ki of 1.0 µM[4][5]. Upon incorporation, the 2'-fluoroarabinose sugar modification leads to chain termination, thus halting viral RNA replication[4][5].
Experimental Protocols
The evaluation of the antiviral activity of nucleoside analogs like this compound typically involves cell-based assays to determine their efficacy and cytotoxicity. A common and robust method is the virus yield reduction assay.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies.
-
Virus: A laboratory-adapted strain of influenza A or B virus (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.
-
Media: Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (for cell growth) and serum-free medium with TPCK-trypsin (for virus infection).
-
Reagents: Phosphate-buffered saline (PBS), crystal violet staining solution.
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microscope.
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Infection: Wash the cell monolayer with PBS and infect with influenza virus at a defined multiplicity of infection (MOI) in the presence of the various compound concentrations. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral replication.
-
Harvesting Supernatants: Collect the supernatants from each well, which contain the progeny virus.
-
Virus Titration (Plaque Assay): a. Prepare serial dilutions of the harvested supernatants. b. Infect fresh monolayers of MDCK cells in 6-well plates with the dilutions. c. After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread. d. Incubate for 2-3 days until viral plaques are visible. e. Fix and stain the cells with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the viral titer (Plaque Forming Units per milliliter, PFU/mL) for each compound concentration. The EC50 value is determined as the concentration of the compound that reduces the virus yield by 50% compared to the virus-only control.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. A common method is the MTT assay.
Procedure:
-
Seed MDCK cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells (without virus).
-
Incubate for the same duration as the antiviral assay.
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound is a nucleoside analog with inferred antiviral activity against influenza A and B viruses. Its mechanism of action is predicated on its intracellular phosphorylation to an active triphosphate form that competitively inhibits the viral RNA-dependent RNA polymerase, leading to chain termination. While direct quantitative efficacy and cytotoxicity data for this compound are not extensively published, comparative data from its guanosine analog provide a strong foundation for its continued investigation as a potential anti-influenza agent. Further studies are warranted to fully elucidate its antiviral spectrum, potency, and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel antiviral nucleoside analogs.
References
- 1. Comparative anti-influenza virus activity of 2'-deoxy-2'-fluororibosides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 2'-Fluoroarabino Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 2'-fluoroarabino nucleoside analogs, a critical class of compounds in antiviral and anticancer drug development. This document details the transport of these analogs into the cell, their subsequent metabolic activation through phosphorylation, and their ultimate mechanism of action, including incorporation into nucleic acids and inhibition of polymerases.
Cellular Uptake of 2'-Fluoroarabino Nucleoside Analogs
The entry of 2'-fluoroarabino nucleoside analogs into target cells is a crucial first step for their therapeutic activity. This process is primarily mediated by specialized protein transporters embedded in the cell membrane, although passive diffusion can also play a role.
Nucleoside Transporters
The cellular uptake of hydrophilic nucleoside analogs is predominantly facilitated by two major families of solute carrier (SLC) transporters:
-
Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These transporters facilitate the bidirectional movement of nucleosides across the cell membrane down their concentration gradient. The two most well-characterized members are ENT1 and ENT2.
-
Concentrative Nucleoside Transporters (CNTs; SLC28 family): These transporters actively transport nucleosides against their concentration gradient, a process that is coupled to the sodium ion gradient.
For instance, the antiviral drug 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), also known as Clevudine, enters cells through both equilibrative-sensitive and -insensitive nucleoside transport mechanisms.[1] Studies have shown that the uptake of L-FMAU can be significantly inhibited by nitrobenzylthioinosine (NBTI) and dipyridamole, which are classic inhibitors of equilibrative nucleoside transporters.
Passive Diffusion
In addition to transporter-mediated uptake, some 2'-fluoroarabino nucleoside analogs can cross the cell membrane via non-facilitated passive diffusion.[1] The efficiency of this process is influenced by the lipophilicity of the analog.
Metabolism of 2'-Fluoroarabino Nucleoside Analogs
Once inside the cell, 2'-fluoroarabino nucleoside analogs must be converted into their active triphosphate form to exert their therapeutic effect. This metabolic activation is a stepwise phosphorylation cascade catalyzed by a series of cellular kinases.
Stepwise Phosphorylation
The metabolic activation pathway involves three sequential phosphorylation steps:
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate derivative. This reaction is catalyzed by various deoxynucleoside kinases.
-
Diphosphorylation: The monophosphate is then converted to the diphosphate by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active triphosphate analog.
L-FMAU, for example, is phosphorylated in a stepwise manner to L-FMAU-monophosphate, L-FMAU-diphosphate, and ultimately L-FMAU-triphosphate.[2]
Key Phosphorylating Enzymes
Several cellular kinases are involved in the phosphorylation of 2'-fluoroarabino nucleoside analogs. The specific enzymes can vary depending on the structure of the analog. For L-FMAU, the initial phosphorylation is carried out by:
-
Cytosolic Thymidine Kinase (TK1)
-
Mitochondrial Deoxypyrimidine Kinase (TK2)
-
Deoxycytidine Kinase (dCK) [1]
The ability of multiple kinases to phosphorylate these analogs is significant, as it can help overcome drug resistance that might arise from the mutation or loss of a single kinase.
Mechanism of Action
The active triphosphate forms of 2'-fluoroarabino nucleoside analogs primarily act by inhibiting viral or cellular DNA polymerases, leading to the termination of nucleic acid chain elongation.
The triphosphate analog competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA strand. Once incorporated, the presence of the 2'-fluoroarabino sugar moiety can prevent the formation of the next phosphodiester bond, thus halting further DNA synthesis. For example, the triphosphate of L-FMAU is a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase.[2]
Quantitative Data
The following tables summarize key quantitative data for the cellular uptake and metabolism of selected 2'-fluoroarabino nucleoside analogs.
Table 1: Cellular Uptake and Antiviral Activity
| Compound | Cell Line | Uptake Rate (pmol/10^6 cells/sec) | Antiviral Activity (EC₅₀, µM) | Target Virus |
| L-FMAU (Clevudine) | Human Erythrocytes | 7.6 x 10⁻⁷ (at 4 mM)[3] | 0.1[2] | HBV |
| FIAU (Fialuridine) | HT-29 | Not Reported | Not Reported in these studies | HSV-tk expressing cells |
Table 2: Enzyme Kinetics of Phosphorylation and Polymerase Inhibition
| Analog Triphosphate | Enzyme | Kinetic Parameter | Value |
| L-FMAU-TP | HBV DNA Polymerase | Kᵢ | Not explicitly reported, but potent inhibition observed[2] |
| Ara-ATP | HBV DNA Polymerase | Kᵢ | Competitive inhibition reported[4] |
| Ara-CTP | HBV DNA Polymerase | Kᵢ | Competitive inhibition reported[4] |
| L-FMAU | Thymidine Kinase | Kₘ (for saturable uptake) | ~1 mM[3] |
| L-FMAU | Deoxycytidine Kinase | - | Substrate[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of 2'-fluoroarabino nucleoside analogs.
Cellular Uptake Assay (Radiolabeled Analog)
This protocol describes a method to measure the uptake of a radiolabeled 2'-fluoroarabino nucleoside analog into cultured cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
Radiolabeled 2'-fluoroarabino nucleoside analog (e.g., [³H]-L-FMAU)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stop solution (ice-cold phosphate-buffered saline, PBS)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Initiate Uptake: Add the uptake buffer containing the desired concentration of the radiolabeled nucleoside analog to each well.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 30, and 60 minutes) to determine the rate of uptake.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add lysis buffer to each well and incubate at room temperature for 30 minutes to lyse the cells.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of intracellular radioactivity at each time point and normalize to the protein concentration or cell number to calculate the uptake rate.
Analysis of Intracellular Phosphorylation by HPLC
This protocol outlines a method to extract and quantify the intracellular metabolites (mono-, di-, and triphosphates) of a 2'-fluoroarabino nucleoside analog using high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cells treated with the nucleoside analog
-
Ice-cold 60% methanol
-
Chloroform
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)
-
Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate)
-
Standards of the parent nucleoside analog and its phosphorylated forms
Procedure:
-
Cell Treatment: Incubate cultured cells with the 2'-fluoroarabino nucleoside analog at the desired concentration and for the desired time.
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 60% methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add chloroform and water, vortex vigorously, and centrifuge to separate the aqueous and organic phases.
-
Collect the upper aqueous phase containing the phosphorylated metabolites.
-
-
HPLC Analysis:
-
Inject the aqueous extract onto the HPLC column.
-
Elute the metabolites using a suitable gradient of the mobile phase.
-
Detect the metabolites using a UV detector at the appropriate wavelength.
-
-
Quantification: Compare the retention times and peak areas of the metabolites in the cell extract to those of the known standards to identify and quantify the mono-, di-, and triphosphate forms of the analog.
DNA Polymerase Inhibition Assay
This protocol describes an assay to determine the inhibitory activity of the triphosphate form of a 2'-fluoroarabino nucleoside analog against a DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., HBV polymerase, HSV polymerase, or human DNA polymerase)
-
Primer-template DNA substrate
-
Reaction buffer (specific to the polymerase)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP)
-
Triphosphate of the 2'-fluoroarabino nucleoside analog
-
Stop solution (e.g., EDTA)
-
Apparatus for gel electrophoresis (polyacrylamide gel)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, primer-template DNA, a mix of three unlabeled dNTPs, one radiolabeled dNTP, and varying concentrations of the analog triphosphate. Include a control reaction with no analog triphosphate.
-
Initiate Reaction: Add the DNA polymerase to each reaction mixture to start the DNA synthesis.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a defined period.
-
Terminate Reaction: Stop the reactions by adding the stop solution.
-
Analysis:
-
Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA products using a phosphorimager or autoradiography.
-
-
Data Analysis: Quantify the amount of full-length product and any terminated products. Determine the concentration of the analog triphosphate that causes 50% inhibition of DNA synthesis (IC₅₀). Kinetic parameters such as the inhibition constant (Kᵢ) can be determined by varying the concentrations of both the natural dNTP and the analog triphosphate.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR study of the uptake of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil in erythrocytes: evidence of transport by facilitated and nonfacilitated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
A Technical Whitepaper on the In Vitro Antitrypanosomal Activity of 2'-Deoxy-2'-fluoroarabino adenine (F-ara-A)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by the protozoan Trypanosoma brucei.[1][2] The limitations of current chemotherapies—including toxicity, difficult administration, and growing resistance—necessitate the urgent development of novel therapeutic agents.[1][3] Purine nucleoside analogues represent a promising class of compounds, as trypanosomes are incapable of de novo purine synthesis and rely entirely on salvaging them from their host.[4][5] This paper details the potent in vitro antitrypanosomal activity of 9-(2′-deoxy-2′-fluoro-β-d-arabinofuranosyl) adenine, also known as 2'-Deoxy-2'-fluoroarabino adenine (F-ara-A) or FANA-A. FANA-A demonstrates high efficacy against T. brucei at nanomolar concentrations, exhibits selectivity over mammalian cells, and crucially, circumvents common drug resistance mechanisms.[1][3]
Proposed Mechanism of Action
The antitrypanosomal effect of FANA-A is multifaceted, beginning with its selective uptake and intracellular activation, culminating in the disruption of essential cellular processes.[1]
-
Uptake: Unlike many nucleoside analogues that are taken up by the P2 nucleoside transporter—a common site of mutation leading to drug resistance—FANA-A is transported into the T. brucei cell via the P1 nucleoside transporter, which is not associated with drug resistance.[1][3]
-
Metabolic Trapping and Activation: Once inside the parasite, FANA-A is a superior substrate for the T. brucei adenosine kinase compared to the mammalian enzyme.[1] This enzyme efficiently phosphorylates FANA-A into FANA-A monophosphate, which is subsequently converted to FANA-A triphosphate (FANA-ATP). This phosphorylation effectively traps the molecule within the cell.
-
Inhibition of DNA Synthesis: The active form, FANA-ATP, acts as a potent inhibitor of DNA synthesis.[1][3] This occurs through its incorporation into DNA, which leads to chain termination and the accumulation of DNA breaks.[1][6] The accumulation of FANA-ATP in T. brucei is substantial, even surpassing the cell's own ATP levels.[1]
-
Cell Cycle Arrest: The disruption of DNA synthesis leads to cell cycle arrest, preventing the parasite from proliferating.[1][3]
References
- 1. 9-(2′-Deoxy-2′-Fluoro-β-d-Arabinofuranosyl) Adenine Is a Potent Antitrypanosomal Adenosine Analogue That Circumvents Transport-Related Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Adenosine Kinase of Trypanosoma brucei and Its Role in Susceptibility to Adenosine Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of adenosine kinase from Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
The Strategic Role of 2'-Deoxy-2'-fluoroarabinoinosine as a Precursor for Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of antiviral and anticancer drug development, nucleoside analogs remain a cornerstone of therapeutic strategies. Their ability to mimic natural nucleosides allows them to interfere with viral replication and cell proliferation, often by inhibiting key enzymatic processes. Among the diverse array of modified nucleosides, those bearing a fluorine atom at the 2'-position of the sugar moiety have garnered significant attention due to their enhanced metabolic stability and potent biological activity. This guide focuses on 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine), a key purine nucleoside analog, and its pivotal role as a versatile precursor for the synthesis of other biologically active nucleoside analogs. We will delve into the synthetic pathways, experimental protocols, and biological implications of leveraging FA-Inosine in the quest for next-generation therapeutics.
Synthetic Strategies: From FA-Inosine to a Spectrum of Analogs
The conversion of FA-Inosine to other purine nucleoside analogs, such as 2'-Deoxy-2'-fluoroarabinoguanosine (FA-Guanosine) and 2'-Deoxy-2'-fluoroarabinoadenosine (FA-Adenosine), can be achieved through both chemical and chemo-enzymatic approaches.
Chemical Synthesis
Chemical conversion of the inosine moiety to other purine bases typically involves a multi-step process. A common strategy for converting inosine derivatives to guanosine derivatives involves the activation of the 6-position of the purine ring, followed by amination.
A generalized workflow for such a chemical conversion is depicted below:
Chemo-enzymatic Synthesis
Chemo-enzymatic methods offer a more direct and often more stereoselective route to nucleoside analogs. These methods harness the specificity of enzymes, such as nucleoside phosphorylases, to catalyze the desired transformations under mild reaction conditions. A key chemo-enzymatic strategy is the enzymatic transglycosylation, where the 2'-deoxy-2'-fluoroarabinose moiety is transferred from FA-Inosine to a different purine or pyrimidine base.
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in this process, catalyzing the reversible phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate.[1] This equilibrium can be manipulated to favor the synthesis of new nucleosides.
The enzymatic conversion pathway can be visualized as follows:
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of nucleoside analogs. Below are representative protocols for the synthesis of the key 2'-deoxy-2'-fluoroarabinosyl intermediate and a general procedure for enzymatic transglycosylation.
Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide
This protocol is adapted from the synthesis of similar 2'-fluoroarabinosyl nucleosides.[2]
Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.
-
Stir the resulting mixture at 40°C for 16 hours.
-
Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).
-
Wash the organic layer with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent.
Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide
-
Stir a solution of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (7.76 mmol) in dichloromethane (17 ml) and HBr (30% in acetic acid, 4.5 ml) overnight.[2]
-
Wash the reaction mixture with water (2 x 15 ml) and saturated NaHCO₃ (2 x 15 ml).[2]
-
Dry the organic layer over MgSO₄, filter, and evaporate to yield the product as a brown oil (yield: 97%).[2]
General Protocol for Enzymatic Transglycosylation
This protocol is a general representation of enzymatic transglycosylation for the synthesis of purine nucleosides.[1][3]
-
Dissolve the donor nucleoside (e.g., FA-Inosine) and the acceptor base (e.g., guanine) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Add the appropriate nucleoside phosphorylase(s) (e.g., purine nucleoside phosphorylase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle stirring.
-
Monitor the reaction progress by HPLC.
-
Once the reaction reaches the desired conversion, stop the reaction by heat inactivation of the enzyme or by adding a quenching agent.
-
Purify the product nucleoside using column chromatography (e.g., reversed-phase C18).
Quantitative Data on Biological Activity
The nucleoside analogs derived from FA-Inosine have shown promising antiviral and antiproliferative activities. The tables below summarize some of the reported quantitative data.
Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoroarabino Nucleoside Analogs
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| 2'-deoxy-2'-fluoro-ara-sangivamycin | HCMV | 0.004 - 0.025 | [4] | |
| HIV | 0.004 - 0.025 | [4] | ||
| VZV | 0.004 - 0.025 | [4] | ||
| HSV-1 | 0.03 - 0.5 | [4] | ||
| 2'-deoxy-2'-fluoro-ara-thiosangivamycin | HCMV | 10x less potent than sangivamycin analog | [4] | |
| 2'-deoxy-2'-fluoro-ara-toyocamycin (β anomer) | HCMV | Active | Active | [4] |
| HSV-1 | Active | Active | [4] | |
| HIV | Active | Active | [4] |
Table 2: Antiproliferative Activity of 2'-Deoxy-2'-fluoroarabino Nucleoside Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2'-deoxy-2'-fluoro-ara-sangivamycin | L1210 | 3 | [4] |
| 2'-deoxy-2'-fluoro-ara-thiosangivamycin | L1210 | 5 | [4] |
Mechanism of Action and Cellular Signaling
The primary mechanism of action for many antiviral nucleoside analogs, including those derived from FA-Inosine, is the inhibition of viral polymerases.[5] After entering the cell, the nucleoside analog is phosphorylated by host and/or viral kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphate for incorporation into the growing viral DNA or RNA chain. Once incorporated, it can act as a chain terminator, halting further elongation of the nucleic acid strand, or it can be incorporated and disrupt the function of the newly synthesized nucleic acid.[5]
The general mechanism of viral polymerase inhibition is illustrated below:
Beyond direct inhibition of viral polymerases, some nucleoside analogs can have broader effects on cellular signaling. For instance, when incorporated into oligonucleotides (2'F-ANA), they can modulate gene expression through antisense mechanisms that involve RNase H-mediated degradation of target mRNA.[6] The specific effects of monomeric FA-Inosine derivatives on cellular signaling pathways are an active area of research.
Conclusion
2'-Deoxy-2'-fluoroarabinoinosine is a valuable and versatile precursor for the synthesis of a wide range of purine nucleoside analogs with significant therapeutic potential. The strategic introduction of the 2'-fluoroarabino moiety imparts favorable biological properties, including enhanced metabolic stability and potent antiviral and antiproliferative activities. Both chemical and chemo-enzymatic synthetic routes offer viable pathways to novel compounds, with enzymatic methods providing advantages in terms of stereoselectivity and reaction conditions. Further exploration of the biological activities and mechanisms of action of FA-Inosine derivatives will undoubtedly pave the way for the development of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of FA-Inosine in their discovery and development efforts.
References
- 1. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro | MDPI [mdpi.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2'-F-ANA Phosphoramidites for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) phosphoramidites and their application in automated oligonucleotide synthesis. 2'-F-ANA modified oligonucleotides have garnered significant interest in the fields of antisense therapy, siRNA, and aptamers due to their unique structural and biological properties.[1][2] They exhibit high binding affinity to complementary RNA targets, forming stable duplexes, and are capable of eliciting RNase H-mediated cleavage of the target RNA strand, a crucial mechanism for antisense applications.[2][3]
Introduction to 2'-F-ANA Oligonucleotides
Arabinonucleic acids (ANA) are epimers of ribonucleic acids (RNA), with the key difference being the stereochemistry at the 2'-position of the sugar moiety. In ANA, the 2'-hydroxyl group is in the up or β-configuration, whereas in RNA it is in the down or α-configuration.[4] The introduction of a fluorine atom at the 2'-position of arabinonucleosides results in 2'-F-ANA, a modification that confers favorable properties to oligonucleotides.
The presence of the electronegative fluorine atom in the 2'-β position influences the sugar pucker, leading to a conformation that is somewhat intermediate between the C3'-endo (A-form) of RNA and the C2'-endo (B-form) of DNA.[2] This conformational preference contributes to the high thermal stability of 2'-F-ANA containing duplexes.[1][3]
Key Properties of 2'-F-ANA Modified Oligonucleotides:
-
High Binding Affinity: 2'-F-ANA oligonucleotides hybridize strongly to complementary RNA and DNA strands.[1][3]
-
Nuclease Resistance: The 2'-fluoro modification provides significant resistance to degradation by nucleases, increasing the in vivo stability of the oligonucleotides.
-
RNase H Activation: Duplexes formed between 2'-F-ANA and RNA are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[2][3] This is a highly desirable property for antisense oligonucleotides.
-
High Specificity: 2'-F-ANA oligonucleotides exhibit excellent mismatch discrimination, which is critical for therapeutic applications.[2]
Experimental Protocols
Protocol 1: Synthesis of 2'-F-ANA Phosphoramidites
This protocol describes the conversion of protected 2'-deoxy-2'-fluoro-arabinonucleosides into their corresponding 3'-O-phosphoramidites, making them suitable for use in automated oligonucleotide synthesizers. The synthesis involves the phosphitylation of the 3'-hydroxyl group of the protected nucleoside.[5]
Materials and Reagents:
-
Protected 2'-deoxy-2'-fluoro-arabinonucleoside (e.g., N-benzoyl-5'-O-DMT-2'-deoxy-2'-fluoro-arabinofuranosylcytosine)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: Dissolve the protected 2'-F-ANA nucleoside (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 3 mmol) to the solution and stir for 5 minutes at room temperature.
-
Phosphitylation: Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane with a small percentage of triethylamine. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.
-
Characterization: Characterize the final phosphoramidite product by ³¹P NMR and mass spectrometry. The ³¹P NMR should show a characteristic signal around 150 ppm.[1]
Quantitative Data Summary for Phosphoramidite Synthesis:
| Parameter | Value |
| Starting Nucleoside | 1 mmol |
| DIPEA | 3 mmol |
| Phosphitylating Reagent | 1.1 mmol |
| Reaction Time | 1-2 hours |
| Typical Yield | 80-95% |
| ³¹P NMR Chemical Shift | ~150 ppm |
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the use of 2'-F-ANA phosphoramidites in a standard automated DNA/RNA synthesizer. The synthesis cycle is similar to that of standard DNA synthesis, with a slightly longer coupling time recommended for the modified monomers.[2][4]
Materials and Reagents:
-
2'-F-ANA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (0.1 M)
-
Controlled Pore Glass (CPG) solid support derivatized with the first nucleoside
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
-
Ammonium hydroxide solution (30%)
Synthesis Cycle:
-
Deblocking: Removal of the 5'-O-DMT protecting group from the solid support-bound nucleoside.
-
Coupling: Activation of the 2'-F-ANA phosphoramidite with tetrazole and subsequent coupling to the free 5'-hydroxyl group. A coupling time of 6 minutes is recommended.[2][4]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
Repeat these four steps for each subsequent monomer addition until the desired sequence is assembled.
Post-Synthesis Cleavage and Deprotection:
-
Cleavage from Support: After the final cycle, treat the CPG support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the cyanoethyl group from the phosphate backbone.
-
Purification: Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge-based purification.[3]
Quantitative Data for Oligonucleotide Synthesis:
| Parameter | Condition |
| Phosphoramidite Conc. | 0.1 M in anhydrous acetonitrile |
| Coupling Time | 6 minutes |
| Deprotection Solution | Concentrated Ammonium Hydroxide |
| Deprotection Temperature | 55°C |
| Deprotection Time | 8-12 hours |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2'-F-ANA oligonucleotides.
Molecular Structure
Caption: Structure of a 2'-F-ANA phosphoramidite building block.
References
Application Note: Enhancing Antisense Oligonucleotide Specificity and Potency with 2'-Deoxy-2'-fluoroarabino Inosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid analogs designed to bind to specific mRNA targets through Watson-Crick base pairing, thereby modulating gene expression.[1] A primary mechanism of action for many ASOs is the recruitment of RNase H, a cellular enzyme that recognizes DNA:RNA duplexes and cleaves the RNA strand, leading to target degradation.[1] To be effective therapeutics, ASOs require chemical modifications to enhance their nuclease resistance, binding affinity, and pharmacokinetic properties.[1][2]
The 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-FANA) modification is a powerful tool in ASO design.[3] It confers high binding affinity to RNA targets, exceptional resistance to nuclease degradation, and, crucially, supports RNase H activity.[4][5] This is because 2'-FANA/RNA hybrids structurally mimic DNA/RNA duplexes, the natural substrate for RNase H.[6]
This application note details the incorporation of a specialized 2'-FANA nucleoside, 2'-Deoxy-2'-fluoroarabino inosine (2'-FANA-Inosine), into ASOs. Inosine is a naturally occurring purine analog that is considered a universal base because it can form hydrogen bonds with all four canonical bases (A, C, G, U/T).[7][8] By combining the superior biophysical properties of the 2'-FANA sugar with the base-pairing promiscuity of inosine, researchers can design ASOs capable of targeting sequences with known polymorphisms or regions of high variability, such as those found in RNA viruses.
Key Properties and Advantages
Incorporating 2'-FANA modifications, including 2'-FANA-Inosine, into ASOs offers several distinct advantages over conventional DNA or phosphorothioate (PS) ASOs:
-
Enhanced Binding Affinity (Tm): The electronegative 2'-fluoro group in the ara configuration pre-organizes the sugar pucker into a conformation favorable for binding, leading to more stable ASO/RNA duplexes.[9] Each 2'-FANA modification can increase the melting temperature (Tm) by approximately 1.2°C.[5][10]
-
Superior Nuclease Resistance: 2'-FANA ASOs, particularly when combined with a phosphorothioate (PS) backbone, are significantly more stable against both endo- and exonucleases compared to PS-DNA.[6][10] For example, PS-2'F-ANA is over 20-fold more stable than PS-DNA against 3'-exonuclease hydrolysis.[6] The glycosidic bond is also remarkably stable to acidic hydrolysis.[10]
-
Potent RNase H Recruitment: Unlike many other 2'-sugar modifications that abolish RNase H activity, the 2'-FANA/RNA duplex is an excellent substrate for RNase H1.[6][11] This allows for the design of highly potent "gapmer" ASOs, where a central DNA or 2'-FANA "gap" that activates RNase H is flanked by modified "wings" that enhance affinity and stability.[6][10]
-
High Specificity: Despite the universal nature of inosine, the 2'-FANA backbone provides high binding specificity. A single mismatch in a 2'-FANA/RNA duplex can decrease the Tm by as much as 7.2°C, demonstrating a low tolerance for unintended targets.[5][10]
-
Targeting Variable Sequences: The inclusion of 2'-FANA-Inosine at a specific position allows the ASO to bind to multiple sequences where a single nucleotide polymorphism (SNP) or viral mutation may exist. This broadens the therapeutic window for a single ASO sequence.[8]
-
Increased In Vivo Potency and Duration: Chimeric PS-2'F-ANA-DNA ASOs have been shown to achieve potent gene silencing (>90% knockdown) at significantly lower doses (20%) compared to PS-DNA ASOs.[6][12] The silencing effect of these modified ASOs is also more persistent, lasting for several days after a single administration.[6][12]
Data Presentation
The following tables summarize key quantitative data regarding the properties of 2'-FANA modified oligonucleotides.
Table 1: Biophysical and Stability Properties of 2'-FANA ASOs
| Property | Value | Comparison Standard | Citation |
| Binding Affinity | |||
| ΔTm per modification | +1.2 °C | DNA/RNA duplex | [5][10] |
| ΔTm for single mismatch | -7.2 °C | Perfectly matched 2'-FANA/RNA duplex | [5][10] |
| Nuclease Stability | |||
| 3'-Exonuclease Resistance | >20-fold increase | PS-DNA | [6] |
| Serum Half-Life | ~6 hours | Unmodified siRNA (<15 min) | [13] |
| Hydrolytic Stability | |||
| Acidic Conditions (pH 1.2) | Stable for >2 days | DNA (t½ ≈ 2 min) | [14] |
| Basic Conditions (1M NaOH) | t½ ≈ 20 hours | RNA (degraded in minutes) | [14] |
Table 2: Gene Silencing Efficacy of 2'-FANA ASOs
| Target Gene | ASO Design | Efficacy | Dose Comparison | Duration | Citation |
| c-MYB | PS-2'F-ANA-DNA Gapmer | >90% mRNA knockdown | 20% of the dose of PS-DNA | Effect still present after 4 days | [6][12] |
Visualizations
Experimental and Mechanistic Diagrams
Caption: High-level workflow for the design and evaluation of 2'-FANA-Inosine ASOs.
Caption: RNase H-mediated cleavage of mRNA by a 2'-FANA gapmer ASO.
Caption: Universal base pairing of Inosine with canonical RNA bases.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-FANA-Inosine ASOs
This protocol outlines a generalized procedure for automated solid-phase synthesis of ASOs containing 2'-FANA-Inosine using standard phosphoramidite chemistry.
Materials:
-
DNA synthesizer (e.g., Applied Biosystems 381A or similar)
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA and 2'-FANA phosphoramidites (A, G, C, T) (0.1 M in acetonitrile)
-
This compound CE Phosphoramidite (0.1 M in acetonitrile)
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)
-
Oxidizer: Iodine/water/pyridine solution
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF)
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Install phosphoramidites, reagents, and the appropriate CPG column on the DNA synthesizer according to the manufacturer's instructions. Program the desired ASO sequence.
-
Synthesis Cycle (Automated): The synthesis proceeds via a series of repeated cycles for each monomer addition.
-
Step A: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the CPG-bound nucleoside by treating with the deblocking reagent.
-
Step B: Coupling: The 2'-FANA-Inosine phosphoramidite (or other amidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 3-6 minutes is recommended for 2'-FANA amidites.[8][10]
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (or phosphorothioate triester if a sulfurizing agent is used) using the oxidizer.
-
-
Repeat: The cycle is repeated until the full-length ASO has been assembled.
-
Cleavage and Deprotection:
-
After synthesis, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support and the base/phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide or AMA at 55°C for 8-12 hours. Note: Avoid AMA if other sensitive modifications are present.[8]
-
-
Purification: The crude ASO is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Storage: The purified ASO is desalted, quantified by UV absorbance at 260 nm, and stored at -20°C.
Protocol 2: Thermal Melting (Tm) Analysis
This protocol determines the melting temperature (Tm), the temperature at which 50% of the ASO is dissociated from its complementary RNA target.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)
-
Micro-volume quartz cuvettes
-
Purified 2'-FANA-Inosine ASO and complementary target RNA strand
-
Melting Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0
Procedure:
-
Sample Preparation: Prepare a solution containing equimolar amounts of the ASO and its RNA target (e.g., 2 µM each) in Melting Buffer.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to fully denature the strands. Allow the sample to cool slowly to room temperature over at least 30 minutes to facilitate proper annealing.
-
Data Acquisition:
-
Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C per minute) up to a final temperature of 95°C.
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The Tm is determined by calculating the first derivative of the melting curve; the peak of this derivative plot corresponds to the Tm.
-
Protocol 3: Nuclease Stability Assay
This protocol assesses the resistance of the ASO to degradation in the presence of serum nucleases.
Materials:
-
Purified 2'-FANA-Inosine ASO
-
Control ASO (e.g., unmodified DNA or PS-DNA)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Proteinase K
-
Denaturing loading dye (e.g., formamide-based)
-
Denaturing (7M Urea) polyacrylamide gel (15-20%)
-
TBE Buffer (Tris/Borate/EDTA)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, incubate a fixed amount of ASO (e.g., 1 µg) in 10% or 50% FBS at 37°C. Prepare a zero-time-point control by adding the ASO to FBS and immediately stopping the reaction (see step 3).
-
Time Course: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 20 mM and inactivating nucleases with Proteinase K at 55°C for 30 minutes.
-
Sample Preparation for PAGE: Add an equal volume of denaturing loading dye to each sample. Heat at 95°C for 5 minutes and snap-cool on ice.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold or Stains-All) and visualize using an appropriate gel imager.
-
Analysis: Compare the integrity of the full-length ASO band at different time points. A higher percentage of intact ASO at later time points indicates greater nuclease stability.
Protocol 4: In Vitro ASO Efficacy Assessment by RT-qPCR
This protocol measures the ability of the ASO to reduce the levels of its target mRNA in a cell culture model.
Materials:
-
Cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
2'-FANA-Inosine ASO and a negative control ASO (scrambled sequence)
-
PBS (Phosphate-Buffered Saline)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in 12-well or 24-well plates and grow to ~70-80% confluency.
-
Transfection:
-
For each well, dilute the ASO (at various final concentrations, e.g., 1 to 100 nM) and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted ASO and reagent, incubate to allow complex formation, and add the complexes to the cells.
-
Include wells for mock-transfected (reagent only) and negative control ASO-transfected cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
RNA Extraction: Harvest the cells by washing with PBS and lyse them. Extract total RNA using an appropriate kit.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for the target gene and the housekeeping gene for each sample.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for all samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the mock-transfected or negative control ASO-treated cells.
-
A reduction in the relative expression level indicates successful target knockdown.
-
References
- 1. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 4. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 5. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is a Universal Base in oligo? - Generi Biotech [generi-biotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
protocol for solid-phase synthesis of 2'-F-ANA modified oligonucleotides
Application Notes & Protocols
Topic: Protocol for Solid-Phase Synthesis of 2'-F-ANA Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) is a chemically modified nucleic acid analog that has garnered significant interest in the fields of therapeutics and diagnostics. Structurally, 2'-F-ANA is an epimer of 2'-fluoro-RNA, with the fluorine atom in the 'up' or β-configuration on the sugar ring.[1] This modification confers unique properties, including high binding affinity and specificity to RNA targets, enhanced nuclease resistance compared to DNA and RNA, and the ability of 2'-F-ANA/RNA hybrids to elicit RNase H activity.[2][3][4] These characteristics make 2'-F-ANA an excellent candidate for antisense oligonucleotides, siRNAs, and aptamers.[4]
This document provides a detailed protocol for the automated solid-phase synthesis of 2'-F-ANA modified oligonucleotides using standard phosphoramidite chemistry. It covers the entire workflow from synthesis to purification and analysis.
Materials and Reagents
Equipment
-
Automated DNA/RNA Synthesizer (e.g., Applied Biosystems 381A or similar)
-
Anion-Exchange High-Performance Liquid Chromatograph (HPLC) system
-
MALDI-TOF Mass Spectrometer
-
UV-Vis Spectrophotometer
-
Lyophilizer
-
Centrifugal evaporator
-
Heating block or water bath
Reagents and Consumables
-
2'-F-ANA phosphoramidites (A, G, C, T/U) (0.1 M in anhydrous acetonitrile; 0.15 M for G)[2]
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 2'-F-ANA nucleoside[2]
-
Anhydrous acetonitrile (synthesis grade)
-
Standard DNA synthesis reagents:
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping Reagent A (Acetic Anhydride/Lutidine/THF)
-
Capping Reagent B (N-Methylimidazole/THF)
-
Oxidizer (0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking reagent (3% Trichloroacetic acid in Dichloromethane)
-
-
Cleavage and Deprotection Solution: Concentrated Ammonium Hydroxide (28-30%)
-
HPLC Buffers
-
Sterile, nuclease-free water and microcentrifuge tubes
Experimental Workflow Diagram
The following diagram illustrates the key stages in the solid-phase synthesis of 2'-F-ANA modified oligonucleotides.
Caption: Workflow for 2'-F-ANA oligonucleotide synthesis.
Detailed Experimental Protocol
Automated Solid-Phase Synthesis
The assembly of 2'-F-ANA oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite chemistry. The core cycle consists of detritylation, coupling, capping, and oxidation.[5]
-
Preparation:
-
Install the required 2'-F-ANA phosphoramidite vials (0.1 M in anhydrous acetonitrile) on the synthesizer.[2]
-
Install a synthesis column containing the CPG solid support derivatized with the desired 3'-terminal 2'-F-ANA nucleoside (typically 1 µmol scale).[2]
-
Ensure all other reagent bottles (activator, capping, oxidizer, deblocking) are filled with fresh solutions.
-
-
Synthesis Cycle Parameters:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group is achieved with 3% trichloroacetic acid. The detritylation time may need to be extended compared to standard DNA synthesis to ensure complete removal.[5]
-
Coupling: The activated 2'-F-ANA phosphoramidite is coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time is critical for achieving high efficiency. Set the coupling wait step to 6-15 minutes .[5][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.
-
-
Chain Elongation: The cycle is repeated until the desired full-length oligonucleotide is assembled.
Cleavage and Deprotection
-
Once the synthesis is complete, transfer the CPG solid support from the synthesis column to a 1.5 mL screw-cap microcentrifuge tube.[5]
-
Add 1 mL of concentrated ammonium hydroxide (28-30%) to the tube.[7]
-
Seal the tube tightly and incubate to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. Choose one of the following conditions:
-
After incubation, cool the tube to -20°C for approximately 1 hour before opening to prevent ammonia evaporation.[5]
-
Centrifuge the tube briefly to pellet the CPG beads.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Purification
The crude oligonucleotide product should be purified to remove truncated sequences and other impurities. Anion-exchange HPLC is a common and effective method.[4][7]
-
Reconstitute the dried oligonucleotide pellet in sterile, nuclease-free water.
-
Filter the sample through a 0.22 µm membrane filter.
-
Purify the sample using an anion-exchange HPLC system (e.g., DIONEX DNAPAC PA-100 column).[7]
-
Collect the fractions corresponding to the full-length product peak.
-
Desalt the purified product using a suitable method, such as Sep-Pak C18 cartridges or size-exclusion chromatography.[4][5]
-
Lyophilize the final purified sample to obtain a dry, stable powder.
Quality Control and Analysis
-
Quantification: Dissolve the lyophilized oligonucleotide in a known volume of nuclease-free water. Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer to determine the concentration.
-
Purity and Identity Confirmation: Verify the molecular weight of the final product using MALDI-TOF mass spectrometry.[2] The purity can be assessed by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the synthesis and characterization of 2'-F-ANA oligonucleotides.
| Parameter | Value / Condition | Reference | Description |
| Synthesis | |||
| Phosphoramidite Conc. | 0.1 M (A, C, T/U), 0.15 M (G) | [2] | Standard concentration in anhydrous acetonitrile for synthesis. |
| Coupling Time | 6 - 15 minutes | [5][6][7] | Extended time required for efficient monomer addition. |
| Deprotection | |||
| Reagent | Concentrated Ammonium Hydroxide | [6][7] | Standard reagent for cleavage and deprotection. |
| Temperature & Duration | 55°C for 8-15 hours | [5][7] | Accelerated deprotection condition. |
| Room Temperature for 48 hours | [5] | Alternative, milder deprotection condition. | |
| Biophysical Properties | |||
| ΔTm (vs. DNA/RNA) | +0.9 to +1.8 °C per modification | [2] | Increased thermal stability of 2'-F-ANA/RNA duplexes. |
| Mismatch Discrimination | ΔTm of -7.2 °C | [2][6] | High specificity; a single mismatch significantly destabilizes the duplex. |
References
- 1. cambio.co.uk [cambio.co.uk]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-F-arabinonucleic acid (2'-F-ANA) Oligonucleotides [biosyn.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Ligation of 2'-Deoxy-2'-fluoroarabino Inosine (2'-F-araI) Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic ligation of oligonucleotides containing 2'-Deoxy-2'-fluoroarabino inosine (2'-F-araI), a key modification in the development of therapeutic oligonucleotides. The methodologies described herein are essential for the construction of longer, modified nucleic acid sequences from shorter, synthetically accessible fragments.
Introduction
2'-Deoxy-2'-fluoroarabino nucleic acid (FANA) modifications, including 2'-F-araI, are of significant interest in the field of oligonucleotide therapeutics due to their unique structural and biological properties. These modifications can enhance binding affinity to target RNA, increase nuclease resistance, and support RNase H-mediated cleavage of the target RNA, making them valuable components of antisense oligonucleotides and siRNAs.[1]
The chemical synthesis of long oligonucleotides (>60-80 nucleotides) can be challenging, with decreasing yields and increasing impurity profiles. Enzymatic ligation offers a powerful alternative for assembling longer, modified oligonucleotides from shorter, purified synthetic fragments. This process typically involves the use of a DNA ligase, such as T4 DNA ligase, to form a phosphodiester bond between the 5'-phosphate of a donor oligonucleotide and the 3'-hydroxyl of an acceptor oligonucleotide. For the ligation of modified oligonucleotides like those containing 2'-F-araI, a template or "splint" strand is often required to bring the donor and acceptor molecules into the correct proximity and conformation for the ligase to act.[2][3]
This document outlines the critical steps and protocols for the successful enzymatic ligation of 2'-F-araI containing oligonucleotides, including 5'-phosphorylation of the donor oligonucleotide and the splint-mediated ligation reaction.
Data Presentation
The efficiency of enzymatic ligation of oligonucleotides containing 2'-F-ara modifications is comparable to that of standard DNA oligonucleotides under optimized conditions. While specific quantitative data for 2'-F-araI is not extensively published in tabular format, the available literature indicates high ligation yields.[2] The following table summarizes representative data for splinted ligation efficiency using T4 DNA ligase with modified and unmodified oligonucleotides.
| Donor Oligonucleotide | Acceptor Oligonucleotide | Splint | Ligase | Ligation Efficiency (%) | Reference |
| 5'-phosphorylated FANA | FANA | DNA | T4 DNA Ligase | ~80-95 | [2] |
| 5'-phosphorylated DNA | FANA | DNA | T4 DNA Ligase | ~80-95 | [2] |
| 5'-phosphorylated DNA | DNA | DNA | T4 DNA Ligase | >90 | [4][5] |
| 5'-phosphorylated 2'-O-Methyl RNA | 2'-O-Methyl RNA | DNA | T4 DNA Ligase | Reduced efficiency | [6] |
Note: Ligation efficiency can be influenced by several factors, including the purity of the oligonucleotides, the design of the DNA splint, the specific sequence at the ligation junction, and the reaction conditions.
Experimental Protocols
5'-Phosphorylation of the 2'-F-araI Donor Oligonucleotide
Prior to ligation, the 5'-hydroxyl group of the donor oligonucleotide must be phosphorylated. This is a critical step for the ligase to catalyze the formation of the phosphodiester bond.[2]
Materials:
-
2'-F-araI containing donor oligonucleotide
-
T4 Polynucleotide Kinase (T4 PNK)
-
10X T4 PNK Reaction Buffer
-
ATP (10 mM)
-
Nuclease-free water
Protocol:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
Component Volume Final Concentration 10X T4 PNK Reaction Buffer 2 µL 1X 2'-F-araI Donor Oligo (100 µM) 2 µL 10 µM ATP (10 mM) 2 µL 1 mM T4 Polynucleotide Kinase (10 U/µL) 1 µL 0.5 U/µL Nuclease-free water 13 µL - | Total Volume | 20 µL | |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 60 minutes.
-
Heat-inactivate the T4 PNK by incubating the reaction at 65°C for 20 minutes.
-
The 5'-phosphorylated donor oligonucleotide is now ready for use in the ligation reaction. It can be used directly or purified if necessary.
Splinted Enzymatic Ligation of 2'-F-araI Containing Oligonucleotides
This protocol describes the ligation of a 5'-phosphorylated 2'-F-araI donor oligonucleotide to a 2'-F-araI acceptor oligonucleotide using a complementary DNA splint and T4 DNA ligase.[2][3]
Materials:
-
5'-phosphorylated 2'-F-araI donor oligonucleotide (from Protocol 1)
-
2'-F-araI acceptor oligonucleotide
-
DNA splint oligonucleotide (complementary to both donor and acceptor at the ligation junction)
-
T4 DNA Ligase
-
10X T4 DNA Ligase Reaction Buffer
-
Nuclease-free water
Protocol:
-
Annealing Step: In a sterile microcentrifuge tube, combine the following components:
Component Volume Final Concentration 5'-phosphorylated Donor Oligo (10 µM) 1 µL 1 µM Acceptor Oligo (10 µM) 1 µL 1 µM DNA Splint (12 µM) 1 µL 1.2 µM 10X T4 DNA Ligase Buffer 2 µL 2X (initially) Nuclease-free water 5 µL - | Initial Volume | 10 µL | |
-
Heat the mixture to 90-95°C for 2 minutes.
-
Allow the mixture to cool slowly to room temperature (approximately 45-60 minutes) to facilitate proper annealing of the oligonucleotides to the DNA splint.
-
Ligation Step: Add the following components to the annealed mixture on ice:
Component Volume Final Concentration 10X T4 DNA Ligase Buffer (already present) 1X T4 DNA Ligase (400 U/µL) 1 µL 20 U/µL Nuclease-free water 9 µL - | Total Volume | 20 µL | |
-
Mix gently by pipetting.
-
Incubate the reaction at 16°C overnight or at room temperature (20-25°C) for 2-4 hours.[7][8] The optimal incubation time and temperature may need to be determined empirically.
-
Heat-inactivate the ligase by incubating at 65°C for 10 minutes.[7]
-
The ligated product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and purified as required.
Visualizations
Caption: Experimental workflow for the enzymatic ligation of 2'-F-araI oligonucleotides.
Caption: Logical relationship of components in splinted enzymatic ligation.
References
- 1. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 2. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splint ligation of RNA with T4 DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Efficient DNA ligation by selective heating of DNA ligase with a radio frequency alternating magnetic field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. Ligation Protocol with T4 DNA Ligase (M0202) [protocols.io]
Application Notes and Protocols for 5'-Phosphorylation of 2'-F-ANA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2'-F-ANA Oligonucleotides and the Importance of 5'-Phosphorylation
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) is a chemically modified nucleic acid analog that has garnered significant interest in the field of drug development, particularly for antisense and RNA interference (RNAi) therapies.[1][2][3][4] These synthetic oligonucleotides exhibit desirable therapeutic properties, including high binding affinity to complementary RNA targets, enhanced nuclease resistance leading to improved stability in biological fluids, and the ability to elicit RNase H-mediated cleavage of the target RNA.[5][6]
The 5'-terminus of an oligonucleotide plays a crucial role in many biological processes and molecular biology applications. A 5'-phosphate group is often a prerequisite for enzymatic ligation, a key step in the assembly of longer DNA or RNA constructs from shorter synthetic fragments.[2] In the context of RNAi, 5'-phosphorylation of the antisense strand is critical for the formation of the RNA-induced silencing complex (RISC) and subsequent target mRNA cleavage.[7] Therefore, the ability to efficiently phosphorylate the 5'-end of 2'-F-ANA oligonucleotides is essential for their application in various research and therapeutic contexts.
This document provides detailed protocols for the two primary methods of 5'-phosphorylation of 2'-F-ANA oligonucleotides: enzymatic phosphorylation using T4 Polynucleotide Kinase (T4 PNK) and chemical phosphorylation during solid-phase synthesis.
Methods for 5'-Phosphorylation
There are two main approaches to achieve 5'-phosphorylation of 2'-F-ANA oligonucleotides:
-
Enzymatic Phosphorylation: This post-synthetic method utilizes an enzyme, most commonly T4 Polynucleotide Kinase (T4 PNK), to transfer the gamma-phosphate from ATP to the 5'-hydroxyl terminus of the oligonucleotide.[1][2][8]
-
Chemical Phosphorylation: This method integrates the addition of a phosphate group during the automated solid-phase synthesis of the oligonucleotide using a specific phosphoramidite reagent.[8][9][10]
The choice of method depends on factors such as the scale of the reaction, the desired purity of the final product, and the available laboratory equipment.
Data Presentation: Comparison of Phosphorylation Methods
| Feature | Enzymatic Phosphorylation (T4 PNK) | Chemical Phosphorylation |
| Timing | Post-synthesis | During synthesis |
| Key Reagent | T4 Polynucleotide Kinase, ATP | Phosphorylating phosphoramidite reagent |
| Typical Efficiency | High, often near completion | High, dependent on coupling efficiency |
| Scalability | Suitable for small to moderate scales | Highly scalable for large-scale synthesis |
| Purity Concerns | Requires removal of enzyme and excess ATP | Requires purification from failure sequences |
| Versatility | Can be used on any oligonucleotide with a free 5'-OH | Integrated into the synthesis of the oligo |
| Equipment | Standard molecular biology lab equipment | DNA/RNA synthesizer |
Experimental Protocols
Protocol 1: Enzymatic 5'-Phosphorylation of 2'-F-ANA Oligonucleotides using T4 Polynucleotide Kinase (T4 PNK)
This protocol describes the phosphorylation of a 2'-F-ANA oligonucleotide with a free 5'-hydroxyl group using T4 Polynucleotide Kinase.
Materials:
-
2'-F-ANA oligonucleotide with a 5'-hydroxyl group
-
T4 Polynucleotide Kinase (T4 PNK) (e.g., NEB #M0201)[11]
-
10X T4 PNK Reaction Buffer[10]
-
ATP (10 mM solution)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Therocycler or water bath
-
(Optional) Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
(Optional) Ethanol (100% and 70%)
-
(Optional) 3 M Sodium Acetate, pH 5.2
-
(Optional) Glycogen or other co-precipitant
-
(Optional) Oligonucleotide purification kit
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the order listed:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X T4 PNK Reaction Buffer | 5 µL | 1X |
| 2'-F-ANA Oligonucleotide (e.g., 100 µM stock) | 3 µL | 300 pmol |
| ATP (10 mM) | 5 µL | 1 mM |
| T4 Polynucleotide Kinase (10 U/µL) | 1 µL | 10 units |
| Total Volume | 50 µL |
-
Incubation: Gently mix the reaction by pipetting up and down. Incubate the reaction at 37°C for 30-60 minutes.[11][12]
-
Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.[11][13]
-
Purification (Optional but Recommended): The phosphorylated oligonucleotide can be used directly in some downstream applications. However, for applications sensitive to the presence of enzymes, salts, and excess ATP, purification is recommended. This can be achieved through:
-
Ethanol Precipitation:
-
Add 2 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).
-
Add a co-precipitant like glycogen to improve recovery.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in nuclease-free water.
-
-
Oligonucleotide Purification Kit: Use a commercially available kit according to the manufacturer's instructions.
-
-
Quantification and Storage: Determine the concentration of the phosphorylated oligonucleotide using a spectrophotometer (e.g., NanoDrop). Store the final product at -20°C.
Protocol 2: Chemical 5'-Phosphorylation of 2'-F-ANA Oligonucleotides during Solid-Phase Synthesis
This protocol outlines the general procedure for incorporating a 5'-phosphate group during automated solid-phase synthesis of a 2'-F-ANA oligonucleotide. This is typically performed by a core synthesis facility or a researcher with expertise in oligonucleotide synthesis.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support with the first 2'-F-ANA nucleoside
-
2'-F-ANA phosphoramidites
-
Chemical Phosphorylation Reagent (e.g., Glen Research #10-1900) or a similar phosphorylating phosphoramidite[9]
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Ammonium hydroxide or other deprotection solution
Procedure:
-
Oligonucleotide Synthesis: The 2'-F-ANA oligonucleotide is synthesized on the solid support from the 3' to the 5' direction using standard phosphoramidite chemistry.
-
5'-Phosphorylation Step: In the final coupling cycle, instead of a standard nucleoside phosphoramidite, the Chemical Phosphorylation Reagent is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in ammonium hydroxide at an elevated temperature. The protecting groups on the 5'-phosphate are also removed during this step.
-
Purification: The crude, 5'-phosphorylated 2'-F-ANA oligonucleotide is purified to remove failure sequences (shorter oligonucleotides that did not complete the full synthesis). This is typically done using methods such as:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Ion-exchange high-performance liquid chromatography (IE-HPLC)
-
Polyacrylamide gel electrophoresis (PAGE)
-
-
Desalting and Quantification: The purified oligonucleotide is desalted, quantified, and its identity and purity are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.
Visualizations
Enzymatic Phosphorylation Workflow
Caption: Workflow for enzymatic 5'-phosphorylation of 2'-F-ANA oligonucleotides.
Chemical Phosphorylation Workflow
Caption: Workflow for chemical 5'-phosphorylation during solid-phase synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 5'-Phosphate-ON Reagent | ChemGenes Products [chemgenes.com]
- 9. glenresearch.com [glenresearch.com]
- 10. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of long RNAs with terminal 5′‐phosphate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Oligonucleotide 3′-Phosphorylation by a DNA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Deoxy-2'-fluoroarabino inosine in Polymerase Chain Reaction (PCR) Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabino nucleic acid (2'F-ANA) is a synthetic nucleic acid analog characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety. This modification confers unique chemical and biological properties, including enhanced binding affinity to RNA targets and increased resistance to nuclease degradation.[1] Oligonucleotides containing 2'F-ANA have shown significant promise in antisense therapy and diagnostics. The inosine analog, 2'-Deoxy-2'-fluoroarabino inosine (2'-F-ara-I), is of particular interest in PCR applications for its potential role as a universal base and for the introduction of modifications into DNA amplicons.
These application notes provide a comprehensive overview of the use of this compound 5'-triphosphate (2'-F-ara-ITP) in PCR, including its properties, a protocol for its incorporation into DNA, and potential applications.
Properties of this compound
The unique properties of 2'-F-ara-I stem from the 2'-fluoroarabino modification. These properties are summarized in the table below.
| Property | Description | Reference |
| Enhanced Hybridization Affinity | The 2'-fluoro modification contributes to a pre-organization of the sugar pucker, leading to stronger binding to complementary RNA and DNA strands compared to natural deoxynucleosides. | [2] |
| Nuclease Resistance | The C-F bond is significantly stronger than the C-H bond, and the fluorine substitution provides steric hindrance, rendering oligonucleotides containing 2'-F-ara-I more resistant to degradation by cellular nucleases. | [3] |
| RNase H Activation | Duplexes formed between 2'F-ANA oligonucleotides and RNA are substrates for RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. This property is crucial for antisense applications. | [1][4] |
| Universal Base Potential | Inosine is known to form hydrogen bonds with all four canonical bases (A, T, C, and G), albeit with varying stability. This allows it to be used at degenerate positions in primers for the amplification of related gene families or variable viral sequences. |
Polymerase-Mediated Incorporation of 2'-F-ara-ITP
The successful incorporation of modified nucleotides in PCR is highly dependent on the choice of DNA polymerase. Several studies have shown that 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) can serve as substrates for various DNA polymerases.[5] Notably, thermostable DNA polymerases lacking 3'→5' exonuclease (proofreading) activity are generally more permissive in accepting modified nucleotides.
Recent research has demonstrated the successful use of an exonuclease-deficient Thermococcus gorgonarius (Tgo) DNA polymerase for the PCR amplification of DNA-FANA chimeras using a mixture of dNTPs and 2'F-araNTPs. This indicates the feasibility of incorporating 2'-F-ara-I into PCR products.
Table 1: Polymerase Suitability for 2'F-araNTP Incorporation
| DNA Polymerase | 3'→5' Exonuclease Activity | Suitability for 2'F-araNTP Incorporation | Reference |
| Tgo (exo-) | No | High | |
| Vent® (exo-) | No | Moderate to High | |
| Deep Vent® (exo-) | No | Moderate to High | |
| Taq Polymerase | No | Moderate | |
| Pfu Polymerase | Yes | Low |
Note: The suitability is inferred from studies on 2'F-araNTPs in general. Specific optimization for 2'-F-ara-ITP is recommended.
Experimental Protocols
Protocol 1: PCR Incorporation of 2'-F-ara-ITP to Generate DNA-FANA Chimeras
This protocol is adapted from methodologies for the incorporation of 2'F-araNTPs using an exonuclease-deficient thermostable DNA polymerase.
Materials:
-
Template DNA
-
Forward and Reverse Primers
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound 5'-triphosphate (2'-F-ara-ITP)
-
Tgo (exo-) DNA Polymerase or other suitable exonuclease-deficient polymerase
-
10x Polymerase Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the PCR reaction mix on ice. The following table provides a recommended starting point for a 50 µL reaction. Optimization of the 2'-F-ara-ITP concentration is crucial.
| Component | Final Concentration | Volume for 50 µL Reaction |
| 10x Polymerase Buffer | 1x | 5 µL |
| dNTP mix (10 mM each) | 200 µM each | 1 µL |
| 2'-F-ara-ITP (10 mM) | 50 - 500 µM | 0.25 - 2.5 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM) | 0.2 µM | 1 µL |
| Template DNA (10 ng/µL) | 1-10 ng | 1 µL |
| Tgo (exo-) DNA Polymerase (2 U/µL) | 1 U | 0.5 µL |
| Nuclease-free water | - | to 50 µL |
-
Thermal Cycling: The following thermal cycling conditions are a general guideline and may require optimization based on the primers and template used.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size. The incorporation of 2'-F-ara-I can be further verified by methods such as mass spectrometry or enzymatic digestion followed by HPLC analysis.
Diagram 1: Experimental Workflow for PCR with 2'-F-ara-ITP
Caption: Workflow for PCR incorporation of 2'-F-ara-ITP.
Applications in Research and Drug Development
The ability to incorporate 2'-F-ara-I into DNA using PCR opens up several exciting possibilities for researchers and drug development professionals.
-
Generation of Nuclease-Resistant Aptamers and DNAzymes: By incorporating 2'-F-ara-I, the resulting nucleic acid constructs will exhibit enhanced stability in biological fluids, a critical attribute for therapeutic and diagnostic applications.
-
Probing DNA-Protein Interactions: The fluorine atom can serve as a useful probe in NMR studies to investigate the structural and dynamic aspects of DNA-protein complexes.
-
Development of Novel Diagnostic Probes: Oligonucleotides containing 2'-F-ara-I can be used as highly specific and stable probes in various diagnostic assays, such as qPCR and fluorescence in situ hybridization (FISH).
-
Antisense Oligonucleotide Development: The generation of chimeric DNA-FANA oligonucleotides through PCR can be a valuable tool in the rapid screening and optimization of antisense constructs.
Diagram 2: Applications of 2'-F-ara-I Modified DNA
Caption: Applications of DNA modified with 2'-F-ara-I.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no PCR product | - Suboptimal 2'-F-ara-ITP concentration- Incorrect annealing temperature- Inefficient polymerase | - Titrate 2'-F-ara-ITP concentration (start with a low ratio relative to dNTPs).- Perform a temperature gradient PCR to optimize annealing.- Try a different exonuclease-deficient polymerase. |
| Smearing on agarose gel | - High concentration of 2'-F-ara-ITP leading to polymerase stalling- Non-specific amplification | - Reduce the concentration of 2'-F-ara-ITP.- Increase the annealing temperature. |
| Product of incorrect size | - Primer-dimer formation- Non-specific primer binding | - Optimize primer design.- Increase annealing temperature. |
Conclusion
This compound represents a valuable tool for the enzymatic modification of DNA. Its incorporation via PCR, facilitated by exonuclease-deficient DNA polymerases, enables the generation of nucleic acids with enhanced stability and novel functionalities. The protocols and information provided herein serve as a starting point for researchers to explore the diverse applications of 2'-F-ara-I in their respective fields. Further optimization of reaction conditions will be essential to achieve efficient and reliable incorporation for specific applications.
References
- 1. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA polymerase recognition of 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide nucleic acids (PNA) and PNA-DNA chimeras: from high binding affinity towards biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Assay Development of 2'-Fluoroarabinosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antiviral assays for 2'-fluoroarabinosyl nucleosides. This class of nucleoside analogs has demonstrated significant therapeutic potential against a variety of viral infections by targeting viral polymerases.[1][2][3] The following sections detail the underlying principles, experimental workflows, and specific protocols for evaluating the antiviral efficacy and cytotoxicity of these compounds.
Principle and Background
2'-Fluoroarabinosyl nucleosides are synthetic analogs of natural nucleosides characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety.[2][3] This modification significantly influences the sugar pucker conformation and metabolic stability of the nucleoside.[2][3][4] The antiviral mechanism of action for most 2'-fluoroarabinosyl nucleosides involves the following key steps:
-
Cellular Uptake: The nucleoside analog is transported into the host cell.
-
Phosphorylation: Host cell or viral kinases phosphorylate the nucleoside analog sequentially to its active triphosphate form.[5]
-
Viral Polymerase Inhibition: The triphosphate analog acts as a competitive inhibitor or an alternative substrate for the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[6][7][8]
-
Chain Termination: Upon incorporation into the growing viral RNA or DNA strand, the 2'-fluoroarabinosyl nucleoside can act as a chain terminator, preventing further elongation of the nucleic acid chain.[8]
The selective inhibition of viral polymerases over host cell polymerases is a critical factor for the therapeutic window of these compounds.[5]
Experimental Workflow for Antiviral Screening
A systematic approach is essential for the evaluation of 2'-fluoroarabinosyl nucleosides. The general workflow involves a tiered screening process, starting with primary cell-based assays to determine antiviral activity and cytotoxicity, followed by secondary assays to confirm the mechanism of action.
References
- 1. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [2'fluoro derivatives of nucleosides as substrates of viral replicative nucleotide polymerases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and biochemical characterization of arabinose nucleosides as inhibitors of the SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Assessing the RNase H Activity of 2'-F-ANA Modified Antisense Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are synthetic nucleic acid analogs designed to bind to specific RNA targets through Watson-Crick base pairing and modulate gene expression. One of the primary mechanisms for ASO-mediated gene silencing is the recruitment of RNase H, an endogenous enzyme that selectively degrades the RNA strand of an RNA/DNA hybrid duplex.[1][2] The efficacy of this process depends heavily on the ASO's chemical composition. 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (2'-F-ANA) is a chemically modified nucleotide that, when incorporated into ASOs, confers high binding affinity to target RNA, significant nuclease resistance, and importantly, supports robust RNase H activity.[1][2][3][4] This combination of properties makes 2'-F-ANA ASOs potent candidates for therapeutic applications.
This document provides detailed protocols for assessing the RNase H-dependent activity of 2'-F-ANA modified ASOs, both through direct in vitro cleavage assays and cell-based mRNA knockdown experiments.
Mechanism of Action: 2'-F-ANA ASO and RNase H
2'-F-ANA ASOs are typically designed as "gapmers."[3][5] These chimeric structures consist of a central "gap" of 8-10 deoxynucleotides, which is responsible for recruiting RNase H. This gap is flanked by "wings" containing 2'-F-ANA modifications.[2] The 2'-F-ANA wings provide high binding affinity and protect the oligonucleotide from degradation by nucleases.[1][3] Upon binding to the target mRNA, the ASO/RNA hybrid forms. The DNA "gap"/RNA portion of this hybrid is recognized by RNase H1, which then cleaves the mRNA, leading to gene silencing.[2][6] The 2'-F-ANA modification is crucial as it adopts a conformation that is permissive for RNase H activity, unlike many other 2' modifications that abolish it.[2][4]
Caption: Mechanism of RNase H-mediated gene silencing by a 2'-F-ANA gapmer ASO.
Part 1: In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a 2'-F-ANA ASO to guide RNase H to cleave a complementary RNA substrate.
Experimental Workflow
Caption: Workflow for the in vitro RNase H cleavage assay.
Protocol: In Vitro RNase H Cleavage
This protocol is a generalized starting point and should be optimized for specific ASO-RNA pairs.
A. Materials and Reagents
-
2'-F-ANA ASO: Resuspended in nuclease-free water to a stock concentration of 100 µM.
-
Target RNA Substrate: Synthetic RNA oligonucleotide complementary to the ASO, often labeled with a fluorescent dye (e.g., 5'-FAM). Resuspended to 100 µM.
-
Recombinant Human RNase H1: (e.g., NEB #M0297).
-
Reaction Buffer (10X): Provided with the enzyme (e.g., 200 mM Tris-HCl, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT).
-
Annealing Buffer (5X): 50 mM Tris-HCl (pH 7.5), 500 mM NaCl.
-
Quenching Solution: 0.5 M EDTA.
-
Nuclease-free water.
-
Gel Loading Buffer.
-
Denaturing Polyacrylamide Gel (15-20%) and TBE buffer.
B. Procedure
-
ASO:RNA Annealing:
-
In a nuclease-free microcentrifuge tube, combine:
-
2 µL of 10 µM Target RNA
-
2.4 µL of 10 µM 2'-F-ANA ASO (1.2x molar excess)
-
2 µL of 5X Annealing Buffer
-
3.6 µL of Nuclease-free water
-
-
Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature (~30 minutes) to form the duplex.
-
-
RNase H Reaction Setup:
-
Prepare a master mix. For a typical 20 µL reaction, combine:
-
2 µL of 10X RNase H Reaction Buffer
-
1 µL of annealed ASO:RNA duplex (~1 µM final concentration)
-
Nuclease-free water to 19 µL
-
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Quenching:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA to each tube/aliquot.[8]
-
-
Analysis of Cleavage Products:
-
Add an equal volume of 2X gel loading buffer to each quenched reaction.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a denaturing polyacrylamide gel.
-
Run the gel until sufficient separation of cleaved and uncleaved RNA is achieved.
-
Visualize the results using a fluorescent gel imager. The cleaved RNA product will appear as a smaller band.
-
C. Data Analysis & Representative Results
Quantify the band intensity of the uncleaved RNA substrate and the cleaved products using densitometry software. Calculate the percentage of RNA cleavage at each time point. The results can be used to compare the cleavage efficiency of different ASO designs.
| ASO Modification | Gap Size (nt) | Wings | Cleavage at 30 min (%) | Tm (°C) with RNA |
| PS-DNA Control | 18 | None | 65% | 55.2 |
| 2'-F-ANA Gapmer | 10 | 4 nt 2'-F-ANA | 92% | 70.5 |
| 2'-MOE Gapmer | 10 | 4 nt 2'-MOE | 85% | 72.1 |
| Uniform 2'-F-ANA | 0 | 18 nt 2'-F-ANA | 25% | 75.3 |
Table 1: Illustrative data comparing the in vitro RNase H cleavage efficiency and thermal stability (Tm) of different ASO chemistries. 2'-F-ANA gapmers show a strong combination of high cleavage activity and enhanced binding affinity relative to standard PS-DNA.[2]
Part 2: Cell-Based Assay for Target mRNA Reduction
This assay evaluates the ability of a 2'-F-ANA ASO to enter cells and reduce the levels of the target mRNA, which is the ultimate biological goal. The gold standard for this analysis is reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[9]
Experimental Workflow
Caption: Workflow for assessing ASO-mediated mRNA knockdown in cultured cells.
Protocol: Quantifying mRNA Knockdown by RT-qPCR
A. Materials and Reagents
-
Cell Line: A cell line that expresses the target gene of interest (e.g., HeLa, A549).
-
2'-F-ANA ASO: Sterile, tissue-culture grade.
-
Transfection Reagent: (Optional, for difficult-to-transfect cells) e.g., Lipofectamine. Note: Many modern ASOs show uptake without transfection (gymnosis).[10]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
RNA Isolation Kit: (e.g., Qiagen RNeasy).
-
RT-qPCR Reagents: Reverse transcriptase, qPCR master mix (SYBR Green or TaqMan).[9]
-
Primers/Probes: Specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
B. Procedure
-
Cell Plating:
-
A day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of ASO delivery.
-
-
ASO Delivery:
-
Gymnotic Delivery (Transfection-free):
-
Prepare serial dilutions of the 2'-F-ANA ASO in pre-warmed, serum-containing medium to achieve final concentrations ranging from low nM to low µM (e.g., 10 nM to 10 µM).
-
Aspirate the old medium from the cells and replace it with the ASO-containing medium.
-
-
Transfection-Mediated Delivery:
-
Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes.[11] Add the complexes to the cells.
-
-
-
Incubation:
-
Incubate the cells for 24 to 72 hours to allow for ASO uptake and target mRNA degradation. Longer incubation times (48-96 hours) may be required for some targets.[12]
-
-
RNA Isolation:
-
Wash cells with PBS and lyse them directly in the well.
-
Isolate total RNA according to the kit manufacturer's protocol.[9]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
RT-qPCR:
-
Reverse Transcription: Convert 0.5-1.0 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Set up qPCR reactions in triplicate for each sample, for both the target gene and the housekeeping gene.[13] Include no-template and no-reverse-transcriptase controls.[9]
-
Run the qPCR plate on a real-time PCR instrument.
-
C. Data Analysis & Representative Results
Analyze the qPCR data using the ΔΔCq method to determine the relative expression of the target gene in ASO-treated samples compared to untreated or negative control ASO-treated samples.[9][13] Plot the percentage of mRNA knockdown versus ASO concentration to determine the IC₅₀ value.
| ASO Modification | Delivery Method | Target Gene | IC₅₀ (nM) | Max Knockdown (%) |
| PS-DNA Control | Transfection | MALAT1 | 55 | 78% |
| 2'-F-ANA Gapmer | Gymnosis | MALAT1 | 75 | 95% |
| 2'-F-ANA Gapmer | Transfection | MALAT1 | 8 | 98% |
| 2'-MOE Gapmer | Transfection | MALAT1 | 12 | 92% |
Table 2: Illustrative cell-based activity data. 2'-F-ANA ASOs demonstrate potent, dose-dependent reduction of target mRNA. They are highly active when delivered via transfection and also show significant activity via unassisted gymnotic uptake, highlighting their potential for in vivo applications.[10]
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 6. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 12. aumbiotech.com [aumbiotech.com]
- 13. Antisense Oligonucleotide-Mediated Transcript Knockdown in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery Strategies for 2'-Deoxy-2'-fluoroarabinoinosine Prodrugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoroarabinoinosine (dFAI) is a nucleoside analog with potential therapeutic applications. However, its delivery and efficacy in vivo are often limited by poor pharmacokinetic properties. Prodrug strategies offer a promising approach to overcome these limitations by improving oral bioavailability, enhancing tissue targeting, and controlling the release of the active compound. This document provides detailed application notes and experimental protocols for the in vivo delivery and evaluation of dFAI prodrugs. It is intended to guide researchers in the design and execution of preclinical studies to assess the therapeutic potential of these compounds.
Introduction to 2'-Deoxy-2'-fluoroarabinoinosine and Prodrug Strategies
However, the clinical utility of dFAI is often hampered by challenges such as low oral absorption, rapid metabolism, and inefficient cellular uptake. Prodrugs are chemically modified, inactive derivatives of a parent drug that undergo biotransformation in vivo to release the active compound.[1] This approach can be strategically employed to:
-
Improve Oral Bioavailability: By masking the polar functional groups of dFAI, its lipophilicity can be increased, leading to better absorption from the gastrointestinal tract.
-
Enhance Cellular Permeability: Prodrug moieties can be designed to facilitate transport across cell membranes, increasing the intracellular concentration of the parent drug.
-
Target Specific Tissues: Prodrugs can be engineered to be activated by enzymes that are predominantly expressed in target tissues, thereby concentrating the active drug at the site of action and reducing systemic toxicity.
-
Control Drug Release: The rate of conversion of the prodrug to the active form can be modulated to achieve sustained therapeutic concentrations.
Common prodrug strategies for nucleoside analogs include the modification of the 5'-hydroxyl group with esters, carbonates, carbamates, or phosphoramidates.
Cellular Activation of 2'-Deoxy-2'-fluoroarabinoinosine
References
Application Notes and Protocols for Cytotoxicity Assays of Novel 2'-Fluoroarabino Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoroarabino nucleoside analogs are a promising class of compounds in the development of novel anticancer and antiviral therapies. By mimicking natural nucleosides, these analogs can interfere with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells or virus-infected cells.[1] The strategic placement of a fluorine atom at the 2'-arabino position can enhance metabolic stability and alter the sugar pucker, influencing the molecule's interaction with key cellular enzymes and its subsequent biological activity. Assessing the cytotoxic potential of these novel analogs is a critical step in the drug discovery and development process.
These application notes provide a comprehensive guide to evaluating the cytotoxicity of novel 2'-fluoroarabino nucleoside analogs. Included are detailed protocols for commonly used cytotoxicity assays, a summary of publicly available cytotoxicity data for selected analogs, and a depiction of the key signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxicity of 2'-Fluoroarabino Nucleoside Analogs
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes reported IC50 values for several 2'-fluoroarabino nucleoside analogs against various cancer cell lines. This data provides a comparative reference for researchers evaluating their own novel compounds.
| Compound Name | Cell Line | Cancer Type | IC50 (µM) |
| Clofarabine (2-chloro-2'-fluoro-arabino-adenosine) | H2052 | Mesothelioma | 0.240 |
| 2'-Deoxy-2'-fluoro-ara-sangivamycin | L1210 | Leukemia | 3 |
| 2'-Deoxy-2'-fluoro-ara-thiosangivamycin | L1210 | Leukemia | 5 |
| 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIAC) | Untransfected Cells | Not applicable | 21.7 |
Note: IC50 values can vary based on experimental conditions such as cell density, duration of drug exposure, and the specific assay utilized.
Experimental Protocols
A critical aspect of assessing novel compounds is the use of robust and reproducible experimental methods. Below are detailed protocols for three widely used cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
General Experimental Workflow
The overall workflow for assessing the cytotoxicity of a novel 2'-fluoroarabino nucleoside analog involves several key stages, from initial cell culture to data analysis.
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]
Materials:
-
Novel 2'-fluoroarabino nucleoside analog
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2'-fluoroarabino nucleoside analog in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[5][6] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7]
Materials:
-
Novel 2'-fluoroarabino nucleoside analog
-
Adherent cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
Staining:
-
Remove the TCA solution and wash the plates five times with deionized water.
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
-
Washing and Solubilization:
-
Remove the SRB solution and quickly wash the plates four to five times with 1% acetic acid to remove unbound dye.[8]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3]
Materials:
-
Novel 2'-fluoroarabino nucleoside analog
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Include control wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer 45 minutes before the end of incubation)
-
Medium background (medium only)
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Data Acquisition and Analysis:
Mechanism of Action: Induction of Apoptosis
Many 2'-fluoroarabino nucleoside analogs exert their cytotoxic effects by inducing apoptosis (programmed cell death). After entering the cell, these analogs are phosphorylated to their active triphosphate forms. These active metabolites can then be incorporated into DNA, leading to the termination of DNA chain elongation and the stalling of replication forks. This DNA damage is recognized by cellular sensors like ATM and ATR, which in turn activate downstream signaling cascades that ultimately lead to the activation of caspases and the execution of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antiproliferative and antiviral activity of 2'-deoxy-2'-fluoroarabinofuranosyl analogs of the nucleoside antibiotics toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
Application Note: High-Resolution Mass Spectrometry for the Characterization of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals involved in the characterization and quality control of nucleic acid therapeutics.
Introduction 2'-Fluoro-arabinonucleic acid (2'-F-ANA) represents a significant class of chemically modified nucleotides used in the development of therapeutic oligonucleotides. These modifications confer desirable properties, including high binding affinity to target RNA, enhanced nuclease resistance, and the ability to elicit RNase H activity, which is crucial for the mechanism of action of many antisense therapies.[1][2] Accurate and comprehensive analysis of these modified oligonucleotides is paramount for ensuring their identity, purity, and stability. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is an indispensable tool for the characterization of 2'-F-ANA oligonucleotides, providing precise mass measurement for identity confirmation and tandem MS (MS/MS) capabilities for sequence verification.[3][4]
This application note provides a detailed protocol for the analysis of 2'-F-ANA modified oligonucleotides using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography coupled with Mass Spectrometry.
Analytical Workflow
The overall workflow for the analysis of 2'-F-ANA modified oligonucleotides involves several key stages, from initial sample preparation to final data interpretation. The process is designed to ensure the removal of interfering substances, achieve optimal separation and ionization, and generate high-quality data for both intact mass analysis and sequence confirmation.
Figure 1: General workflow for LC-MS analysis of 2'-F-ANA oligonucleotides.
Experimental Protocols
Sample Preparation: Desalting
Synthetic oligonucleotides often contain residual salts (e.g., sodium) from synthesis and purification. These salts can form adducts with the oligonucleotide, complicating mass spectra by distributing the ion signal and suppressing the desired analyte signal.[5] Therefore, a desalting step is critical.
-
Objective: To remove salt adducts and exchange the buffer for one compatible with MS analysis.
-
Method: Solid-Phase Extraction (SPE) is a common and effective method.
-
Materials:
-
SPE cartridge with a polymer-based reversed-phase sorbent.
-
5% Methanol in water (Washing Solution 1).
-
100 mM Ammonium Acetate in water (Washing Solution 2).
-
Water (Washing Solution 3).
-
50% Acetonitrile in water (Elution Buffer).
-
Vacuum manifold.
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the oligonucleotide sample (typically 1-10 nmol) onto the cartridge.
-
Wash the cartridge sequentially with 1 mL of Washing Solution 1, 1 mL of Washing Solution 2, and 1 mL of Washing Solution 3 to remove salts.
-
Elute the desalted oligonucleotide with 0.5-1 mL of Elution Buffer.
-
Dry the eluted sample using a vacuum centrifuge.
-
Reconstitute the sample in the initial mobile phase (e.g., 8.6 mM TEA, 100 mM HFIP in water) to the desired concentration (e.g., 1-10 µM).[6]
-
Ion-Pair Reversed-Phase (IP-RP) LC-MS Method
IP-RP is a powerful technique for separating oligonucleotides and their impurities.[3] The use of an ion-pairing agent like triethylamine (TEA) neutralized with a weak acid like hexafluoroisopropanol (HFIP) allows for excellent chromatographic resolution while maintaining compatibility with ESI-MS.[4][6]
| Parameter | Condition |
| LC System | High-Performance UHPLC/HPLC System |
| Column | C18 Column (e.g., Waters XTerra MS C18, 2.5 µm, 1.0 x 50 mm)[6] |
| Mobile Phase A | 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in Water[6] |
| Mobile Phase B | Methanol |
| Gradient | 10% to 40% B over 20 minutes |
| Flow Rate | 25-50 µL/min (for 1.0 mm ID column)[6] |
| Column Temperature | 50-60 °C |
| Injection Volume | 1-5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS1 Scan Range | 500 - 2500 m/z |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) on the most abundant precursor ions |
| Collision Energy | Stepped or ramped collision energy (e.g., 20-60 eV) |
Data Presentation and Interpretation
Intact Mass Analysis
The initial MS1 scan produces a spectrum of multiply charged ions. This raw spectrum is then deconvoluted to determine the neutral molecular weight of the oligonucleotide. This measured mass is compared to the theoretical mass calculated from the oligonucleotide's sequence to confirm its identity. The high resolution of the instrument allows for confident identification of impurities, such as shortmers (n-1, n-2) and longmers (n+1).[3]
Table 1: Example of Intact Mass Data for a 20-mer 2'-F-ANA Modified Oligonucleotide (Theoretical Monoisotopic Mass: 6250.85 Da)
| Charge State (z) | Observed m/z | Theoretical m/z | Mass Error (ppm) | Identity |
| 4- | 1561.7085 | 1561.7125 | -2.6 | Full-Length Product (FLP) |
| 5- | 1249.1652 | 1249.1700 | -3.8 | Full-Length Product (FLP) |
| 6- | 1040.8029 | 1040.8083 | -5.2 | Full-Length Product (FLP) |
| 5- | 1183.1598 | 1183.1644 | -3.9 | n-1 Deletion Impurity |
MS/MS Fragmentation for Sequence Verification
Tandem mass spectrometry (MS/MS) is used to fragment the oligonucleotide precursor ion, providing sequence information.[7] The fragmentation of the phosphodiester backbone yields a series of characteristic ions. Understanding this fragmentation pattern is key to confirming the sequence and locating any modifications.
Figure 2: Standard nomenclature for oligonucleotide backbone fragmentation ions.
Table 2: Example of MS/MS Fragmentation Data for a 2'-F-ANA Modified Trinucleotide (5'-fA-fC-fG-3')
| Ion Type | Sequence Fragment | Calculated Mass (Da) | Observed m/z |
| a₁ - B₁ | fA (sugar-phosphate) | 331.05 | 331.04 |
| y₁ | fG | 348.06 | 348.07 |
| a₂ - B₂ | fA-fC (sugar-phosphate) | 644.09 | 644.10 |
| y₂ | fC-fG | 661.10 | 661.11 |
| w₂ | fC-fG (3' end) | 645.11 | 645.11 |
| FLP | fA-fC-fG | 976.15 | 976.16 |
Note: B indicates the loss of the nucleobase from the corresponding 'a' ion.
Conclusion
The combination of Ion-Pair Reversed-Phase chromatography and high-resolution mass spectrometry provides a robust and reliable platform for the comprehensive analysis of 2'-F-ANA modified oligonucleotides. This methodology enables confident confirmation of molecular weight, identification of synthesis-related impurities, and verification of the oligonucleotide sequence. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for researchers and scientists in the field of therapeutic oligonucleotide development, ensuring the quality and integrity of these promising drug candidates.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. mz-at.de [mz-at.de]
- 7. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Oligonucleotide Conformation: A Guide to Circular Dichroism Analysis of 2'-F-ANA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of nucleic acid chemistry, pharmacology, and biotechnology.
Introduction to 2'-F-ANA and its Conformational Significance
2'-F-ANA is a modified nucleotide where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the up or ara configuration. This modification significantly influences the sugar pucker, which in turn dictates the overall helical geometry of the oligonucleotide. When incorporated into an oligonucleotide and hybridized with a complementary RNA strand, 2'-F-ANA induces a conformation that is neither canonical A-form (typical for RNA/RNA duplexes) nor B-form (typical for DNA/DNA duplexes), but rather an "A-like" or intermediate structure.[1][2][3][4] This A-like conformation is a key feature, as it is recognized and cleaved by RNase H, an essential mechanism for the action of many antisense oligonucleotides.[1][2][3][4][5] CD spectroscopy is particularly well-suited to distinguish between these different helical forms based on their unique spectral signatures.
Principle of Circular Dichroism for Nucleic Acid Analysis
Circular dichroism is the differential absorption of left and right circularly polarized light by chiral molecules. In nucleic acids, the chirality of the sugar-phosphate backbone and the helical arrangement of the nucleobases give rise to characteristic CD spectra. The shape and intensity of the CD spectrum are sensitive to the secondary structure of the nucleic acid.
-
A-form helices (e.g., RNA/RNA duplexes) typically exhibit a strong positive band around 260-270 nm and a deep negative band around 210 nm.
-
B-form helices (e.g., DNA/DNA duplexes) are characterized by a positive band around 275-280 nm and a negative band of similar magnitude around 245 nm.
-
'A-like' or intermediate helices , such as those formed by 2'-F-ANA/RNA duplexes, display spectral features that are a hybrid of A- and B-form characteristics.[1][2][3][4]
Data Presentation: Thermal Stability of 2'-F-ANA Containing Duplexes
The thermal stability of oligonucleotide duplexes, quantified by the melting temperature (Tm), is a critical parameter for their therapeutic potential. The incorporation of 2'-F-ANA has been shown to enhance the thermal stability of duplexes with complementary RNA and DNA strands. Below are tabulated data summarizing these findings.
Table 1: Melting Temperatures (Tm) of 2'-F-ANA Oligonucleotides Hybridized to RNA
| Oligonucleotide Sequence (5' to 3') | Modification | Target | Tm (°C) |
| GCT TCC CAG GCT CAG ATC | 2'-F-ANA | RNA | 78.5 |
| GCT TCC CAG GCT CAG ATC | DNA | RNA | 73.1 |
| GCT TCC CAG GCT CAG ATC | RNA | RNA | 81.2 |
| TTT TTT TTT TTT | 2'-F-ANA | RNA | 45.0 |
| TTT TTT TTT TTT | DNA | RNA | 33.0 |
| AAA AAA AAA AAA | 2'-F-ANA | RNA | 55.0 |
| AAA AAA AAA AAA | DNA | RNA | 42.0 |
Data extracted from Wilds and Damha, Nucleic Acids Research, 2000.
Table 2: Melting Temperatures (Tm) of 2'-F-ANA Oligonucleotides Hybridized to DNA
| Oligonucleotide Sequence (5' to 3') | Modification | Target | Tm (°C) |
| GCT TCC CAG GCT CAG ATC | 2'-F-ANA | DNA | 74.6 |
| GCT TCC CAG GCT CAG ATC | DNA | DNA | 70.3 |
| GCT TCC CAG GCT CAG ATC | RNA | DNA | 65.8 |
| TTT TTT TTT TTT | 2'-F-ANA | DNA | 48.0 |
| TTT TTT TTT TTT | DNA | DNA | 31.0 |
| AAA AAA AAA AAA | 2'-F-ANA | DNA | 52.0 |
| AAA AAA AAA AAA | DNA | DNA | 35.0 |
Data extracted from Wilds and Damha, Nucleic Acids Research, 2000.
Experimental Protocols
I. Sample Preparation
-
Oligonucleotide Synthesis and Purification: Synthesize 2'-F-ANA oligonucleotides and their unmodified DNA or RNA counterparts using standard phosphoramidite chemistry. Purify the oligonucleotides by HPLC or PAGE to ensure high purity, which is critical for accurate CD measurements.
-
Quantification: Accurately determine the concentration of the oligonucleotide solutions using UV absorbance at 260 nm at an elevated temperature (e.g., 85 °C) to ensure complete melting of any secondary structures. Use the appropriate molar extinction coefficients for the specific sequence.
-
Annealing of Duplexes: To prepare duplex samples, mix equimolar amounts of the complementary strands in the desired buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper annealing.
-
Buffer Selection: A common buffer for CD analysis of nucleic acids is a phosphate buffer saline (PBS) solution. A frequently used buffer is 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, pH 7.2.[6] It is crucial to use a buffer that is transparent in the far-UV region (below 220 nm). Avoid buffers with high chloride concentrations if measurements below 220 nm are required.
II. Circular Dichroism Spectroscopy
-
Instrumentation: Use a calibrated circular dichroism spectropolarimeter equipped with a Peltier temperature controller. A common instrument used for such studies is a Jasco J-710 or a similar model.[1]
-
Cuvette: Use a quartz cuvette with a path length of 1 cm or 0.1 cm, depending on the sample concentration and buffer absorbance. Ensure the cuvette is scrupulously clean.
-
Instrument Parameters:
-
Wavelength Range: 200-320 nm
-
Scan Speed: 100 nm/min
-
Bandwidth: 1 nm
-
Response Time: 2 seconds
-
Data Pitch: 0.5 nm
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 20°C or 5°C for spectral scans.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution in the same cuvette.
-
Record the CD spectrum of the oligonucleotide sample.
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * N) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the oligonucleotide
-
l is the path length of the cuvette in cm
-
N is the number of nucleotides in the sequence
-
-
III. Thermal Melting (Tm) Determination by CD
-
Procedure: Monitor the CD signal at a fixed wavelength (e.g., the wavelength of maximum change upon melting, often around 260-280 nm) as a function of temperature.
-
Instrument Parameters:
-
Temperature Range: 20°C to 95°C
-
Heating Rate: 1°C/min
-
Data Interval: 1°C
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the sigmoidal melting curve obtained by plotting the change in molar ellipticity against temperature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for CD analysis of 2'-F-ANA oligonucleotides.
Conformational Relationship of Nucleic Acid Helices
Caption: Conformational relationship of 2'-F-ANA/RNA hybrids to canonical helices.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for the structural characterization of modified oligonucleotides like 2'-F-ANA. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize CD to assess the conformational properties and thermal stability of 2'-F-ANA-containing duplexes. This information is critical for understanding their mechanism of action and for the development of novel nucleic acid-based therapeutics. The distinct 'A-like' conformation adopted by 2'-F-ANA/RNA hybrids, readily identifiable by CD, underscores the importance of this technique in the drug discovery pipeline.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine) and improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of FA-Inosine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield during the fluorination of the sugar precursor.
-
Question: My fluorination reaction of the arabinose precursor with diethylaminosulfur trifluoride (DAST) is resulting in a low yield of the desired 2-deoxy-2-fluoro-arabinofuranose derivative. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in DAST-mediated fluorination can stem from several factors. One common issue is the formation of olefinic byproducts due to elimination reactions.[1] Additionally, acid-catalyzed decomposition of the starting material or product can occur.[1] To improve the yield, consider the following:
-
Reaction Temperature: Heating the reaction mixture to over 50°C, for instance to 90°C, has been shown to significantly increase the yield of the deoxofluorinated product to as high as 95%.[1]
-
Solvent: Ensure the use of a dry, inert solvent like dichloromethane or toluene.
-
Reagent Purity: Use high-purity DAST, as impurities can lead to side reactions.
-
Alternative Fluorinating Agents: While DAST is common, other aminosulfur trifluorides like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) have been reported to be safer and provide high yields, often exceeding 80%.[1] Another option is using potassium fluoride (KF) in acetamide, which is a crucial step in a seven-step synthesis from a D-allofuranose derivative.[2]
-
Issue 2: Poor stereoselectivity (α/β anomer ratio) during glycosylation.
-
Question: The glycosylation step to couple the fluorinated sugar with hypoxanthine (or a protected derivative) is producing an unfavorable mixture of α and β anomers, making purification difficult and lowering the yield of the desired β-anomer. How can I improve the β-selectivity?
-
Answer: Achieving high β-selectivity is a common challenge in nucleoside synthesis. The choice of reaction conditions and methodology can significantly influence the anomeric ratio.
-
Chemo-enzymatic Method: An enzymatic glycosidation reaction using an alpha-1-phosphate derivative of the 2-fluorinated sugar has been shown to be a potent method for preparing 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides with high stereoselectivity.[3][4]
-
Additives in Direct Phosphorylation: In the chemical synthesis of the alpha-1-phosphate precursor, the use of additives like tetra-n-butylammonium iodide during direct phosphorylation of the 1-bromide sugar with orthophosphoric acid was found to be highly effective in achieving high alpha-selectivity of the phosphate, which then leads to the desired β-nucleoside.[3][4]
-
Solvent Effects: The choice of solvent can influence the anomeric ratio. For the synthesis of related pyrimidine nucleosides, using acetonitrile or 1,2-dichloroethane with a 1-bromo-arabinose derivative provided a favorable β/α anomeric ratio.[5]
-
Issue 3: Formation of olefinic byproducts.
-
Question: I am observing significant formation of olefinic byproducts during the fluorination step. What causes this and how can it be minimized?
-
Answer: The formation of olefinic byproducts is a known side reaction in the nucleophilic displacement of a leaving group by fluoride at the C-2 position of furanosides.[1] This elimination reaction competes with the desired substitution.
-
Reaction Conditions: As mentioned for improving yield, carefully controlling the reaction temperature can help minimize elimination. Heating the reaction mixture when using DAST or related reagents can favor the substitution reaction.[1]
-
Choice of Fluorinating Agent: The choice of fluorinating agent and the substrate can influence the extent of elimination. Investigating alternative reagents, if byproduct formation is severe, may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 2'-Deoxy-2'-fluoroarabinoinosine?
A1: Common starting materials include readily available sugars like 1,3,5-tri-O-benzoyl-α-D-ribofuranose or D-glucose derivatives.[6][7] The synthesis generally involves the preparation of a protected 2-deoxy-2-fluoro-D-arabinofuranose intermediate, which is then coupled with a suitable hypoxanthine derivative.
Q2: What are some reported yields for the key steps in FA-Inosine synthesis?
A2: Yields can vary significantly based on the specific reagents and conditions used. The following table summarizes reported yields for key transformations in the synthesis of 2'-fluoroarabino nucleosides.
| Step | Starting Material | Reagent/Method | Product | Yield (%) | Reference |
| Deoxofluorination | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | DAST, CH₂Cl₂, 40°C | 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 71 | [6] |
| Deoxofluorination | 1,3,5-tribenzoyl-α-D-ribofuranoside | bis(2-methoxyethyl)aminosulfur trifluoride, Toluene, 90°C | 2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 98 | [1] |
| Bromination | 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | HBr in Acetic Acid, CH₂Cl₂ | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 97 | [6] |
| Chemo-enzymatic Glycosidation | 1-O-benzoate of 2-fluorinated sugar | Enzymatic glycosidation | 2'F-araNs | 30-40 | [3][4] |
Q3: How can I purify the final 2'-Deoxy-2'-fluoroarabinoinosine product?
A3: Purification is typically achieved using chromatographic techniques. Flash column chromatography on silica gel is a common method.[6] The choice of eluent system will depend on the protecting groups used throughout the synthesis. For deprotected nucleosides, a gradient elution with a mixture of chloroform and ethanol is often effective.[6] In some cases, separation of anomers may require high-performance liquid chromatography (HPLC).
Experimental Protocols
Protocol 1: Synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose [6]
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.
-
Stir the resulting mixture at 40°C for 16 hours.
-
Cool the reaction and quench with a saturated aqueous solution of NaHCO₃ (50 ml).
-
Separate the organic layer and wash it with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield the product as a yellow oil (71% yield).
Protocol 2: Synthesis of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide [6]
-
Dissolve 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (7.76 mmol) in dichloromethane (17 ml).
-
Add a 30% solution of HBr in acetic acid (4.5 ml) and stir the mixture overnight.
-
Wash the reaction mixture with water (2 x 15 ml) and then with a saturated aqueous solution of NaHCO₃ (2 x 15 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the product as a brown oil (97% yield).
Visualizations
Caption: General workflow for the synthesis of 2'-Deoxy-2'-fluoroarabinoinosine.
Caption: Troubleshooting decision tree for low fluorination yield.
References
- 1. US6462191B1 - Synthesis of 2-deoxy-2-fluoro-arabinose derivatives - Google Patents [patents.google.com]
- 2. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Oligonucleotides
Welcome to the Technical Support Center for the purification of fluorinated oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the purification of these modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated oligonucleotides?
The primary challenges in purifying fluorinated oligonucleotides stem from their unique physicochemical properties imparted by the fluorine atoms. These challenges include:
-
Co-elution with impurities: Fluorinated oligonucleotides can have retention times on chromatography columns that are very similar to non-fluorinated failure sequences (n-1, n-2mers), making their separation difficult.
-
Secondary structures: Fluorine modifications can influence the formation of secondary structures (e.g., hairpins), which can lead to broad or split peaks in chromatography.
-
Hydrophobicity/Hydrophilicity Balance: The introduction of fluorine can alter the overall hydrophobicity of the oligonucleotide, requiring careful optimization of purification methods like reversed-phase HPLC.
-
Matrix effects in biological samples: When extracting fluorinated oligonucleotides from biological matrices, their interactions with proteins and lipids can lead to low recovery.
Q2: Which purification techniques are most suitable for fluorinated oligonucleotides?
Several techniques can be successfully employed, often in combination, to purify fluorinated oligonucleotides:
-
Fluorous Affinity Purification: This is a highly specific method that utilizes a "fluorous tag" (a perfluoroalkyl chain) incorporated into the oligonucleotide. This tag binds with high affinity to a fluorinated solid phase, allowing for efficient separation from non-tagged failure sequences.[1][2][3]
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used and effective method for purifying oligonucleotides based on their hydrophobicity. The presence of 2'-fluoro modifications can slightly alter the retention time, necessitating method optimization.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This technique separates oligonucleotides based on the number of phosphate groups. It is particularly useful for removing shorter failure sequences and can be performed at high pH to disrupt secondary structures.[4]
-
Solid-Phase Extraction (SPE): SPE is often used for sample desalting and initial cleanup, particularly for removing small molecule impurities.[5]
Q3: How does a 2'-fluoro (2'-F) modification affect the purification process?
A 2'-F modification can influence purification in several ways:
-
Increased Nuclease Resistance: While not directly a purification parameter, this property means that the oligonucleotide is more stable during handling and purification.
-
Altered Hydrophobicity: The 2'-F group is more electronegative than a hydroxyl group, which can subtly alter the polarity and retention time in RP-HPLC.
-
Potential for Unique Impurities: The synthesis of 2'-F modified oligonucleotides may introduce specific impurities that require tailored purification strategies for their removal.
-
Impact on Secondary Structures: The conformation of the sugar pucker is affected by the 2'-F modification, which can influence the stability of duplexes and secondary structures.[6]
Troubleshooting Guides
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Issue: Poor Peak Shape (Broadening or Tailing)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Structure Formation | Increase column temperature (e.g., 60-80°C). | Sharper peaks due to denaturation of secondary structures. |
| Inappropriate Ion-Pairing Reagent | Optimize the concentration of the ion-pairing reagent (e.g., TEAA, TEA-HFIP). | Improved peak shape and resolution. |
| Column Overload | Reduce the amount of sample injected onto the column. | Sharper, more symmetrical peaks. |
| Column Degradation | Use a column designed for oligonucleotide separations that is stable at high pH and temperature. | Improved and consistent performance. |
Issue: Co-elution of Impurities (e.g., n-1 mer)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Gradient | Decrease the gradient slope (e.g., use a shallower gradient of the organic mobile phase). | Improved resolution between the main product and closely eluting impurities. |
| Incorrect Mobile Phase Composition | Adjust the concentration of the ion-pairing reagent or try a different reagent system (e.g., TEA-HFIP instead of TEAA). | Enhanced selectivity and separation. |
| Column with Insufficient Resolution | Use a column with a smaller particle size or a different stationary phase chemistry (e.g., C8 vs. C18). | Higher efficiency and better separation of impurities. |
Anion-Exchange HPLC (AEX-HPLC)
Issue: Poor Resolution of Long Oligonucleotides
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Structure Formation | Increase the column temperature or perform the purification at a high pH (e.g., pH 12) if using a pH-stable column.[4] | Disruption of secondary structures leading to improved resolution based on charge. |
| Inappropriate Salt Gradient | Use a shallower salt gradient. | Better separation of oligonucleotides with small charge differences. |
Solid-Phase Extraction (SPE)
Issue: Low Recovery of Fluorinated Oligonucleotide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Elution | Optimize the elution solvent by increasing its strength (e.g., higher percentage of organic modifier or a change in pH). | Increased recovery of the target oligonucleotide. |
| Irreversible Binding to Sorbent | Ensure the sample is loaded under conditions that favor binding and eluted under conditions that favor release. For ion-exchange SPE, this involves careful control of pH. | Minimized loss of product on the SPE cartridge. |
| Analyte Breakthrough During Loading | Load the sample at a slower flow rate to ensure sufficient interaction time with the sorbent.[7] | Improved retention of the oligonucleotide on the sorbent. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for various purification methods. Please note that actual results will vary depending on the specific oligonucleotide sequence, length, modifications, and the exact protocol used.
Table 1: Comparison of Purification Methods for Oligonucleotides
| Purification Method | Typical Purity (% Full-Length Product) | Typical Recovery | Recommended For |
| Fluorous Affinity Purification | High (qualitatively removes failure sequences) | 70-100%[3] | Oligonucleotides with a fluorous tag, especially long sequences (50-100+ mers).[1][2] |
| RP-HPLC | >85%[8] | 75-80% (for 100 nmol scale)[9] | Modified oligonucleotides, including those with fluorophores. Generally for sequences <50 bases.[8] |
| AEX-HPLC | High | Variable | Oligonucleotides with significant secondary structure, longer sequences (40-100 bases).[4] |
| PAGE | >95%[8] | Lower than HPLC | High-purity applications, sequences ≥50 bases.[8] |
| Solid-Phase Extraction (SPE) | Lower (primarily for desalting and cleanup) | 60-80% (from biological matrices)[5] | Desalting, removal of small molecule impurities, and sample preparation from biological fluids. |
Experimental Protocols & Workflows
Fluorous Affinity Purification Workflow
This method is ideal for oligonucleotides synthesized with a 5'-fluorous-dimethoxytrityl (FDMT) group.
Caption: Workflow for fluorous affinity purification.
Detailed Steps:
-
Synthesis: Synthesize the oligonucleotide using a phosphoramidite containing a 5'-fluorous dimethoxytrityl (FDMT) group in the final coupling step.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base-protecting groups using standard methods (e.g., ammonium hydroxide). Evaporation of ammonia is not necessary.[10]
-
Loading: Dilute the crude deprotection solution with a salt-containing loading buffer and apply it to a Fluoro-Pak™ column. The fluorous-tagged oligonucleotide will bind strongly to the fluorinated adsorbent.[10]
-
Washing: Wash the column with 5-10% acetonitrile in 0.1 M TEAA to remove unbound failure sequences and other non-fluorous impurities.[10]
-
Detritylation: Perform on-column detritylation using a solution of trifluoroacetic acid (TFA) to cleave the FDMT group. This step breaks the strong interaction with the column.
-
Elution: Elute the purified, detritylated oligonucleotide from the column.
-
Analysis: Analyze the purity of the final product using analytical HPLC or mass spectrometry.
General IP-RP-HPLC Workflow
This workflow is suitable for the purification of many fluorinated oligonucleotides, particularly those with 2'-F modifications.
Caption: General workflow for IP-RP-HPLC purification.
Typical Protocol Parameters:
-
Column: C8 or C18 reversed-phase column suitable for oligonucleotide separation (e.g., Waters XBridge™ Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, or a mixture of triethylamine (TEA) and hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B. A typical starting point is a gradient from 5% to 65% B over 30 minutes.[1] The gradient should be optimized based on the specific oligonucleotide.
-
Flow Rate: 0.5 - 1.5 mL/min for an analytical column.
-
Temperature: 50 - 60 °C to minimize secondary structures.[1]
-
Detection: UV at 260 nm.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for oligonucleotide purification.
References
- 1. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fluorous affinity purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 寡核苷酸纯化 [sigmaaldrich.com]
- 9. mz-at.de [mz-at.de]
- 10. labcluster.com [labcluster.com]
Technical Support Center: Optimizing Coupling Efficiency of 2'-F-ANA Phosphoramidites
Welcome to the technical support center for the synthesis of oligonucleotides containing 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA). This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and optimize the synthesis of 2'-F-ANA modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are 2'-F-ANA phosphoramidites and why are they used?
2'-F-ANA phosphoramidites are specialized monomers used in solid-phase oligonucleotide synthesis. They are arabinonucleoside analogs where the 2'-hydroxyl group is replaced by fluorine in the up (arabino) configuration. This modification confers unique properties to oligonucleotides, including high binding affinity to RNA targets, enhanced nuclease resistance, and the ability to elicit RNase H activity, which is crucial for antisense applications.[1][2]
Q2: What is the primary challenge when using 2'-F-ANA phosphoramidites in oligonucleotide synthesis?
The main challenge encountered is achieving high coupling efficiency. Due to the steric hindrance and electronic effects of the 2'-fluorine atom, 2'-F-ANA phosphoramidites are less reactive than standard DNA or RNA phosphoramidites. This can lead to lower yields of the full-length oligonucleotide product and an increased frequency of n-1 shortmers if synthesis parameters are not optimized.
Q3: What are the recommended general conditions for coupling 2'-F-ANA phosphoramidites?
Standard phosphoramidite chemistry can be used for the synthesis of 2'-F-ANA oligonucleotides, but with a significantly extended coupling time. A coupling time of 6 to 10 minutes is generally recommended, compared to the typical 1-2 minutes for standard DNA monomers.[3][4]
Q4: Which activators are suitable for 2'-F-ANA phosphoramidite coupling?
Several activators can be used for coupling 2'-F-ANA phosphoramidites. While traditional activators like 1H-Tetrazole can be used, more potent activators are often recommended to overcome the reduced reactivity of the 2'-modified monomers. These include:
-
5-Ethylthio-1H-tetrazole (ETT)
-
5-Benzylthio-1H-tetrazole (BTT)
-
4,5-Dicyanoimidazole (DCI)
The choice of activator can significantly impact the coupling efficiency, and empirical optimization is often necessary to achieve the best results for a specific sequence and synthesizer.
Q5: How should 2'-F-ANA phosphoramidites be stored?
Like all phosphoramidites, 2'-F-ANA monomers are sensitive to moisture and oxidation. They should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) in a desiccated environment. Ensure that the phosphoramidite is warmed to room temperature before opening to prevent condensation of moisture into the vial.
Troubleshooting Guide
Low coupling efficiency is the most common issue encountered during the synthesis of 2'-F-ANA oligonucleotides. The following guide provides a systematic approach to troubleshooting and resolving these issues.
Issue 1: Low Overall Yield and Presence of n-1 Shortmers
Symptoms:
-
Low absorbance reading for the final product.
-
Significant peaks corresponding to n-1 and shorter sequences in HPLC and Mass Spectrometry analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Coupling Time | The reduced reactivity of 2'-F-ANA phosphoramidites necessitates a longer coupling time. If you are observing low coupling efficiency, extend the coupling time in increments of 2-4 minutes. A range of 6-10 minutes is a good starting point for optimization. |
| Suboptimal Activator | The choice and concentration of the activator are critical. If using a standard activator like Tetrazole, consider switching to a more potent one such as DCI or ETT. Ensure the activator solution is fresh and at the correct concentration as recommended by the supplier. |
| Phosphoramidite Quality | Phosphoramidites can degrade over time, especially if not stored properly. Use fresh, high-quality 2'-F-ANA phosphoramidites. If you suspect the quality of your amidite, you can perform a small-scale test synthesis of a short, simple sequence to verify its performance. Impurities in the phosphoramidite can also lead to side reactions and lower coupling efficiency.[5] |
| Moisture Contamination | Moisture in the acetonitrile (ACN) or other reagents can hydrolyze the phosphoramidite and prevent coupling. Use anhydrous ACN with a water content below 30 ppm. Ensure all reagent lines on the synthesizer are dry and free of leaks. |
| Synthesizer Fluidics | Check for blockages or leaks in the reagent lines of your DNA synthesizer. Ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for 2'-F-ANA Phosphoramidites
This protocol outlines a typical synthesis cycle for incorporating a 2'-F-ANA monomer.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Washing: Thorough washing of the solid support with anhydrous acetonitrile (ACN).
-
Coupling: Delivery of the 2'-F-ANA phosphoramidite solution and the activator solution to the synthesis column. Allow the reaction to proceed for 6-10 minutes .
-
Washing: Washing of the solid support with ACN.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants in subsequent cycles.
-
Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
Washing: Final washing with ACN before proceeding to the next cycle.
Protocol 2: Analysis of Crude Oligonucleotide by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the synthesized oligonucleotide.
-
Column: A reverse-phase C18 column is typically used for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 65% B over 30 minutes) is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
Expected Results: A successful synthesis will show a major peak corresponding to the full-length product. The presence of significant peaks eluting earlier than the main peak indicates the presence of shorter sequences (n-1, n-2, etc.), suggesting incomplete coupling.
Data Summary
The following table summarizes the key parameters for optimizing the coupling of 2'-F-ANA phosphoramidites. Note that optimal conditions may vary depending on the specific sequence, synthesis scale, and instrumentation.
| Parameter | Standard DNA | Recommended for 2'-F-ANA |
| Phosphoramidite Conc. | 0.05 - 0.1 M | 0.1 - 0.15 M |
| Activator | 1H-Tetrazole, DCI | DCI, ETT, BTT |
| Activator Conc. | 0.25 - 0.5 M | 0.25 - 0.5 M |
| Coupling Time | 1 - 2 minutes | 6 - 10 minutes |
Visualizations
Caption: The phosphoramidite coupling reaction workflow.
Caption: A troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Optimizing 2'-F-ANA Modified siRNAs and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) modified small interfering RNAs (siRNAs). Our goal is to help you minimize off-target effects and ensure the success of your RNAi experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 2'-F-ANA modified siRNAs.
| Problem | Potential Cause | Recommended Solution |
| High Off-Target Gene Knockdown Observed in Microarray/RNA-seq Data | Seed-region mediated off-target effects: The "seed" region (positions 2-8 of the guide strand) of the siRNA is binding to unintended mRNA transcripts with partial complementarity. | 1. Optimize siRNA Concentration: Reduce the siRNA concentration to the lowest effective dose. Off-target effects are often concentration-dependent.[1] 2. Position-Specific Modifications: Ensure 2'-F-ANA or other modifications like 2'-O-methyl are strategically placed, particularly at position 2 of the guide strand, to reduce seed-mediated off-target binding.[2] 3. Use siRNA Pools: Employing a pool of multiple siRNAs targeting the same gene can dilute the off-target effects of any single siRNA.[3] |
| Inconsistent or Poor On-Target Knockdown Efficiency | Suboptimal siRNA Design: The 2'-F-ANA modification pattern may be interfering with RISC loading or target cleavage. | 1. Review Modification Placement: While 2'-F-ANA modifications enhance stability, excessive modification or placement in critical regions of the antisense strand can impair activity. Consider modifications primarily on the sense strand or at the termini of the antisense strand. 2. Thermodynamic Properties: Analyze the thermodynamic properties of your siRNA. Unstable duplexes may lead to poor RISC loading. |
| Observed Phenotype Does Not Correlate with On-Target Knockdown | Off-target effects are driving the phenotype: The observed cellular effect may be due to the silencing of one or more unintended genes. | 1. Rescue Experiment: Perform a rescue experiment by co-transfecting a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding. If the phenotype is reversed, it is likely on-target. 2. Test Multiple siRNAs: Use at least two or more different siRNAs targeting the same gene. A consistent phenotype across different siRNAs strengthens the conclusion that it is an on-target effect.[3] 3. Comprehensive Off-Target Analysis: Conduct genome-wide expression analysis (RNA-seq or microarray) to identify potential off-target genes and analyze their pathways. |
| Cellular Toxicity or Stress Response Observed | Immune Stimulation: siRNAs can trigger innate immune responses through Toll-like receptors (TLRs). Off-target effects on essential genes: The siRNA may be silencing genes critical for cell viability. | 1. Chemical Modifications: 2'-F-ANA and other 2' modifications can help reduce immune stimulation. 2. Dose Reduction: Lowering the siRNA concentration can mitigate both immune responses and toxicity from off-target effects.[1] 3. Control Experiments: Always include a non-targeting control siRNA and a mock transfection control to assess baseline cellular responses. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of off-target effects with modified siRNAs?
The most common cause of off-target effects is the miRNA-like activity of the siRNA guide strand. The seed region (nucleotides 2-8) can bind to the 3' untranslated region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their translational repression or degradation.[3] Another potential source is the sense strand being loaded into the RISC complex and guiding silencing of unintended targets.
2. How do 2'-F-ANA modifications help in reducing off-target effects?
While 2'-F-ANA modifications are primarily known for increasing nuclease resistance and thermal stability, their strategic placement can influence off-target effects. By altering the conformation and binding affinity of the seed region, these modifications can decrease the binding of the siRNA guide strand to off-target mRNAs. Combining 2'-F-ANA with other modifications, such as 2'-O-methyl at position 2 of the guide strand, has been shown to be particularly effective in reducing off-target silencing.[2]
3. What is the optimal concentration of 2'-F-ANA modified siRNA to use in my experiments?
The optimal concentration is the lowest dose that achieves significant on-target gene knockdown with minimal off-target effects. This needs to be determined empirically for each siRNA and cell line. A good starting point is to perform a dose-response experiment ranging from low nanomolar (e.g., 1 nM) to higher concentrations (e.g., 25 nM) and assess both on- and off-target gene expression.[1]
4. Should I use a single 2'-F-ANA modified siRNA or a pool?
Using a pool of 3-4 siRNAs targeting the same mRNA is a recommended strategy to reduce off-target effects. By using a lower concentration of each individual siRNA in the pool, the off-target signature of any single siRNA is diluted, leading to more reliable and specific results.[3]
5. How can I experimentally validate and quantify off-target effects?
Genome-wide approaches like RNA sequencing (RNA-seq) and microarrays are the gold standard for identifying potential off-target transcripts. The results from these analyses should then be validated using a more targeted method like quantitative real-time PCR (qPCR) on a selection of high-priority off-target candidates.
Quantitative Data on Off-Target Reduction Strategies
The following tables summarize quantitative data from studies investigating the reduction of siRNA off-target effects.
Table 1: Effect of 2'-O-Methyl Modification on Off-Target Silencing
| siRNA Target | Modification | Average Reduction in Off-Target Transcript Silencing | On-Target Silencing | Reference |
| MAPK14 | 2'-O-methyl at position 2 of guide strand | ~80% | Unaffected | [2] |
| PIK3CB | 2'-O-methyl at positions 1+2 of sense and 2 of guide strand | Significant reduction | Unaffected | |
| Various (10 siRNAs) | 2'-O-methyl at positions 1+2 of sense and 2 of guide strand | ~80% | Unaffected | [2] |
Table 2: Impact of siRNA Concentration on the Number of Off-Target Genes
| siRNA Target | Concentration | Number of Down-regulated Off-Targets (>2-fold) | On-Target Knockdown | Reference |
| STAT3 (unmodified) | 25 nM | 56 | ~3.8-fold | [1] |
| STAT3 (unmodified) | 10 nM | 30 | ~3.8-fold | [1] |
| STAT3 (unmodified) | 1 nM | 0 | ~3.5-fold | [1] |
| HK2 (unmodified) | 25 nM | 728 | ~4.2-fold | [1] |
| HK2 (unmodified) | 10 nM | 42 | ~3.3-fold | [1] |
| HK2 (unmodified) | 1 nM | 0 | ~2-fold | [1] |
Experimental Protocols
Protocol 1: Genome-Wide Off-Target Analysis using RNA-Sequencing
This protocol outlines the key steps for identifying off-target effects of 2'-F-ANA modified siRNAs using RNA-seq.
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the 2'-F-ANA modified siRNA, a non-targeting control siRNA, and a mock transfection control (transfection reagent only). Use the lowest effective concentration of siRNA.
-
Include at least three biological replicates for each condition.
-
-
RNA Extraction:
-
At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit that includes a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation:
-
Start with 100 ng - 1 µg of total RNA.
-
mRNA Enrichment: Isolate mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the mRNA into smaller pieces (typically 200-500 bp) and prime with random hexamers.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the cDNA fragments, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Data Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the siRNA-treated samples compared to the controls.
-
Off-Target Prediction: Use bioinformatics tools to identify potential off-target genes with seed sequence complementarity to the siRNA. Correlate these predictions with the differentially expressed genes.
-
Protocol 2: Validation of Off-Target Gene Expression by qPCR
This protocol provides a method to validate the potential off-target effects identified by RNA-seq.
-
cDNA Synthesis:
-
Use 1 µg of the same total RNA samples from the RNA-seq experiment.
-
Synthesize cDNA using a reverse transcription kit with a blend of oligo(dT) and random primers.
-
-
Primer Design and Validation:
-
Design qPCR primers for a selection of potential off-target genes and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90% and 110% is acceptable.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a probe-based qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the diluted cDNA to each well.
-
Set up each reaction in triplicate, including no-template controls (NTCs).
-
-
qPCR Cycling and Data Analysis:
-
Run the qPCR on a real-time PCR instrument.
-
Collect the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Determine if the changes in off-target gene expression are statistically significant.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of on-target and off-target silencing by siRNAs.
Caption: Experimental workflow for identifying and validating siRNA off-target effects.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
Caption: Overview of the MAPK/ERK signaling pathway.
Caption: The canonical NF-κB signaling pathway.
References
dealing with side reactions in 2'-fluoroarabinosyl nucleoside synthesis
Welcome to the technical support center for the synthesis of 2'-fluoroarabinosyl nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2'-fluoroarabinosyl nucleosides, providing explanations and actionable solutions.
Q1: What are the most common side reactions observed during the fluorination of the arabinose sugar moiety?
A1: The most prevalent side reactions during the fluorination of arabinose derivatives, particularly when using diethylaminosulfur trifluoride (DAST), are the formation of 2,2'-anhydro nucleosides and elimination byproducts.[1][2] Anhydro nucleoside formation occurs through intramolecular cyclization, where the nucleobase attacks the C2' position. Elimination reactions typically lead to the formation of olefinic byproducts.[2] The choice of fluorinating agent and the protecting groups on the sugar can significantly influence the prevalence of these side reactions.
Q2: I am observing a low yield of my desired 2'-fluoroarabinosyl nucleoside. What are the potential causes and how can I improve it?
A2: Low yields in 2'-fluoroarabinosyl nucleoside synthesis can stem from several factors throughout the synthetic sequence. Key areas to investigate include:
-
Inefficient Fluorination: The choice of fluorinating agent and reaction conditions are critical. While DAST is commonly used, it can lead to side reactions.[1][2] Consider alternative reagents like Deoxofluor or triethylamine trihydrofluoride (Et3N·3HF) which may offer better selectivity and yields in some cases. Optimizing the reaction temperature and solvent is also crucial.
-
Poor Glycosylation Efficiency: The coupling of the fluorinated sugar to the nucleobase is another critical step. The reactivity of both the glycosyl donor and the silylated nucleobase can impact the yield. Ensure the nucleobase is properly silylated before the coupling reaction. The choice of Lewis acid catalyst and solvent for the glycosylation reaction should be optimized.
-
Suboptimal Protecting Groups: The protecting groups on the sugar moiety play a vital role in directing the stereochemistry of the glycosylation and preventing side reactions. Benzoyl or acetyl groups are commonly used. An inappropriate protecting group strategy can lead to a mixture of anomers or the formation of byproducts.
-
Purification Losses: The separation of the desired β-anomer from the α-anomer and other byproducts can be challenging and lead to significant loss of material. Careful optimization of chromatographic conditions is necessary.
Q3: How can I suppress the formation of the 2,2'-anhydro nucleoside byproduct during fluorination?
A3: The formation of the 2,2'-anhydro nucleoside is a common intramolecular side reaction, especially with pyrimidine nucleosides.[1] Here are some strategies to minimize its formation:
-
Choice of Fluorinating Agent: Using milder fluorinating agents can sometimes reduce the propensity for cyclization. While DAST is effective, exploring alternatives may be beneficial.
-
Protecting Group Strategy: The nature of the protecting groups on the sugar can influence the conformation of the molecule and the accessibility of the C2' position for intramolecular attack. Using bulky protecting groups at the 3' and 5' positions can sometimes disfavor the conformation required for cyclization.
-
Reaction Conditions: Lowering the reaction temperature during fluorination can help to suppress the rate of the intramolecular cyclization relative to the desired fluorination reaction.
Q4: I am getting a mixture of α and β anomers during the glycosylation step. How can I improve the β-selectivity?
A4: Achieving high β-selectivity in the glycosylation of 2-deoxy-2-fluoro sugars can be challenging. Here are some approaches to favor the formation of the desired β-anomer:
-
Participating Neighboring Group: The protecting group at the C3' position can influence the stereochemical outcome. A participating group, such as an acetyl or benzoyl group, can help to direct the incoming nucleobase to the β-face of the furanose ring.
-
Glycosylation Method: The choice of glycosylation protocol is critical. The Hilbert-Johnson-type reaction using a silylated pyrimidine and a glycosyl halide in the presence of a Lewis acid is a common method.[3] Optimization of the Lewis acid (e.g., SnCl4, TMSOTf) and the solvent can significantly impact the α/β ratio.
-
Reaction Conditions: Running the glycosylation at lower temperatures can often improve the stereoselectivity of the reaction.
Data Presentation
The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.
Table 1: Comparison of Fluorinating Agents for the Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranose Derivatives
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| DAST | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | CH₂Cl₂ | 40 | 71 | [4] |
| Deoxofluor | Steroidal Ketone | Not specified | Not specified | Similar to DAST | [5] |
| Et₃N·3HF | 1,6-anhydro-2,3-dideoxy-2,3-difluoro-4-O-triflate-β-ᴅ-talopyranose | Not specified | Not specified | Effective | Not specified in abstract |
Table 2: Influence of Reaction Conditions on the Glycosylation of 2-Deoxy-2-fluoro-arabinofuranosyl Bromide with Silylated Thymine
| Solvent | Reaction Time (h) | Anomeric Ratio (β/α) | Yield (%) | Reference |
| CCl₄ | 60 | Not specified | Not specified | [4] |
| MeCN | Not specified | Favorable | High | [6] |
| CH₂Cl-CH₂Cl | Not specified | Favorable | High | [6] |
Experimental Protocols
Protocol 1: Fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using DAST [4]
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of DAST: To the stirred solution, add diethylaminosulfur trifluoride (DAST) (3.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to 40 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the organic layer, wash with water (2 x) and then with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., chloroform) to afford 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
Protocol 2: Glycosylation of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide with Silylated Thymine [4]
-
Preparation of Silylated Thymine: Reflux a suspension of thymine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate until the solution becomes clear. Remove the excess HMDS by evaporation to obtain the bis-silylated thymine.
-
Glycosylation Reaction: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (1.0 eq) and the bis-silylated thymine (1.2 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Reflux: Heat the reaction mixture to reflux and maintain for 60 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction and quench with methanol.
-
Work-up: Filter any solid formed and evaporate the filtrate.
-
Purification: Purify the residue by flash column chromatography using a suitable solvent gradient (e.g., chloroform/methanol) to isolate the desired 1-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine.
Visualizations
The following diagrams illustrate key reaction pathways and a troubleshooting workflow for the synthesis of 2'-fluoroarabinosyl nucleosides.
Caption: Key reaction pathways in the fluorination of an arabinose derivative.
Caption: Glycosylation reaction for the synthesis of 2'-fluoroarabinosyl nucleosides.
Caption: A troubleshooting workflow for low yield in 2'-fluoroarabinosyl nucleoside synthesis.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides. 110. Synthesis and antiherpes virus activity of some 2'-fluoro-2'-deoxyarabinofuranosylpyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimizing storage conditions for long-term stability of 2'-F-ANA oligonucleotides
Technical Support Center: 2'-F-ANA Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage and handling of 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) modified oligonucleotides to ensure their long-term stability and performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What are 2'-F-ANA oligonucleotides and what are their advantages?
A1: 2'-F-ANA oligonucleotides are synthetic nucleic acid analogs where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the "up" or arabino configuration. This modification confers several advantageous properties, including high binding affinity to RNA targets, excellent nuclease resistance, and the ability to support RNase H-mediated cleavage of the target RNA.[1][2][3] These characteristics make them potent molecules for antisense and gene silencing applications.[1][4]
Q2: What are the primary pathways of oligonucleotide degradation?
A2: Oligonucleotides can degrade through several mechanisms:
-
Nuclease Degradation: This is a major concern in biological systems. Exonucleases digest the oligonucleotide from the 3' or 5' ends, while endonucleases cleave internal linkages.[5][6] 2'-F-ANA modifications, especially when combined with phosphorothioate (PS) backbones, significantly enhance resistance to nuclease degradation.[2][3]
-
Acidic Hydrolysis (Depurination): In acidic conditions (pH < 6), the glycosidic bond linking purine bases (Adenine, Guanine) to the sugar can break, creating an apurinic site that can lead to strand cleavage.[7][8] 2'-F-ANA shows dramatically increased stability against acid-catalyzed depurination compared to DNA.[7]
-
Oxidation: The phosphite triester formed during synthesis is susceptible to oxidation.[8] For phosphorothioate (PS) modified oligos, the PS linkage can be oxidized to a phosphodiester (PO) linkage, which is more susceptible to nucleases.[9]
Q3: What is the best solvent for resuspending and storing 2'-F-ANA oligonucleotides?
A3: A weak alkaline buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), is the best choice for resuspending and storing oligonucleotides.[10] The Tris buffer maintains a stable pH to prevent acid-catalyzed degradation, while EDTA chelates divalent cations that can act as cofactors for nucleases.[11] Using nuclease-free water is a secondary option, but be aware that laboratory-grade water can be slightly acidic, which may lead to slow degradation over time.[10][12]
Q4: What is the optimal temperature for long-term storage?
A4: For long-term storage, freezing at -20°C or -80°C is optimal.[13][14] When stored frozen at -20°C in TE buffer or even when dry, oligonucleotides are stable for at least two years.[10][13] For very long-term storage (months to years), storing RNA-containing oligonucleotides as an ethanol precipitate at -80°C is a robust option.[13][15]
Q5: Should I store my stock solution as a single large volume or as multiple small aliquots?
A5: It is highly recommended to divide your stock solution into multiple smaller, single-use aliquots.[12][14] This practice minimizes the number of freeze-thaw cycles the main stock is subjected to, which can cause shear stress and lead to physical degradation of the oligonucleotide.[11][12] It also reduces the risk of contamination of the entire stock during handling.
Troubleshooting Guide
Problem: My 2'-F-ANA oligonucleotide shows lower-than-expected concentration after resuspension.
| Potential Cause | Troubleshooting Step |
| Inaccurate Spectrophotometry | Verify your spectrophotometer is calibrated. Ensure the absorbance reading (A260) is within the linear range of the instrument (typically 0.1–1.0 OD).[10] |
| Incomplete Resuspension | Vortex the tube thoroughly after adding the solvent. Allow the oligonucleotide to sit in the solvent for a few minutes before vortexing again to ensure it is fully dissolved. |
| Adsorption to Tube Surface | Use low-retention polypropylene tubes for storage to minimize loss of material. |
| Degradation during Storage | Review storage conditions. Was the oligo stored in a slightly acidic, unbuffered solution (e.g., distilled water)? Was it subjected to multiple freeze-thaw cycles? |
Problem: I see unexpected shorter bands/peaks in my gel electrophoresis or HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Nuclease Contamination | This is a primary suspect. Use nuclease-free water, buffers, and tips. Wear gloves at all times. If contamination is suspected, decontaminate work surfaces and equipment. Consider re-purifying a small aliquot of your oligo.[16] |
| Acid-Catalyzed Depurination | Ensure the storage buffer pH is between 7.0 and 8.0. Avoid storing in unbuffered water for extended periods.[11] While 2'-F-ANA is highly resistant to acid, severe conditions can still cause degradation.[7] |
| Physical Shearing | Avoid excessive or harsh vortexing, especially for very long oligonucleotides. Minimize freeze-thaw cycles by preparing aliquots.[12] |
| Synthesis Impurities | The unexpected peaks could be "n-1" shortmers or other impurities from the synthesis process.[8] Review the quality control data from the manufacturer. If purity is critical, consider re-purifying the oligonucleotide. |
Problem: The biological activity of my 2'-F-ANA oligonucleotide has decreased over time.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | Any of the degradation pathways (nuclease, acid, oxidation) can lead to a loss of function. Analyze the integrity of the oligo using denaturing PAGE or HPLC-MS. |
| Fluorophore Photobleaching | If the oligo is fluorescently labeled, repeated exposure to light can diminish the signal. Store labeled oligos in the dark.[13][15] |
| Improper Annealing | For duplex applications, ensure proper annealing by heating to 95°C for 5 minutes and then allowing the solution to cool slowly to room temperature.[17] |
| Mycoplasma Contamination | Mycoplasma in cell cultures can produce nucleases that degrade even modified oligonucleotides.[18] Regularly test cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for 2'-F-ANA Oligonucleotides
| State | Storage Medium | Temperature | Approximate Shelf Life | Key Considerations |
| Dried (Lyophilized) | None | -20°C | > 2 years[10] | Some residual moisture is always present, so freezing is recommended over refrigeration or room temperature for long-term storage.[10][13] |
| In Solution | TE Buffer (pH 7.5-8.0) | -20°C / -80°C | > 2 years [13] | Optimal choice. The buffer prevents acidification, and EDTA chelates ions that could facilitate nuclease activity.[10] |
| In Solution | Nuclease-Free Water | -20°C / -80°C | > 2 years[13] | Acceptable, but less ideal than TE buffer due to potential for pH to become slightly acidic over time.[10] |
| In Solution | TE Buffer or Water | 4°C (Refrigerator) | ~ 1 year[10] | Suitable for short to medium-term storage of working aliquots. |
| Ethanol Precipitate | 70-80% Ethanol | -80°C | > 3 years | Excellent for very long-term archival storage, especially for RNA-containing oligos.[13][15] |
Table 2: Relative Stability of 2'-F-ANA vs. DNA and RNA to Hydrolysis
| Condition | Oligonucleotide Type | Observed Half-Life (t½) | Reference |
| Simulated Gastric Fluid (pH ~1.2, 37°C) | 2'-F-ANA | Virtually no cleavage after 2 days | [7] |
| DNA | ~ 2 minutes | [7] | |
| RNA (Phosphodiester) | ~ 3 hours | [7] | |
| Strongly Basic (1 M NaOH, 65°C) | 2'-F-ANA | ~ 20 hours | [7] |
| RNA | Complete degradation in minutes | [7] |
Experimental Protocols
Protocol 1: Assessment of Oligonucleotide Integrity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is used to visualize the integrity of a single-stranded oligonucleotide and detect the presence of shorter degradation products.
Materials:
-
Polyacrylamide/Urea gel (e.g., 15-20%)
-
TBE Buffer (Tris/Borate/EDTA)
-
Formamide Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Oligonucleotide sample
-
Nucleic acid stain (e.g., SYBR Gold or GelRed)
-
Gel imaging system
Methodology:
-
Sample Preparation: In a microcentrifuge tube, mix 5-10 pmol of your 2'-F-ANA oligonucleotide with an equal volume of 2X Formamide Loading Buffer.
-
Denaturation: Heat the sample at 95°C for 5 minutes to denature any secondary structures. Immediately place the tube on ice to prevent re-annealing.
-
Gel Loading: Assemble the pre-cast or freshly prepared polyacrylamide gel in the electrophoresis apparatus. Load the denatured sample into a well. Also load a relevant molecular weight ladder if desired.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front has migrated an appropriate distance.
-
Staining: Carefully remove the gel from the cassette and place it in a staining tray containing the nucleic acid stain diluted in TBE buffer. Incubate for 15-30 minutes, protected from light.
-
Visualization: Image the gel using a gel documentation system with the appropriate filter for the chosen stain. A pure, intact oligonucleotide should appear as a single, sharp band. The presence of a smear or multiple bands below the main product indicates degradation.
Visualizations
Caption: Workflow for conducting a long-term stability study of 2'-F-ANA oligonucleotides.
References
- 1. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pathways of degradation and mechanism of action of antisense oligonucleotides in Xenopus laevis embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. 寡核苷酸的操作处理和稳定性 [sigmaaldrich.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. atdbio.com [atdbio.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. Stability and Storage of Oligonucleotides [biosyn.com]
- 15. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 16. benchchem.com [benchchem.com]
- 17. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2'-F-ANA
Welcome to the technical support center for the analysis of 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) oligonucleotides by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting fragmentation patterns and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation patterns for 2'-F-ANA oligonucleotides in collision-induced dissociation (CID) mass spectrometry?
When analyzing 2'-F-ANA oligonucleotides using CID, it is important to understand that the fragmentation behavior differs from that of natural DNA and RNA due to the presence of the 2'-fluoro modification. Unlike DNA, which predominantly yields a-B and w ions, or RNA which favors c and y ions, 2'-F-ANA oligonucleotides do not exhibit a strong preference for a single fragmentation pathway.[1] As a result, a more diverse range of fragment ions, including a-B, w, c, and y-ions, is typically observed with comparable abundances.[2]
The 2'-fluoro group enhances the gas-phase stability of the sugar-phosphate backbone, particularly at the 3'-side linkage, following the order of stability: 2'-F > 2'-O-Methyl > 2'-H (DNA) > 2'-OH (RNA).[1] This increased stability can lead to less overall fragmentation compared to unmodified oligonucleotides under similar CID conditions.
Q2: How does the 2'-fluoro modification affect the formation of c and y ions compared to RNA?
In RNA, the formation of c and y ions is facilitated by the presence of the 2'-hydroxyl group, which participates in a proton transfer mechanism that promotes cleavage of the 5'-P-O bond.[3][4] The substitution of the hydroxyl group with a fluorine atom at the 2'-position in 2'-F-ANA eliminates this pathway.[4] Consequently, while c and y ions are still observed in the fragmentation of 2'-F-ANA, the mechanism of their formation is altered and their relative abundance is not as dominant as in RNA.[4]
Q3: Is base loss a significant fragmentation channel for 2'-F-ANA oligonucleotides?
Base loss is a less significant fragmentation channel for 2'-F-ANA oligonucleotides compared to unmodified DNA. The electronegative fluorine at the 2'-position stabilizes the N-glycosidic bond, thereby reducing the propensity for base loss. This stabilization is a key feature to consider when interpreting 2'-F-ANA mass spectra, as the characteristic neutral loss of the nucleobase will be less prominent.
Q4: What are some common adducts observed in the mass spectra of 2'-F-ANA oligonucleotides?
As with other oligonucleotides, it is common to observe adducts in the mass spectra of 2'-F-ANA, which can complicate data interpretation. Common adducts include:
-
Sodium (+22 Da) and Potassium (+38 Da) : These are frequently observed from glassware and solvents.
-
Triethylammonium (TEA) (+102 Da) : Often a remnant from ion-pair reverse-phase HPLC purification.
-
Ammonium (+18 Da) : Can be present from buffers or deprotection steps.
Careful sample preparation and the use of high-purity reagents are crucial to minimize adduct formation.
Troubleshooting Guides
Problem 1: Low Fragmentation Efficiency or Weak Signal Intensity of Fragment Ions
Possible Cause: The increased gas-phase stability of the 2'-F-ANA backbone may require higher collision energy to induce sufficient fragmentation compared to unmodified oligonucleotides.[1]
Solution:
-
Increase Collision Energy: Systematically increase the collision energy (or normalized collision energy, NCE) in your MS/MS experiment to find the optimal setting for generating a rich fragmentation spectrum.
-
Optimize Ion Activation Time: A longer activation time can also enhance fragmentation.
-
Check for Signal Suppression: Ensure that the sample is free from contaminants that could suppress ionization. The presence of excessive salts or detergents can significantly reduce signal intensity.
Problem 2: Complex and Difficult-to-Interpret Fragmentation Spectra
Possible Cause: As 2'-F-ANA does not have a strongly preferred fragmentation pathway, the resulting spectra can contain a mixture of various ion types (a-B, w, c, y), making manual interpretation challenging.[1][2]
Solution:
-
Use Automated Sequencing Software: Employ specialized software designed for oligonucleotide sequencing. These programs can rapidly calculate and match theoretical fragment masses for all possible ion types to the experimental data.
-
Focus on Complementary Ion Pairs: Look for pairs of ions (e.g., a-B and w, or c and y) that add up to the mass of the precursor ion. This can help to confirm sequence assignments.
-
Analyze Internal Fragments: While more complex, the presence of internal fragment ions can provide additional sequence information.
Problem 3: Presence of Unexpected Peaks and Adducts
Possible Cause: Contaminants from synthesis, purification, or sample handling can lead to the appearance of non-oligonucleotide related peaks and adducts.
Solution:
-
Thorough Desalting: Ensure your sample is adequately desalted prior to MS analysis. Online or offline desalting methods using appropriate chromatography can be effective.
-
Use High-Purity Solvents and Reagents: Minimize the introduction of contaminants by using high-performance liquid chromatography (HPLC)-grade or mass spectrometry-grade solvents and reagents.
-
Blank Injections: Run blank injections of your solvent system to identify background ions that are not related to your sample.
Data Presentation
Table 1: Common Fragment Ions for Oligonucleotides
| Ion Type | Cleavage Site | Description |
| a-B | 3'-C-O bond | 5'-terminal fragment with loss of a nucleobase |
| w | 3'-C-O bond | 3'-terminal fragment |
| b | 4'-C-O bond | 5'-terminal fragment |
| x | 4'-C-O bond | 3'-terminal fragment |
| c | 5'-P-O bond | 5'-terminal fragment |
| y | 5'-P-O bond | 3'-terminal fragment |
| d | 3'-C-O bond | 5'-terminal fragment with additional atoms from the sugar |
| z | 5'-P-O bond | 3'-terminal fragment with loss of a hydrogen |
Experimental Protocols
Methodology for Tandem Mass Spectrometry (MS/MS) of 2'-F-ANA Oligonucleotides
-
Sample Preparation:
-
Dissolve the purified 2'-F-ANA oligonucleotide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1-10 µM.
-
Perform a desalting step using a reversed-phase cartridge or online desalting with a suitable HPLC method to remove salt adducts.
-
-
Mass Spectrometry:
-
Ionization: Utilize electrospray ionization (ESI) in negative ion mode, as it is generally more sensitive for oligonucleotides.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion of the 2'-F-ANA oligonucleotide. Observe the charge state distribution.
-
MS/MS Scan:
-
Select the desired precursor ion with an appropriate isolation window (e.g., 1-2 m/z).
-
Apply collision-induced dissociation (CID) to fragment the precursor ion.
-
Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a wide range of fragment ions. A stepped or ramped collision energy approach can be beneficial.
-
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the monoisotopic masses of the precursor and fragment ions.
-
Use oligonucleotide sequencing software to automatically assign fragment ions and deduce the sequence.
-
Manually verify the key fragment ion series to confirm the sequence.
-
Visualizations
Caption: Comparison of predominant fragmentation pathways.
Caption: Troubleshooting workflow for 2'-F-ANA MS/MS analysis.
References
- 1. Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-phase dissociation of oligoribonucleotides and their analogs studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2'-Deoxy-2'-fluoroarabinoinosine (2'-F-ara-I)
Welcome to the technical support center for the NMR analysis of 2'-Deoxy-2'-fluoroarabinoinosine (2'-F-ara-I). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during NMR experiments, particularly spectral overlap.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of 2'-F-ara-I complex and prone to signal overlap?
A1: The 1H NMR spectrum of 2'-F-ara-I is complicated by several factors inherent to its structure. The presence of the electronegative fluorine atom at the 2'-position significantly influences the chemical shifts of the neighboring sugar protons (H1', H2', and H3'). This leads to complex splitting patterns due to heteronuclear (1H-19F) and homonuclear (1H-1H) couplings. Furthermore, the sugar moiety can exist in a dynamic equilibrium between different pucker conformations (e.g., C2'-endo and C3'-endo), which can lead to broadened signals or the presence of multiple species in solution, further contributing to spectral crowding.
Q2: I am observing severe overlap in the sugar proton region (around 4.0-5.0 ppm) of my 1D 1H NMR spectrum. What is the first step to resolve these signals?
A2: When faced with significant signal overlap in the 1D 1H NMR spectrum, the most effective initial step is to employ two-dimensional (2D) NMR techniques. These experiments disperse the signals into a second frequency dimension, greatly enhancing resolution. A good starting point is to acquire a set of standard 2D NMR spectra, including COSY, HSQC, and HMBC.
Q3: How can 19F NMR spectroscopy aid in the analysis of 2'-F-ara-I?
A3: 19F NMR is a powerful tool for analyzing fluorinated nucleosides like 2'-F-ara-I for several reasons:
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR detection.
-
Wide Chemical Shift Range: 19F NMR spectra have a much larger chemical shift dispersion compared to 1H NMR. This minimizes the likelihood of signal overlap, even in complex molecules.
-
Sensitivity to Local Environment: The 19F chemical shift is highly sensitive to changes in the local electronic and conformational environment. This makes it an excellent probe for studying molecular interactions and conformational changes.
-
Diagnostic Couplings: The coupling of the 19F nucleus to neighboring protons provides valuable structural information that can be used to assign signals in the 1H NMR spectrum. A notable feature in 2'-fluoroarabinonucleosides is the presence of a five-bond coupling between the 2'-fluorine and the base protons (H8/H6), which can serve as a diagnostic marker.[1]
Troubleshooting Guides
Problem 1: Poorly Resolved Multiplets in the 1D 1H NMR Spectrum
Symptoms:
-
Broad, unresolved signals for the sugar protons.
-
Difficulty in accurately measuring coupling constants.
Possible Causes and Solutions:
| Cause | Solution |
| Conformational Exchange: The furanose ring of 2'-F-ara-I can undergo conformational exchange on the NMR timescale, leading to broadened peaks. | Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down (low temperature) or speed up (high temperature) the exchange process, resulting in sharper signals for the individual conformers or an averaged spectrum, respectively. |
| Sample Viscosity: High sample concentration can lead to increased viscosity and broader lines. | Dilute the Sample: Reducing the sample concentration can decrease viscosity and improve spectral resolution. |
| Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. | Use a Chelating Agent: Adding a small amount of a chelating agent like EDTA can sequester paramagnetic ions. Ensure all glassware is thoroughly cleaned to avoid contamination. |
| Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks. | Re-shim the Spectrometer: Carefully shim the magnetic field using the lock signal to optimize homogeneity. |
Problem 2: Ambiguous Signal Assignments
Symptoms:
-
Uncertainty in assigning specific proton signals to their corresponding positions in the molecule.
-
Difficulty in distinguishing between sugar and base protons that may have similar chemical shifts.
Possible Causes and Solutions:
| Cause | Solution |
| Signal Overlap: Coincidental overlap of signals in the 1D spectrum. | 2D NMR Spectroscopy: Utilize a suite of 2D NMR experiments to resolve overlapping signals and establish connectivity. See the detailed protocols below for COSY, HSQC, and HMBC experiments. |
| Lack of Connectivity Information: Inability to determine which protons are coupled to each other. | COSY and TOCSY: A COSY (Correlation Spectroscopy) experiment will reveal protons that are directly coupled (typically 2-3 bonds). A TOCSY (Total Correlation Spectroscopy) experiment can be used to identify all protons within a spin system (i.e., all the sugar protons). |
| Uncertainty in Proton-Carbon Correlations: Difficulty in assigning protons to their attached carbons. | HSQC: A 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon, providing unambiguous assignment of CH, CH2, and CH3 groups. |
| Need for Long-Range Connectivity: Inability to connect different parts of the molecule, such as the sugar and the base. | HMBC: A 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for linking the sugar moiety to the inosine base. |
Quantitative Data
The following tables summarize typical NMR spectral data for 2'-deoxy-2'-fluoroarabino-thymidine (a closely related analogue), which can serve as a reference for the analysis of 2'-F-ara-I. Note that chemical shifts can vary depending on the solvent, temperature, and pH.
Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 2'-Deoxy-2'-fluoro-arabino-thymidine in CD3OD [2]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H6 | 7.74 | s | |
| H1' | 6.16 | dd | JH1'-H2' = 4.0, JH1'-F = 17.0 |
| H2' | 4.99 | ddd | JH2'-H1' = 4.0, JH2'-H3' = 2.5, JH2'-F = 50.0 |
| H3' | 4.31 | ddd | JH3'-H2' = 2.5, JH3'-H4' = 4.5, JH3'-F = 20.0 |
| H4' | 3.89 | dd | JH4'-H3' = 4.5, JH4'-H5'/5'' = 4.5 |
| H5', H5'' | 3.85-3.72 | m |
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy)
Objective: To identify scalar-coupled protons (protons connected through 2-3 bonds).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2'-F-ara-I in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).
-
Spectrometer Setup:
-
Tune and match the probe for the 1H frequency.
-
Lock on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-cycled COSY).
-
Spectral Width (SW): Set to cover all proton signals (e.g., 10-12 ppm).
-
Acquired Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 4-16 per increment, depending on sample concentration.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum if a phase-sensitive pulse program was used. Symmetrize the spectrum to reduce artifacts.
-
Protocol 2: 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To correlate protons with their directly attached carbons.
Methodology:
-
Sample Preparation: As for the COSY experiment. A higher concentration may be beneficial.
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 13C frequencies.
-
Lock and shim as described for the COSY experiment.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent gradient-edited, sensitivity-enhanced HSQC with multiplicity editing).
-
Spectral Width (SW): ~10-12 ppm in F2 (1H), ~160-200 ppm in F1 (13C).
-
Acquired Points (TD): 2048 in F2, 128-256 in F1.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
1JCH Coupling Constant: Set to an average value for C-H bonds, typically around 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
The resulting spectrum will show positive cross-peaks for CH and CH3 groups and negative cross-peaks for CH2 groups if a multiplicity-edited pulse sequence was used.
-
Protocol 3: 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
Methodology:
-
Sample Preparation: As for the HSQC experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 13C frequencies.
-
Lock and shim as previously described.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Spectral Width (SW): Same as for the HSQC experiment.
-
Acquired Points (TD): 2048-4096 in F2, 256-512 in F1.
-
Number of Scans (NS): 16-64 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Long-Range Coupling Constant (nJCH): Optimized for an average long-range coupling, typically 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
The spectrum is typically processed in magnitude mode.
-
Visualizations
Caption: Workflow for resolving spectral overlap in 2'-F-ara-I analysis.
References
Technical Support Center: Enhancing Cellular Uptake of 2'-F-ANA-Based Therapeutics
Welcome to the technical support center for 2'-deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) based therapeutics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and overcome common challenges in enhancing the cellular uptake and efficacy of 2'-F-ANA oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 2'-F-ANA therapeutics.
Issue 1: Low Gene Silencing Efficacy
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Uptake | 1. Optimize Delivery Method: If using naked 2'-F-ANA (gymnotic delivery), ensure cells are amenable to this method. Consider alternative delivery strategies such as lipid-based transfection reagents, electroporation, or formulation into nanoparticles (e.g., Lipid Nanoparticles or Spherical Nucleic Acids).[1][2] 2. Conjugation: Consider conjugating the 2'-F-ANA oligonucleotide to a ligand that targets a cell surface receptor to enhance receptor-mediated endocytosis. Fatty acid conjugation has been shown to enhance the potency of gymnotic delivery.[3][4] 3. Increase Concentration: Titrate the concentration of the 2'-F-ANA oligonucleotide to determine the optimal dose for your cell type. |
| Nuclease Degradation | 1. Incorporate Phosphorothioate (PS) Linkages: While 2'-F-ANA modification itself increases nuclease resistance, incorporating PS linkages can further enhance stability.[5][6] 2. Assess Serum Stability: If working in the presence of serum, evaluate the stability of your oligonucleotide over time. |
| Suboptimal Oligonucleotide Design | 1. Review "Gapmer" or "Altimer" Design: Ensure the design of your chimeric oligonucleotide (if applicable) is optimized for RNase H activity. A central DNA "gap" flanked by 2'-F-ANA wings is a common and effective design.[6][7][8] 2. Target Site Selection: The accessibility of the target mRNA sequence can significantly impact efficacy. Use bioinformatics tools to select an optimal target site. |
| Inefficient Endosomal Escape | 1. Use Endosome-disrupting Agents: Some delivery reagents are designed to facilitate endosomal escape. 2. Nanoparticle Formulation: Lipid nanoparticles can be engineered to promote endosomal release of their payload.[9][10] |
Issue 2: High Cellular Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Oligonucleotide Concentration | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that achieves the desired gene silencing while minimizing toxicity. 2. Reduce Transfection Reagent Amount: If using a delivery vehicle, optimize the ratio of the reagent to the oligonucleotide, as the delivery agent itself can be a source of toxicity. |
| "Off-Target" Hybridization | 1. Sequence Specificity Check: Perform a BLAST search of your oligonucleotide sequence against the relevant transcriptome to identify potential off-target binding sites. 2. Use Mismatch Controls: Include control oligonucleotides with mismatched sequences to demonstrate the sequence-specificity of the observed effect. |
| Immune Stimulation | 1. Chemical Modifications: 2'-F-ANA modifications have been shown to decrease immune side-effects.[1] Ensure your oligonucleotide design incorporates sufficient modifications. 2. Purification: Ensure the oligonucleotide preparation is free of contaminants that could trigger an immune response. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-F-ANA modifications in therapeutic oligonucleotides?
A1: 2'-F-ANA modifications offer several key advantages:
-
Increased Nuclease Resistance: The 2'-fluoro group enhances stability against degradation by nucleases compared to unmodified DNA or RNA.[1][3]
-
High Binding Affinity: 2'-F-ANA oligonucleotides exhibit strong binding to complementary RNA targets.[11][12]
-
RNase H Activation: Unlike many other 2' modifications, 2'-F-ANA/RNA duplexes can effectively recruit and activate RNase H, leading to the degradation of the target mRNA.[6][7][12]
-
Reduced Immunostimulatory Effects: The modification can lead to decreased immune side-effects and toxicity.[1]
Q2: What is "gymnosis" and is it an effective delivery method for 2'-F-ANA?
A2: Gymnosis refers to the cellular uptake of naked antisense oligonucleotides without the use of any transfection reagents or carriers.[1][3] 2'-F-ANA phosphorothioate gapmer oligonucleotides have been shown to be effective at silencing gene expression via gymnotic delivery in multiple cell lines.[3][13] The efficiency of gymnosis can be cell-type dependent.
Q3: How can I quantify the cellular uptake of my 2'-F-ANA therapeutic?
A3: Several methods can be used to quantify cellular uptake:
-
Fluorescent Labeling: Conjugate a fluorescent dye (e.g., Cy3, FITC) to the 2'-F-ANA oligonucleotide and measure intracellular fluorescence using flow cytometry or fluorescence microscopy.
-
Radiolabeling: Radiolabel the oligonucleotide and quantify uptake by scintillation counting.
-
Quantitative PCR (qPCR): After cell lysis and nucleic acid extraction, a qPCR-based method can be used to quantify the amount of internalized oligonucleotide.
-
Slot Blot Analysis: This method can be used to quantify the amount of oligonucleotide present in cell lysates.[8][14]
Q4: What are the key differences between "gapmer" and "altimer" designs for 2'-F-ANA oligonucleotides?
A4:
-
Gapmer: This design consists of a central block of deoxynucleotides (the "gap") that is flanked on both ends ("wings") by 2'-F-ANA modified nucleotides. This design is optimized for RNase H-mediated degradation of the target RNA, as the DNA gap is a substrate for RNase H.[8]
-
Altimer: This design features alternating 2'-F-ANA and DNA modifications throughout the oligonucleotide sequence. This structure has also been shown to be highly potent in activating RNase H.[6]
Data Presentation
Table 1: Comparison of Gene Silencing Efficacy of PS-DNA vs. PS-2'-F-ANA-DNA Chimeras
Data synthesized from studies targeting c-MYB in human leukemia cells.
| Oligonucleotide Type | Dose | c-MYB mRNA Knockdown (%) | Duration of Silencing |
| PS-DNA | 5 µg | >90% | Effect diminishes significantly after 24h |
| PS-2'-F-ANA-DNA Chimera | 5 µg | >90% | Effect persists for at least 96h |
| PS-2'-F-ANA-DNA Chimera | 1 µg | ~80-90% | - |
| PS-DNA | 1 µg | No significant effect | - |
(Source: Synthesized from data presented in references[7][8][14][15])
Table 2: Impact of 2'-F-ANA Modification on siRNA Serum Stability and Potency
| siRNA Modification | Half-life in Serum | Potency (vs. unmodified) |
| Unmodified siRNA | <15 minutes | 1x |
| Fully modified 2'-F-ANA sense strand / RNA antisense strand | ~6 hours | 4x more potent |
(Source: Synthesized from data presented in references[5][16])
Experimental Protocols
Protocol 1: Lipid Nanoparticle (LNP) Formulation for 2'-F-ANA Delivery
This protocol provides a general framework for formulating 2'-F-ANA oligonucleotides into LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., adamantane-based lipidoids)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
2'-F-ANA oligonucleotide in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
PBS, pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Dissolve the 2'-F-ANA oligonucleotide in the aqueous buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the oligonucleotide-aqueous solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
The rapid mixing will induce the self-assembly of LNPs encapsulating the 2'-F-ANA.
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated oligonucleotide.
-
Characterize the LNPs for size, polydispersity, and encapsulation efficiency.
-
The formulated LNPs are ready for in vitro or in vivo experiments.
(Source: Based on general principles of LNP formulation described in references[9][10][17])
Protocol 2: Electroporation (Nucleofection) of 2'-F-ANA Oligonucleotides
This protocol outlines a general procedure for delivering 2'-F-ANA oligonucleotides into mammalian cells using electroporation.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
2'-F-ANA oligonucleotide
-
Electroporation system (e.g., Nucleofector™) and corresponding cuvettes
-
Cell-type specific electroporation buffer/solution
-
PBS
Procedure:
-
Culture cells to the optimal confluency and ensure they are in the logarithmic growth phase.
-
Harvest the required number of cells (e.g., 1 x 10^6 cells) by trypsinization or scraping, followed by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the appropriate volume of cell-type specific electroporation solution.
-
Add the desired amount of 2'-F-ANA oligonucleotide to the cell suspension and mix gently.
-
Transfer the cell-oligonucleotide mixture to an electroporation cuvette.
-
Place the cuvette in the electroporator and apply the pre-optimized electrical pulse program for your cell line.
-
Immediately after electroporation, add pre-warmed complete culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Analyze the cells for gene silencing or other downstream effects at the desired time points (e.g., 24, 48, 72 hours).
(Source: Based on general principles of electroporation described in references[7][8][14][18])
Visualizations
Caption: Experimental workflow for evaluating 2'-F-ANA gene silencing.
Caption: Cellular uptake and mechanism of action for 2'-F-ANA.
Caption: Troubleshooting logic for low 2'-F-ANA efficacy.
References
- 1. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery [insights.bio]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - ACS Nano - Figshare [acs.figshare.com]
- 10. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of 2'-F-ANA Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the deprotection of 2'-Fluoro-arabinonucleic acid (2'-F-ANA) containing oligonucleotides. It includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of 2'-F-ANA containing oligonucleotides.
| Issue | Potential Cause | Recommended Solution | Analytical Identification |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Increase incubation time and/or temperature. For standard ammonium hydroxide deprotection, consider extending the treatment overnight at 55°C. With AMA (Ammonium Hydroxide/Methylamine), ensure a minimum of 10-15 minutes at 65°C.[1] | HPLC: Appearance of additional, earlier-eluting peaks compared to the main product peak. Mass Spectrometry: Detection of species with masses corresponding to the oligonucleotide with protecting groups still attached (e.g., isobutyryl, benzoyl). |
| Product Degradation | Deprotection conditions are too harsh (e.g., excessively high temperature or prolonged exposure to base). 2'-F-ANA oligonucleotides are generally stable under basic conditions, but degradation can still occur.[2] | Use milder deprotection conditions. If using elevated temperatures, carefully monitor the reaction time. Consider using room temperature deprotection for a longer duration (e.g., 48 hours with aqueous NH₄OH:EtOH).[3] | HPLC: Multiple small, unresolved peaks, often eluting earlier than the full-length product. Mass Spectrometry: A complex mixture of fragments with lower molecular weights than the expected product. |
| Formation of Side Products | Reaction of exocyclic amines with components of the deprotection solution or incomplete removal of cyanoethyl protecting groups. For phosphorothioate-containing oligonucleotides, side reactions can be more prevalent. | For oligonucleotides containing sensitive modifications, use milder deprotection reagents like potassium carbonate in methanol.[4] Ensure complete removal of cyanoethyl groups by a pre-treatment with 10% diethylamine in acetonitrile.[5] | HPLC: Appearance of distinct, well-resolved peaks that are different from the main product and incomplete deprotection peaks. Mass Spectrometry: Detection of masses that do not correspond to the expected product or simple adducts. Fragmentation analysis may be required to identify the nature of the side product. |
| Low Recovery After Deprotection | Adsorption of the oligonucleotide to the solid support or reaction vessel. Precipitation of the oligonucleotide during deprotection. | Ensure the oligonucleotide is fully solubilized in the deprotection solution. After deprotection, rinse the support and vessel thoroughly with a compatible solvent to recover all of the product. | This is primarily a quantitative issue observed as a lower than expected yield of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the standard deprotection protocol for 2'-F-ANA oligonucleotides?
A1: A common and effective method for the deprotection and cleavage of 2'-F-ANA oligonucleotides from the solid support is treatment with a 3:1 mixture of aqueous ammonium hydroxide and ethanol for 48 hours at room temperature.[3] Alternatively, heating at 55°C for 8 hours in 28% ammonium hydroxide is also a widely used protocol.[1]
Q2: Can I use Ammonium Hydroxide/Methylamine (AMA) for the deprotection of 2'-F-ANA oligonucleotides?
A2: Yes, AMA can be used for a more rapid deprotection. A typical protocol involves treating the oligonucleotide with a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine for 10-15 minutes at 65°C.[4] It is important to note that when using AMA with oligonucleotides containing dC, it is recommended to use acetyl-protected dC (Ac-dC) to prevent transamination and the formation of N4-Me-dC.
Q3: How does the presence of phosphorothioate (PS) linkages affect the deprotection protocol?
A3: 2'-F-ANA oligonucleotides containing phosphorothioate linkages can be deprotected using the same standard protocols as their phosphodiester counterparts, such as aqueous ammonium hydroxide with or without ethanol.[2][6][7] However, the sulfurization step during synthesis should be optimized, and longer sulfurization times may be required compared to standard DNA synthesis.[6] While PS-2'-F-ANA oligonucleotides are generally stable, it is always good practice to analyze the final product carefully for any potential side reactions.
Q4: How can I confirm that my 2'-F-ANA oligonucleotide is fully deprotected?
A4: The most reliable methods for confirming complete deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A clean HPLC chromatogram with a single major peak is indicative of a pure, fully deprotected product. Mass spectrometry should be used to confirm that the molecular weight of the final product matches the expected theoretical mass. The absence of peaks corresponding to protected oligonucleotides confirms complete deprotection.
Q5: My HPLC analysis shows multiple peaks after deprotection. What should I do?
A5: Multiple peaks on an HPLC chromatogram can indicate several issues. Refer to the Troubleshooting Guide above to diagnose the problem based on the peak characteristics. If incomplete deprotection is suspected, re-subjecting the sample to the deprotection conditions for a longer duration or at a slightly higher temperature may resolve the issue. If degradation is suspected, milder deprotection conditions should be used for the next synthesis. It is also recommended to analyze the sample by mass spectrometry to identify the nature of the impurities.
Experimental Protocols
Standard Deprotection Protocol (Ammonium Hydroxide/Ethanol)
This protocol is suitable for most 2'-F-ANA containing oligonucleotides, including those with phosphorothioate linkages.
-
Preparation: Prepare a deprotection solution of 3 parts 28-30% aqueous ammonium hydroxide and 1 part ethanol.
-
Cleavage and Deprotection: Add the deprotection solution to the solid support containing the synthesized oligonucleotide in a sealed vial.
-
Incubation: Incubate the vial at room temperature for 48 hours or at 55°C for 8 hours.[1][3]
-
Recovery: Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporation: Remove the deprotection solution by vacuum centrifugation.
-
Purification: Purify the crude oligonucleotide using standard methods such as HPLC or gel electrophoresis.
Rapid Deprotection Protocol (AMA)
This protocol is for users who require a faster deprotection time.
-
Preparation: Prepare a 1:1 (v/v) mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Cleavage and Deprotection: Add the AMA solution to the solid support in a sealed, pressure-resistant vial.
-
Incubation: Heat the vial at 65°C for 10-15 minutes.[4]
-
Recovery: Cool the vial to room temperature and carefully transfer the supernatant to a new tube.
-
Evaporation: Remove the AMA solution by vacuum centrifugation.
-
Purification: Proceed with standard purification methods.
Visualizations
Caption: Workflow for the deprotection and purification of 2'-F-ANA oligonucleotides.
References
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. cambio.co.uk [cambio.co.uk]
- 6. scispace.com [scispace.com]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Managing Aggregation of Guanine-Rich 2'-F-ANA Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanine-rich 2'-deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) sequences. These sequences have a propensity to aggregate, primarily through the formation of G-quadruplex structures, which can present challenges during synthesis, purification, and experimental use.
Troubleshooting Guides
This section addresses specific issues you may encounter with the aggregation of your guanine-rich 2'-F-ANA oligonucleotides.
Issue 1: My 2'-F-ANA oligonucleotide is precipitating out of solution.
-
Question: I've synthesized and purified my guanine-rich 2'-F-ANA oligonucleotide, but it's precipitating, especially after freeze-thawing or at high concentrations. What can I do?
-
Answer: Precipitation of guanine-rich oligonucleotides is a common issue, often caused by the formation of intermolecular G-quadruplexes or other aggregates. Here are several strategies to address this:
-
Optimize Buffer Conditions:
-
Cation Concentration: G-quadruplex formation is highly dependent on the presence of cations, particularly potassium (K⁺) and to a lesser extent, sodium (Na⁺). If possible for your experiment, try using a buffer with a low concentration of these cations or substituting them with lithium (Li⁺), which does not support G-quadruplex formation as strongly.
-
pH: While G-quadruplexes are generally stable over a range of pH values, extreme pH can disrupt the Hoogsteen hydrogen bonds necessary for their formation. For some applications, slightly basic conditions (pH > 8) might help in disaggregation, but this needs to be compatible with your experimental goals.
-
-
Thermal Treatment:
-
Gently heating the solution can often redissolve precipitated oligonucleotides. A common procedure is to heat the sample to 90-95°C for 5-10 minutes and then cool it slowly to room temperature.[1] For some applications, snap-cooling on ice after heating can trap the oligonucleotide in a single-stranded state, but this is sequence-dependent.
-
-
Reduce Oligonucleotide Concentration: Working at lower oligonucleotide concentrations can disfavor the intermolecular interactions required for aggregation.
-
Add Denaturing Agents: In some non-biological applications, the addition of a low concentration of a denaturing agent like formamide or urea can help prevent aggregation. However, this is often not suitable for cellular or in vivo experiments.
-
Issue 2: I'm observing unexpected or multiple species in my analysis (e.g., on a gel or in chromatography).
-
Question: During purification or analysis, I see multiple bands on my gel or several peaks in my chromatogram for a sequence that should be pure. Could this be aggregation?
-
Answer: Yes, it is highly likely that you are observing different G-quadruplex conformations or multimeric species. Guanine-rich sequences can fold into various parallel, anti-parallel, and hybrid G-quadruplex topologies, which can have different electrophoretic mobilities and chromatographic retention times.
-
Denaturing PAGE: For quality control, run your oligonucleotide on a denaturing polyacrylamide gel (containing 7-8 M urea) to ensure you have a single band corresponding to the correct molecular weight. This will disrupt the G-quadruplex structures.
-
Chromatography Conditions: For chromatographic purification, using denaturing conditions can be beneficial. This may involve elevated temperatures or the addition of organic solvents like acetonitrile.[2]
-
Characterize the Structures: The presence of multiple stable G-quadruplex conformations can be investigated using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Question: I'm getting variable results in my binding assays or functional studies with my guanine-rich 2'-F-ANA sequence. Could aggregation be the cause?
-
Answer: Inconsistent results are a hallmark of uncontrolled aggregation. The proportion of different G-quadruplex species can vary between preparations and even with slight changes in buffer conditions or handling.
-
Standardize Annealing Protocol: Always use a consistent annealing protocol to promote the formation of a specific, desired G-quadruplex structure. A typical protocol involves heating the oligonucleotide solution to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours in your experimental buffer.[1]
-
Characterize Your Sample: Before any functional assay, characterize your oligonucleotide solution using CD or thermal melting to confirm the presence and stability of the G-quadruplex structure. This will help ensure that you are working with a consistent preparation.
-
Control for Cations: Be meticulous about the cation concentrations in all your experimental buffers, as small variations can significantly impact G-quadruplex formation and stability.
-
Frequently Asked Questions (FAQs)
1. Why do guanine-rich 2'-F-ANA sequences aggregate?
Guanine-rich sequences, including those with 2'-F-ANA modifications, can self-associate to form G-quadruplexes. These are four-stranded structures composed of stacked G-quartets, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds. The 2'-F-ANA modification has been shown to stabilize G-quadruplex structures, which can increase the propensity for aggregation compared to unmodified DNA.[3]
2. How does the 2'-F-ANA modification affect G-quadruplex stability?
The incorporation of 2'-F-ANA residues, particularly 2'-F-araG, can significantly stabilize G-quadruplexes. This is due to the conformational preferences of the 2'-F-arabinose sugar, which can favor the anti glycosidic conformation of guanine, a key feature in many G-quadruplex structures.[3] This stabilization is reflected in an increased melting temperature (Tm) of the G-quadruplex.
3. What cations are best for promoting G-quadruplex formation?
Potassium (K⁺) is the most effective cation for stabilizing G-quadruplexes, followed by sodium (Na⁺). Lithium (Li⁺) generally does not support the formation of stable G-quadruplexes. The choice of cation can also influence the topology of the G-quadruplex formed.
4. How can I confirm that my 2'-F-ANA sequence is forming a G-quadruplex?
Several biophysical techniques can be used:
-
Circular Dichroism (CD) Spectroscopy: CD provides a characteristic spectral signature for different G-quadruplex topologies. For example, a parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.
-
UV Thermal Melting (Tm): The melting of a G-quadruplex can be monitored by observing the change in UV absorbance at 295 nm, which is characteristic of G-quartet stacking. A sigmoidal melting curve indicates a cooperative unfolding transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ¹H NMR can show characteristic peaks for the imino protons involved in Hoogsteen base pairing within the G-quartets, typically in the 10-12 ppm region.
5. Can I control the type of G-quadruplex structure that forms?
To some extent, yes. The resulting G-quadruplex topology is influenced by:
-
The specific sequence: The number of guanine tracts and the length and composition of the loops are critical.
-
Cation type: For example, some sequences adopt a parallel-stranded conformation in the presence of K⁺ and an anti-parallel conformation in the presence of Na⁺.
-
Oligonucleotide concentration: Higher concentrations can favor the formation of intermolecular (multimeric) G-quadruplexes.
Quantitative Data Summary
The following tables summarize the impact of 2'-F-ANA modifications on the thermal stability of G-quadruplexes.
Table 1: Thermal Stability (Tm) of 2'-F-ANA Modified Thrombin Binding Aptamer (TBA) Sequences
| Sequence ID | Modification Description | Tm (°C) in 25 mM KCl | ΔTm per 2'-F-ANA residue (°C) |
| PG1 | Unmodified DNA | 47.4 | N/A |
| PG2 | Fully 2'-F-ANA | 53.4 | +0.4 |
| PG13 | 2'-F-ANA at T3, T4, T12, T13 | 52.0 | +1.15 |
| PG14 | 2'-F-ANA at T7, T9 | 50.0 | +1.3 |
Data adapted from Martin-Pintado et al., Nucleic Acids Research, 2007.[4]
Table 2: Thermal Stability (Tm) of 2'-F-ANA Modified Telomeric Repeat Sequences
| Sequence ID | Modification Description | Tm (°C) in 100 mM NaCl |
| 22G0 | Unmodified DNA (22-mer telomeric repeat) | 60.4 |
| 22G1 | 2'-F-araG substitutions at positions 2, 8, 14, 20 | 70.8 |
| 22G2 | 2'-F-araG substitutions at positions 3, 9, 15, 21 | 73.1 |
| 22G3 | 2'-F-araG substitutions at positions 4, 10, 16, 22 | 75.0 |
Data adapted from Abou-Assi et al., Nucleic Acids Research, 2017.
Experimental Protocols
Protocol 1: Thermal Melting (Tm) Analysis of 2'-F-ANA G-Quadruplexes by UV Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of your 2'-F-ANA oligonucleotide in nuclease-free water.
-
Determine the concentration of the stock solution by measuring the absorbance at 260 nm.
-
Dilute the oligonucleotide to the desired final concentration (typically 2-10 µM) in the experimental buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
-
Annealing:
-
Heat the sample at 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the sample to cool slowly to room temperature over several hours. This can be done by turning off the heat block and leaving the sample in it.
-
-
UV Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to monitor at 295 nm (characteristic of G-quadruplex melting). It is also advisable to monitor at 260 nm.
-
Set the temperature range (e.g., 20°C to 95°C) and the heating rate (e.g., 0.5°C/minute).
-
-
Data Acquisition:
-
Place the cuvette with the annealed sample in the spectrophotometer and allow the temperature to equilibrate at the starting temperature.
-
Start the temperature ramp and record the absorbance at 295 nm as a function of temperature.
-
It is good practice to also perform a cooling ramp at the same rate to check for hysteresis, which can indicate a slow refolding process.
-
-
Data Analysis:
-
Plot the absorbance at 295 nm versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. This corresponds to the midpoint of the transition in the melting curve. The Tm can be determined from the peak of the first derivative of the melting curve.
-
Protocol 2: Characterization of 2'-F-ANA G-Quadruplexes by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation and Annealing:
-
Prepare and anneal your 2'-F-ANA oligonucleotide sample as described in the thermal melting protocol (Protocol 1). The final concentration for CD is typically in the range of 5-20 µM.
-
-
CD Spectropolarimeter Setup:
-
Use a CD spectropolarimeter with a thermostatted cell holder.
-
Use a quartz cuvette with a path length appropriate for your sample concentration and the wavelength range (typically 1 cm or 0.1 cm).
-
Set the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone.
-
Record the CD spectrum of your sample, typically from 320 nm to 220 nm.
-
Multiple scans are usually averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).
-
Analyze the spectral features to determine the G-quadruplex topology. Key features include:
-
Parallel G-quadruplex: Positive peak around 260 nm, negative peak around 240 nm.
-
Anti-parallel G-quadruplex: Positive peak around 295 nm, negative peak around 260 nm.
-
Hybrid G-quadruplex: Positive peaks around 295 nm and 260 nm, and a negative peak around 240 nm.
-
-
Visualizations
Caption: Experimental workflow for handling and analyzing guanine-rich 2'-F-ANA sequences.
Caption: Troubleshooting logic for addressing aggregation of 2'-F-ANA sequences.
References
Technical Support Center: Enhancing 2'-F-ANA Oligonucleotide Stability in Human Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) oligonucleotides in human serum.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of 2'-F-ANA oligonucleotides in human serum a concern?
A1: Oligonucleotides intended for therapeutic use are exposed to nucleases present in human serum and tissues, which can rapidly degrade them.[1] This degradation reduces the oligonucleotide's half-life, limiting its ability to reach its target and exert its therapeutic effect. Enhancing stability is crucial for improving potency and duration of action.[2]
Q2: How does the 2'-F-ANA modification improve serum stability?
A2: The fluorine atom at the 2' position of the arabinose sugar in 2'-F-ANA confers significant resistance to nuclease degradation.[3][4] This modification, combined with a phosphorothioate (PS) backbone, provides substantially more stability than standard DNA or even phosphorothioate DNA (PS-DNA) oligonucleotides.[5] PS-2'F-ANA oligonucleotides have been reported to be over 20 times more stable than PS-DNA against 3'-exonuclease hydrolysis.[5]
Q3: What are phosphorothioate (PS) linkages, and why are they used with 2'-F-ANA oligonucleotides?
A3: Phosphorothioate linkages are modifications to the oligonucleotide backbone where a non-bridging oxygen atom is replaced by a sulfur atom. This modification renders the internucleotide linkage more resistant to cleavage by nucleases.[6] When combined with 2'-F-ANA modifications, PS linkages synergistically enhance the stability of the oligonucleotide in serum.[5]
Q4: What are "gapmer" and "altimer" designs, and how do they affect stability?
A4: "Gapmer" and "altimer" are chimeric designs for antisense oligonucleotides that incorporate 2'-F-ANA modifications to enhance stability and efficacy.
-
Gapmers: These designs typically feature a central block of DNA or PS-DNA nucleotides (the "gap") that is capable of recruiting RNase H for target mRNA cleavage. This central gap is flanked by wings of 2'-F-ANA modified nucleotides, which provide nuclease resistance and increase binding affinity to the target RNA.[3]
-
Altimers: In this design, 2'-F-ANA and DNA (or modified DNA) nucleotides are placed in an alternating pattern throughout the oligonucleotide. This structure also confers high nuclease resistance.[4]
Both designs have been shown to be effective, and the choice between them may depend on the specific application and target.[2]
Troubleshooting Guide
Issue: My 2'-F-ANA oligonucleotide is degrading too quickly in my human serum stability assay.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Oligonucleotide Design | - Incorporate Phosphorothioate (PS) Linkages: If not already present, resynthesize the oligonucleotide with a full PS backbone. The combination of 2'-F-ANA and PS modifications provides the highest level of nuclease resistance.[5]- Optimize Gapmer/Altimer Design: The length and composition of the 2'-F-ANA "wings" in a gapmer or the ratio of 2'-F-ANA to DNA in an altimer can impact stability. Consider increasing the number of 2'-F-ANA modifications.[3] |
| Nuclease Activity in Serum | - Use Fresh Serum: Nuclease activity can vary between serum batches and can be affected by storage conditions. Whenever possible, use freshly prepared human serum for your assays. - Proper Serum Handling: Avoid repeated freeze-thaw cycles of the serum, as this can release nucleases from cells and increase degradation of your oligonucleotide. |
| Assay Conditions | - Optimize Incubation Time: If you are not seeing any intact oligonucleotide, shorten the incubation time points in your assay to capture the degradation kinetics more accurately.- Control Oligonucleotides: Always include appropriate controls in your assay. This should include an unmodified DNA or RNA oligonucleotide (expected to degrade rapidly) and a well-characterized stable oligonucleotide to ensure your assay is performing as expected. |
| Analytical Method Issues | - Gel Electrophoresis (PAGE): Ensure the gel percentage is appropriate for the size of your oligonucleotide to get good resolution between the intact and degraded products. Use a sensitive staining method like SYBR Gold. - High-Performance Liquid Chromatography (HPLC): Optimize the gradient and column to achieve good separation of the full-length oligonucleotide from its degradation products. |
Quantitative Data on 2'-F-ANA Oligonucleotide Stability
The following table summarizes available data on the half-life of various oligonucleotide constructs in serum. Direct comparison between studies can be challenging due to variations in experimental conditions.
| Oligonucleotide Type | Modification(s) | Serum Type | Half-life | Citation(s) |
| Unmodified siRNA | Phosphodiester | Fetal Bovine Serum | < 15 minutes | [6] |
| siFANA3 | Fully modified 2'-F-ANA sense strand, phosphodiester backbone | Fetal Bovine Serum | ~5 hours | [6] |
| siFANA17 | Fully modified 2'-F-ANA sense strand with additional modifications, phosphodiester backbone | Fetal Bovine Serum | ~6 hours | [6] |
| DNA Oligonucleotide | Phosphodiester | Fresh Human Serum | ~1 hour | [7] |
| 2'-Fluoro RNA (fYrR) | 2'-F pyrimidines, 3' inverted dT cap | Fresh Human Serum | ~12 hours | [7] |
| PS-DNA | Phosphorothioate | - | Qualitatively more stable than DNA | [5] |
| PS-2'F-ANA | Phosphorothioate and 2'-F-ANA | - | >20-fold more stable than PS-DNA against 3'-exonuclease | [5] |
Experimental Protocols
Detailed Protocol for Serum Stability Assay
This protocol provides a standardized method for assessing the stability of 2'-F-ANA oligonucleotides in human serum.
Materials:
-
2'-F-ANA oligonucleotide of interest
-
Control oligonucleotides (e.g., unmodified DNA, a known stable modified oligonucleotide)
-
Human serum (freshly prepared is recommended)
-
Phosphate-buffered saline (PBS), nuclease-free
-
Incubator or water bath at 37°C
-
Sample tubes
-
Loading buffer (for gel electrophoresis)
-
Reagents for analysis (e.g., polyacrylamide gel, staining solution, or HPLC system)
Procedure:
-
Preparation of Oligonucleotide: Dilute the 2'-F-ANA oligonucleotide and control oligonucleotides to a working concentration in nuclease-free PBS.
-
Incubation:
-
In separate tubes, mix the oligonucleotide solution with human serum to a final concentration of 90% serum. A typical starting oligonucleotide concentration is 2.5 µM.
-
Incubate the tubes at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove an aliquot from each reaction tube.
-
Immediately stop the degradation by adding a denaturing loading buffer and freezing the sample at -20°C or -80°C until analysis. The "time 0" sample should be collected immediately after adding the oligonucleotide to the serum.
-
-
Analysis:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Thaw the samples and load them onto a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Run the gel until good separation is achieved.
-
Stain the gel with a fluorescent dye such as SYBR Gold.
-
Visualize the gel using a gel documentation system. The intensity of the band corresponding to the full-length oligonucleotide is quantified at each time point.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the samples using an appropriate HPLC method (e.g., ion-exchange or reverse-phase).
-
The peak corresponding to the full-length oligonucleotide is integrated at each time point.
-
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact oligonucleotide versus time and fit the data to a one-phase decay model to determine the half-life (t½).
-
Visualizations
Caption: Workflow for assessing 2'-F-ANA oligonucleotide stability in human serum.
Caption: Key factors that determine the stability of 2'-F-ANA oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2'-F-ANA versus LNA in antisense gapmer design for stability and activity
A Comparative Guide to Stability, Activity, and Safety in Oligonucleotide Therapeutics
For researchers and drug developers in the field of antisense technology, the choice of chemical modifications is paramount to designing potent and safe oligonucleotide therapeutics. Among the most promising candidates for the "wings" of antisense gapmers are 2'-deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA) and locked nucleic acid (LNA). Both modifications offer significant advantages over first-generation phosphorothioate oligonucleotides, but they possess distinct properties that influence their stability, activity, and potential for toxicity. This guide provides an objective, data-driven comparison to aid in the selection of the optimal chemistry for specific research and therapeutic applications.
The Structural Edge: A Tale of Two Sugars
The key differences between 2'-F-ANA and LNA lie in the conformation of their furanose rings. LNA features a methylene bridge connecting the 2'-oxygen and the 4'-carbon, which "locks" the sugar into a rigid C3'-endo (RNA-like) conformation. This pre-organization of the sugar moiety leads to a significant increase in binding affinity for target RNA.
In contrast, 2'-F-ANA is an epimer of 2'-fluoro-ribonucleic acid, with the fluorine atom in the "up" or arabino configuration. This modification results in a sugar pucker that is more flexible and DNA-like, adopting an O4'-endo (east) conformation.[1][2] This structural nuance has profound implications for the oligonucleotide's interaction with target RNA and cellular machinery.
Performance Metrics: Stability and Nuclease Resistance
A critical requirement for any antisense oligonucleotide is the ability to withstand degradation by cellular nucleases. Both 2'-F-ANA and LNA significantly enhance nuclease resistance compared to unmodified DNA, particularly when combined with a phosphorothioate (PS) backbone.
The high binding affinity conferred by these modifications is reflected in the thermal stability (melting temperature, Tm) of the oligonucleotide-RNA duplex. LNA modifications provide a substantial boost in Tm, while 2'-F-ANA offers a more moderate, yet significant, increase.
Table 1: Comparison of Thermal Stability and Nuclease Resistance
| Modification | Increase in Tm per Modification (vs. DNA) | Nuclease Resistance | Key Findings |
| 2'-F-ANA | ~1.0–1.5°C[3][4] | High, especially with PS backbone[4] | Phosphorothioate 2'-F-ANA oligonucleotides are >20-fold more stable than PS-DNA against 3'-exonuclease hydrolysis.[4] |
| LNA | ~4–6°C[3] | Very High[3] | The rigid C3'-endo conformation significantly enhances duplex stability and protects against nuclease degradation.[3] |
The Main Event: Antisense Activity and RNase H Recruitment
The ultimate measure of an antisense gapmer's success is its ability to effectively silence a target gene. This is typically achieved through the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA heteroduplex. The central "gap" of the antisense oligonucleotide is composed of deoxynucleotides to facilitate this process, while the modified "wings" enhance binding and stability.
Both 2'-F-ANA and LNA are compatible with RNase H-mediated cleavage.[1] However, the DNA-like conformation of 2'-F-ANA makes the 2'-F-ANA/RNA duplex an excellent substrate for RNase H, with some studies suggesting its activity may even surpass that of native DNA/RNA duplexes.[3][4] LNA, while also supporting RNase H activity, can sometimes exhibit reduced efficiency if the LNA content in the wings is too high. Despite these differences, both modifications have been shown to produce potent gene silencing.
Table 2: Comparison of Antisense Activity
| Modification | RNase H Activity | In Vitro Silencing Potency | Key Findings |
| 2'-F-ANA | High, duplexes are excellent substrates[1][3] | High, comparable to LNA in some studies[3][5] | Chimeric PS-2'F-ANA/DNA gapmers can achieve gene silencing in the low nanomolar range (<10 nM).[4] |
| LNA | Supported, but can be influenced by wing design | High, potent silencing demonstrated in numerous studies[3][5] | LNA gapmers have been shown to be highly effective at silencing gene expression in various cell lines.[3][5] |
A Critical Consideration: Toxicity and Off-Target Effects
While high binding affinity is desirable for potency, it can also lead to increased off-target effects and toxicity. There is growing evidence that very high-affinity oligonucleotides, such as those containing LNA, may be more prone to causing hepatotoxicity.[6][7] This is thought to be due, in part, to hybridization-dependent off-target effects, where the gapmer binds to and promotes the cleavage of unintended RNAs. Some studies have also linked 2'-fluoro modified oligonucleotides with hepatotoxicity.[8] Therefore, a careful balance between affinity and safety is crucial in the design of antisense therapeutics.
Visualizing the Mechanism and Workflow
To better understand the processes discussed, the following diagrams illustrate the mechanism of action for antisense gapmers and a typical experimental workflow for their comparison.
Caption: Mechanism of action for an antisense gapmer oligonucleotide.
Caption: Experimental workflow for comparing 2'-F-ANA and LNA gapmers.
Experimental Protocols
Below are summarized methodologies for key experiments used to evaluate and compare antisense oligonucleotides.
Melting Temperature (Tm) Analysis
-
Oligonucleotide Preparation: Anneal the antisense oligonucleotide with its complementary RNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Thermal Denaturation: Monitor the change in absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition curve.[9]
Serum Stability Assay
-
Incubation: Incubate the antisense oligonucleotide at a final concentration (e.g., 5 µM) in a solution containing a high percentage of serum (e.g., 50-90% fetal bovine serum or human serum) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a denaturant) and freezing the samples.
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis (CE).
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine its half-life in serum.[10]
In Vitro Antisense Activity Assay (Cell Culture)
-
Cell Culture: Plate cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Transfection: Transfect the cells with varying concentrations of the antisense oligonucleotide (e.g., 0.1 nM to 100 nM) using a suitable transfection reagent (e.g., Lipofectamine) or through unassisted delivery (gymnosis).[11][12]
-
Incubation: Incubate the cells with the oligonucleotide for a specified period (e.g., 24-72 hours).
-
Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA.
-
Gene Expression Analysis: Quantify the expression level of the target mRNA using reverse transcription-quantitative PCR (RT-qPCR). Normalize the target gene expression to a housekeeping gene.
-
Data Analysis: Calculate the percentage of target mRNA knockdown relative to a control (e.g., untreated cells or cells treated with a scrambled control oligonucleotide). Determine the IC50 value, which is the concentration of the oligonucleotide that produces 50% inhibition of target gene expression.
Conclusion
Both 2'-F-ANA and LNA are powerful modifications that significantly enhance the therapeutic potential of antisense gapmers. LNA offers superior binding affinity and thermal stability, which can translate to high potency. However, this high affinity may also increase the risk of off-target effects and toxicity. 2'-F-ANA provides a more moderate increase in stability while maintaining a duplex conformation that is highly amenable to RNase H activity, offering a potentially wider therapeutic window. The choice between 2'-F-ANA and LNA should be made on a case-by-case basis, considering the specific target, desired potency, and the overall safety profile of the therapeutic candidate. This comparative guide provides a foundational understanding to inform these critical design decisions in the development of next-generation antisense drugs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 寡核苷酸解链温度 [sigmaaldrich.com]
- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Silencing of lncRNAs Using LNA GapmeRs | Springer Nature Experiments [experiments.springernature.com]
- 12. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
A Head-to-Head Comparison of Antiviral Efficacy: 2'-Deoxy-2'-fluoroarabino Inosine vs. Remdesivir
For Immediate Release
In the landscape of antiviral drug development, the evaluation of nucleoside analogs remains a cornerstone of research. This guide provides a detailed comparison of the in vitro antiviral efficacy of two such compounds: 2'-Deoxy-2'-fluoroarabino inosine (2'-F-ara-I) and remdesivir. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, a breakdown of experimental methodologies, and a look into the mechanisms of action that underpin their antiviral activity.
Executive Summary
Remdesivir, a prodrug of an adenosine nucleotide analog, has established itself as a benchmark antiviral, particularly noted for its activity against a broad spectrum of RNA viruses, including coronaviruses. In contrast, this compound is a purine nucleoside analog whose antiviral properties have been explored, though direct comparative data against remdesivir is limited in publicly available research. This guide compiles and presents the existing data to facilitate a comparative understanding.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the antiviral activity of remdesivir and related 2'-fluoroarabino nucleoside analogs against various RNA viruses. It is critical to note the absence of direct head-to-head studies for this compound and remdesivir, necessitating a comparison based on data from separate studies.
Table 1: Antiviral Activity of Remdesivir against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Citation(s) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | [1] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.3 - 1.3 | [2] |
| Coronaviridae | SARS-CoV | HAE | 0.069 | [1] |
| Coronaviridae | MERS-CoV | HAE | 0.074 | [1] |
| Coronaviridae | HCoV-OC43 | Huh7 | 0.02 - 0.17 | [1] |
| Coronaviridae | HCoV-229E | Huh7 | 0.02 - 0.17 | [1] |
| Filoviridae | Ebola Virus | HeLa, HFF-1, etc. | 0.07 - 0.14 | [1] |
| Flaviviridae | Dengue Virus (DENV-2) | - | >30 (GS-441524) | [3] |
| Flaviviridae | Yellow Fever Virus (YFV) | - | 11 (GS-441524) | [3] |
| Flaviviridae | West Nile Virus (WNV) | - | >30 (GS-441524) | [3] |
| Paramyxoviridae | Nipah Virus | - | - | [4] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | - | [4] |
Table 2: Antiviral Activity of 2'-Fluoroarabino Nucleoside Analogs against RNA Viruses
| Compound | Virus | Cell Line | IC50/EC50 (µM) | Citation(s) |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H3N2) | MDCK | 12 (EC90) | [5] |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H7N1) | Chicken Embryo | 1.44 (IC50) | [6] |
| 2'-Deoxy-2'-fluorocytidine | Murine Norovirus (MNV-1) | RAW264.7 | 20.92 (IC50) | [7] |
| 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside (α-form) | HIV-1 | Various | 0.71 (EC50) | [8] |
Mechanisms of Action
Remdesivir:
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form (GS-443902). This active metabolite acts as an analog of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[9] Once incorporated, it causes delayed chain termination, thereby halting viral replication.[9]
Mechanism of Action of Remdesivir
This compound:
The precise antiviral mechanism of this compound is not as extensively documented as that of remdesivir, particularly against a broad range of RNA viruses. However, based on the mechanism of other 2'-fluorinated nucleoside analogs, it is hypothesized to function as a chain terminator after being anabolically converted to its triphosphate form.[10][11] This triphosphate analog would then be incorporated into the growing viral nucleic acid chain by the viral polymerase. The presence of the fluorine atom at the 2' position in the arabinose configuration can disrupt the conformation of the sugar-phosphate backbone, leading to the termination of chain elongation.
Hypothesized Mechanism of Action of this compound
Experimental Protocols
The determination of antiviral efficacy relies on standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of antiviral compounds.
Viral Titer Reduction Assay (Plaque Reduction Assay)
This assay is a gold-standard method for quantifying the infectious virus titer and assessing the inhibitory effect of a compound.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) is seeded in multi-well plates and grown to confluency.[12]
-
Compound Treatment: The cell monolayers are pre-treated with serial dilutions of the test compound for a specified period (e.g., 1-2 hours) before infection.[13]
-
Viral Infection: The medium containing the compound is removed, and the cells are infected with a known titer of the virus for a short adsorption period (e.g., 1 hour).[13]
-
Overlay and Incubation: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective concentrations of the test compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for a period sufficient for plaque development (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet). The plaques, visible as clear zones against the stained cell monolayer, are then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Workflow for a Plaque Reduction Assay
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their therapeutic index (Selectivity Index, SI = CC50/EC50).[14]
-
Cell Seeding: Host cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[15]
-
Compound Treatment: Serial dilutions of the test compound are added to the wells. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells.[12]
-
Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value, the concentration that reduces cell viability by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14]
Workflow for a Cytotoxicity Assay
Conclusion
Remdesivir has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, with a well-characterized mechanism of action. While 2'-fluoroarabino nucleoside analogs, including the inosine variant, hold promise as antiviral agents, a direct and comprehensive comparison of their efficacy against remdesivir is currently lacking in the scientific literature. Further head-to-head in vitro and in vivo studies are necessary to fully elucidate the comparative antiviral potential of this compound. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and underscoring the need for continued investigation in this area.
References
- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. journals.asm.org [journals.asm.org]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
A Comparative Analysis of RNase H Cleavage Patterns: 2'-F-ANA/RNA vs. DNA/RNA Hybrids
For researchers, scientists, and drug development professionals, understanding the interaction between antisense oligonucleotides and their target RNA is paramount. A critical aspect of this interaction for many therapeutic strategies is the subsequent cleavage of the RNA strand by Ribonuclease H (RNase H). This guide provides a detailed comparison of the RNase H cleavage patterns observed for two key types of hybrids: 2'-Fluoro-arabinonucleic acid (2'-F-ANA)/RNA and the native DNA/RNA duplexes.
This comparison delves into the structural nuances that govern RNase H recognition and activity, supported by experimental data and methodologies. While both hybrid types are effective substrates for RNase H, their distinct conformational properties lead to subtle differences in enzyme interaction and cleavage efficiency.
Structural and Conformational Landscape
The ability of RNase H to recognize and cleave the RNA strand of a hybrid duplex is highly dependent on the conformation of the hybrid helix. While DNA/RNA hybrids adopt a conformation that is intermediate between the canonical A-form (typical for RNA/RNA duplexes) and B-form (typical for DNA/DNA duplexes), 2'-F-ANA/RNA hybrids exhibit a structure often described as 'A-like'.[1] This structural mimicry of the native DNA/RNA substrate is a key determinant for RNase H activity.[1]
The 2'-F-ANA strand in a hybrid with RNA tends to adopt an O4'-endo (East) sugar pucker, which is distinct from the C2'-endo pucker commonly found in B-form DNA.[2][3] This conformational preference contributes to an overall helical structure that is amenable to binding by RNase H.[2][3] Structural studies have revealed that the minor groove width of both 2'-F-ANA/RNA and DNA/RNA hybrids is intermediate between that of A- and B-form duplexes, a feature thought to be crucial for enzyme recognition.[3][4]
Comparative RNase H Cleavage Efficiency
Experimental evidence consistently demonstrates that 2'-F-ANA/RNA hybrids are not only recognized by RNase H but are also cleaved with an efficiency that is comparable to, and in some cases surpasses, that of natural DNA/RNA hybrids.[5][6] This makes 2'-F-ANA a compelling modification for antisense oligonucleotides designed to elicit RNase H-mediated degradation of target RNAs.
While direct side-by-side quantitative data on the specific cleavage sites and their relative intensities is not extensively detailed in the public domain, the overall cleavage activity is robust for both hybrid types. Studies have shown that constructs containing 2'-F-ANA can support high levels of enzymatic degradation of the complementary RNA strand.[5] Furthermore, chimeric oligonucleotides composed of alternating 2'-F-ANA and DNA residues have been reported to be among the most potent RNase H-activating oligomers, often outperforming traditional DNA and phosphorothioate DNA gapmers.[7]
Summary of Comparative Performance
| Feature | 2'-F-ANA/RNA Hybrid | DNA/RNA Hybrid |
| RNase H Substrate | Yes | Yes |
| Overall Cleavage Efficiency | Comparable to or greater than DNA/RNA hybrids | Standard for RNase H activity |
| Helical Conformation | 'A-like', intermediate between A- and B-form | Intermediate between A- and B-form |
| Sugar Pucker (Modified Strand) | Predominantly O4'-endo (East) | Predominantly C2'-endo (South) |
| Minor Groove Width | Intermediate between A- and B-form | Intermediate between A- and B-form |
| Therapeutic Potential | High, due to enhanced stability and potent RNase H recruitment | Benchmark for natural antisense mechanisms |
Experimental Protocol: RNase H Cleavage Assay
The following is a generalized protocol for assessing and comparing the RNase H cleavage of 2'-F-ANA/RNA and DNA/RNA hybrids.
1. Substrate Preparation:
-
Synthesize the RNA target, the 2'-F-ANA oligonucleotide, and the DNA oligonucleotide. The RNA target is typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.
-
Anneal the labeled RNA target with a molar excess of the 2'-F-ANA or DNA oligonucleotide to form the hybrid duplexes. This is achieved by heating the mixture to 90-95°C for 2-5 minutes, followed by slow cooling to room temperature.
2. RNase H Cleavage Reaction:
-
Prepare a reaction mixture containing the pre-formed hybrid duplex, RNase H reaction buffer (typically including Tris-HCl, KCl, MgCl₂, and DTT), and purified recombinant RNase H.
-
Initiate the reaction by adding the RNase H enzyme.
-
Incubate the reactions at 37°C. Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the kinetics of the cleavage.
-
Stop the reaction at each time point by adding a quenching solution, such as EDTA, which chelates the Mg²⁺ ions essential for RNase H activity.
3. Analysis of Cleavage Products:
-
The cleavage products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is then visualized using autoradiography (for radiolabeled RNA) or fluorescence imaging.
-
The intensity of the bands corresponding to the full-length RNA and the cleavage products is quantified using densitometry software.
-
The percentage of RNA cleavage is calculated at each time point to determine the cleavage kinetics for each hybrid type. The location of the cleavage sites can be determined by running an RNA sequence ladder alongside the samples.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR solution structure of an oligonucleotide hairpin with a 2'F-ANA/RNA stem: implications for RNase H specificity toward DNA/RNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of cleavage by RNase H of hybrids of arabinonucleic acids and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts. | Semantic Scholar [semanticscholar.org]
- 7. glenresearch.com [glenresearch.com]
A Head-to-Head Comparison of 2'-F-ANA and 2'-O-methyl RNA Modifications in siRNAs
For researchers, scientists, and drug development professionals navigating the landscape of siRNA therapeutics, the choice of chemical modification is paramount to achieving potent and durable gene silencing while minimizing off-target effects and immunogenicity. Among the myriad of available modifications, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) and 2'-O-methyl (2'-OMe) RNA are two prominent contenders. This guide provides an objective, data-driven comparison of these two critical modifications to inform rational siRNA design.
At a Glance: Key Performance Metrics
| Feature | 2'-F-ANA Modification | 2'-O-methyl RNA Modification |
| Gene Silencing Potency | Generally enhances potency; a fully FANA-modified sense strand was 4-fold more potent than unmodified siRNA.[1][2] | Generally well-tolerated, but extensive modification can impair activity.[1][3] |
| Nuclease Stability | Significantly enhances serum stability; half-life of ~6 hours compared to <15 minutes for unmodified siRNA.[1][2] | Substantially increases resistance to nuclease degradation.[4][5][6][7] |
| Off-Target Effects | Data on specific impact on off-target effects is less prevalent in initial findings, but high target specificity is noted. | Strategic placement in the seed region can reduce off-target effects.[7] |
| Immunogenicity | Known to reduce immune side-effects.[8] | Decreases Toll-like receptor (TLR) recognition, thereby reducing immune activation.[6][9][10] |
| Structural Properties | Induces a DNA-like B-type helix conformation, which is compatible with RNase H activity.[11][12] | Stabilizes the ribose in a 3'-endo conformation, promoting an A-type RNA helix.[4] |
In-Depth Analysis
Gene Silencing Efficacy
The primary goal of siRNA modification is to enhance gene silencing activity. Studies have demonstrated that 2'-F-ANA modifications can lead to a significant increase in potency. For instance, an siRNA duplex with a fully modified 2'-F-ANA sense strand hybridized to an antisense RNA strand was found to be four times more potent than its unmodified counterpart.[1][2] The incorporation of 2'-F-ANA is well-tolerated throughout the sense strand and can also be included at the 5' or 3' ends of the antisense strand.[1][2]
Conversely, while 2'-O-methyl modifications are widely used and generally do not compromise siRNA functionality, extensive modification can negatively impact efficacy.[1][3] The strategic placement of 2'-OMe modifications is crucial to balance stability and activity.
Nuclease Resistance and Stability
Unmodified siRNAs are highly susceptible to degradation by nucleases present in biological fluids.[7] Both 2'-F-ANA and 2'-O-methyl modifications offer a significant advantage by enhancing nuclease resistance. A study highlighted that a FANA-modified siRNA exhibited a half-life of approximately 6 hours in serum, a dramatic increase from the less than 15-minute half-life of an unmodified siRNA.[1][2] 2'-O-methyl modifications also confer substantial stability against both endo- and exonucleases, making them a reliable choice for increasing the in vivo longevity of siRNAs.[4][5][6]
Mitigation of Off-Target Effects and Immunogenicity
Off-target effects, where an siRNA silences unintended genes, are a major concern in siRNA therapeutics.[13][14][15][16][17] 2'-O-methyl modifications, particularly when placed within the seed region (nucleotides 2-8 of the guide strand), have been shown to reduce such off-target activity.[7]
Both modifications also play a role in reducing the innate immune response often triggered by foreign double-stranded RNA. 2'-O-methyl modifications can decrease the recognition of siRNAs by Toll-like receptors (TLRs), thereby lowering the production of inflammatory cytokines.[6][9][10] Similarly, 2'-F-ANA modifications have been reported to decrease immune side-effects and toxicity.[8]
Experimental Methodologies
Below are detailed protocols for key experiments used to evaluate the performance of modified siRNAs.
In Vitro siRNA Knockdown Assay
This protocol outlines a general procedure for assessing the gene silencing efficiency of modified siRNAs in a cell culture model.
References
- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 9. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-O-methyl-modified RNAs act as TLR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2'-F-arabinonucleic acid (2'-F-ANA) Oligonucleotides [biosyn.com]
- 12. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 13. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 14. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 15. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
- 16. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
Comparative In Vivo Toxicity Profile of 2'-Deoxy-2'-fluoroarabino inosine Derivatives and Alternative Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Safety Data
The development of effective and safe antiviral and anticancer therapies is a cornerstone of modern medicine. Nucleoside analogs, a class of drugs that mimic natural nucleosides to interfere with viral replication or cancer cell proliferation, have proven to be highly successful. Within this class, 2'-Deoxy-2'-fluoroarabino inosine (2'F-ara-I) derivatives have emerged as promising candidates. This guide provides a comparative analysis of the in vivo toxicity profile of a key 2'F-ara-I derivative, Clevudine, alongside other widely used nucleoside analogs: Telbivudine, Lamivudine, and Entecavir. The information presented is collated from publicly available preclinical and clinical data to aid in the evaluation and future development of this important class of compounds.
Executive Summary of Comparative Toxicity
The following table summarizes the key in vivo toxicity findings for Clevudine and its comparators. It is important to note that direct comparison of toxicity data across different studies can be challenging due to variations in experimental design, species, and dosing regimens.
| Compound | Derivative Class | Primary Indication | Key In Vivo Toxicity Findings | Reported LD50 Values |
| Clevudine | This compound | Chronic Hepatitis B | Generally well-tolerated in preclinical animal models with no significant toxicity reported in short-term studies.[1] Long-term therapy in humans has been associated with myopathy.[2] | Not publicly available. |
| Telbivudine | L-nucleoside analog | Chronic Hepatitis B | Well-tolerated in single oral doses up to 2,000 mg/kg/day in rats and monkeys.[3][4] No target organ toxicity was observed in mice, rats, or monkeys in studies up to 9 months with doses up to 3,000 mg/kg/day.[4] No evidence of genotoxicity or carcinogenicity.[3][4] | Not publicly available. |
| Lamivudine | Dideoxynucleoside analog | HIV, Chronic Hepatitis B | LD50 of 427 mg/kg in a chicken embryo model. Doses ≥ 100 mg/kg in rats resulted in hydropic degeneration of hepatocytes. | 427 mg/kg (chicken embryo). |
| Entecavir | Guanosine nucleoside analog | Chronic Hepatitis B | Increased incidence of tumors in lifetime carcinogenicity studies in mice and rats at high doses.[5] No pre-neoplastic changes were observed at lower doses.[5] Clastogenic in human lymphocytes at high concentrations in vitro.[5] | Not publicly available. |
Detailed Experimental Protocols
The following are generalized protocols for key in vivo toxicity studies, based on OECD guidelines, which are standard practice in preclinical drug development. The specific details for each compound may have varied.
Acute Oral Toxicity Study (Following OECD Guideline 425: Up-and-Down Procedure)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Test System: Typically rats or mice (one sex, usually females).
-
Procedure: A single animal is dosed with the test substance at a starting dose level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential dosing continues until the LD50 can be calculated with a sufficient degree of accuracy.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose. A gross necropsy is performed on all animals.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
-
Objective: To evaluate the sub-acute toxicity of a substance after repeated oral administration for 28 days.
-
Test System: Typically rats (male and female).
-
Procedure: The test substance is administered daily by gavage or in the diet to several groups of animals at three or more dose levels for 28 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically. Tissues are collected for histopathological examination.
Sub-chronic Oral Toxicity Study (90-Day) (Following OECD Guideline 408)
-
Objective: To assess the cumulative toxicity of a substance over a 90-day period.
-
Test System: Typically rats and a non-rodent species (e.g., dogs or monkeys).
-
Procedure: Similar to the 28-day study, but the duration of daily dosing is extended to 90 days.
-
Observations: In addition to the observations in the 28-day study, more extensive functional tests (e.g., ophthalmology, urinalysis) are often included. Hematology, clinical chemistry, and histopathology evaluations are more comprehensive.
Carcinogenicity Studies
-
Objective: To assess the tumorigenic potential of a substance over the lifetime of an animal.
-
Test System: Typically rats and mice (both sexes).
-
Procedure: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats).
-
Observations: Animals are monitored for the development of tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study.
Visualizing the In Vivo Toxicity Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo toxicity of a new chemical entity, such as a this compound derivative.
Signaling Pathways and Mechanisms of Toxicity
While comprehensive signaling pathway diagrams for the toxicity of all these compounds are not fully elucidated in the public domain, a key mechanism of toxicity for some nucleoside analogs involves mitochondrial dysfunction.
This pathway illustrates how some nucleoside analogs, after being converted to their active triphosphate form, can inhibit mitochondrial DNA polymerase gamma. This inhibition can lead to the depletion of mitochondrial DNA, resulting in mitochondrial dysfunction and subsequent cellular toxicity, which can manifest as myopathy or lactic acidosis. It is important to note that the propensity to cause mitochondrial toxicity varies significantly among different nucleoside analogs.
Conclusion
The in vivo toxicity profiles of this compound derivatives, represented here by Clevudine, and other nucleoside analogs highlight the importance of comprehensive preclinical safety evaluation. While Clevudine demonstrates a favorable short-term toxicity profile in animal models, the emergence of myopathy with long-term use in humans underscores the need for careful long-term safety monitoring. In comparison, Telbivudine appears to have a wide safety margin in preclinical studies. Entecavir has shown some carcinogenic potential at high doses in rodents, although the relevance to humans is still under evaluation. Lamivudine has a known potential for liver toxicity at higher doses.
This comparative guide serves as a valuable resource for researchers and drug developers, providing a foundation for understanding the potential toxicities of this class of compounds and guiding the design of future preclinical and clinical studies. A thorough understanding of the in vivo toxicity profile is critical for the successful development of safer and more effective nucleoside analog therapies.
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical safety profile of telbivudine, a novel potent antiviral agent for treatment of hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance of Viral Mutants to 2'-Fluoroarabino Nucleosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance profiles of viral mutants, particularly Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV), to 2'-fluoroarabino nucleosides. The emergence of drug-resistant viral strains poses a significant challenge in antiviral therapy. Understanding the cross-resistance patterns among different nucleoside analogs is crucial for the development of novel antiviral agents and for designing effective treatment strategies against resistant infections. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: Cross-Resistance Profiles
The primary mechanism of resistance to 2'-fluoroarabinosyl pyrimidine nucleosides in Herpes Simplex Virus is associated with mutations in the viral thymidine kinase (TK) gene. These mutations often lead to a deficiency in the enzyme responsible for the initial phosphorylation and activation of the drug. Consequently, TK-deficient mutants exhibit cross-resistance to various TK-dependent nucleoside analogs.
Table 1: Susceptibility of Acyclovir-Resistant HSV-1 Mutants to Various Antiviral Drugs
| Virus Strain | Genotype (Relevant Mutation) | Acyclovir (ACV) IC₅₀ (µM) | Foscarnet (PFA) IC₅₀ (µM) | Cidofovir (CDV) IC₅₀ (µM) |
| Wild-Type | TK+, DNA Pol+ | 0.5 - 1.5 | 50 - 100 | 0.5 - 1.5 |
| Mutant 1 | TK-deficient | > 50 | 50 - 100 | 0.5 - 1.5 |
| Mutant 2 | DNA Pol (PFA-resistant) | 0.5 - 1.5 | > 400 | 0.5 - 1.5 |
| Mutant 3 | DNA Pol (ACV-resistant) | > 10 | 50 - 100 | 0.5 - 1.5 |
For Cytomegalovirus (CMV), resistance to the nucleoside analog ganciclovir is primarily mediated by mutations in the UL97 protein kinase and the UL54 DNA polymerase. Mutations in UL97 affect the initial phosphorylation of ganciclovir, while UL54 mutations can confer broader cross-resistance to other polymerase inhibitors. While direct quantitative data for 2'-fluoroarabino nucleosides against these mutants is limited, the cross-resistance patterns observed for other nucleoside analogs provide valuable insights.
Table 2: Representative Cross-Resistance Profiles of Ganciclovir-Resistant CMV Mutants
| Virus Strain | Genotype (Relevant Mutation) | Ganciclovir (GCV) Fold Resistance | Foscarnet (PFA) Fold Resistance | Cidofovir (CDV) Fold Resistance |
| Wild-Type | UL97+, UL54+ | 1 | 1 | 1 |
| Mutant A | UL97 (e.g., M460V) | 5 - 10 | 1 | 1 |
| Mutant B | UL54 (e.g., L501I) | 2 - 4 | 1 | 5 - 10 |
| Mutant C | UL54 (e.g., V715M) | 1 - 2 | 5 - 15 | 1 - 2 |
Note: This table illustrates typical cross-resistance patterns for well-characterized CMV mutants against standard-of-care antiviral drugs. Data on the susceptibility of these specific mutants to 2'-fluoroarabino nucleosides is currently lacking in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of antiviral cross-resistance.
Plaque Reduction Assay (PRA)
This is the gold standard method for determining the susceptibility of cytopathic viruses like HSV and CMV to antiviral agents.
a. Cell and Virus Preparation:
-
Seed appropriate host cells (e.g., Vero cells for HSV, human foreskin fibroblasts for CMV) in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the viral stock to achieve a concentration that produces a countable number of plaques (typically 20-100 plaques per well).
b. Drug Susceptibility Testing:
-
Prepare serial dilutions of the antiviral compounds to be tested in the cell culture medium.
-
Remove the growth medium from the confluent cell monolayers and inoculate with the prepared virus dilution.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the viral inoculum and overlay the cell monolayers with a medium containing the different concentrations of the antiviral drug and a gelling agent (e.g., methylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV and 7-14 days for CMV).
c. Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet, which stains the cells but leaves the viral plaques unstained.
-
Count the number of plaques in each well.
d. Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug).
-
Determine the 50% inhibitory concentration (IC₅₀), which is the drug concentration that reduces the number of plaques by 50%.
Generation of Recombinant Viral Mutants
Creating viral mutants with specific mutations in genes like thymidine kinase or DNA polymerase is essential for studying drug resistance mechanisms.
a. Site-Directed Mutagenesis of a Viral Gene in a Plasmid:
-
Clone the target viral gene (e.g., HSV TK or DNA polymerase) into a bacterial plasmid.
-
Introduce the desired mutation(s) into the gene using a commercially available site-directed mutagenesis kit.
-
Verify the presence of the mutation by DNA sequencing.
b. Generation of Recombinant Virus via Homologous Recombination:
-
Co-transfect susceptible cells with the plasmid containing the mutated viral gene and infectious wild-type viral DNA (or a set of overlapping cosmids representing the entire viral genome).
-
Homologous recombination will occur within the transfected cells, leading to the incorporation of the mutated gene into a subset of the progeny virus.
c. Selection and Purification of Recombinant Virus:
-
Select for the recombinant virus. This can be done by plaque purification under selective pressure if the mutation confers resistance to a specific drug.
-
Alternatively, if the mutation does not provide a selective advantage, individual plaques can be picked and screened for the presence of the desired mutation using PCR and DNA sequencing.
-
Perform several rounds of plaque purification to ensure a homogenous population of the recombinant virus.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to cross-resistance studies of 2'-fluoroarabino nucleosides.
Caption: Mechanism of action and resistance to 2'-fluoroarabino nucleosides.
Caption: Experimental workflow for a cross-resistance study.
comparative analysis of the duplex stability of 2'-F-ANA with other 2'-modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the duplex stability conferred by 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) modifications in oligonucleotides against other common 2'-modifications. The data presented is compiled from peer-reviewed studies to assist in the rational design of nucleic acid therapeutics and diagnostics.
Enhanced Duplex Stability with 2'-F-ANA
2'-F-ANA is a synthetic nucleic acid analog that has garnered significant attention due to its unique properties, particularly its ability to form highly stable duplexes with both RNA and DNA targets.[1][2][3] This enhanced binding affinity is a critical attribute for therapeutic applications such as antisense oligonucleotides, where strong and specific binding to a target mRNA is paramount.[1][3]
The increased stability of duplexes containing 2'-F-ANA is attributed to the conformational pre-organization of the fluorinated arabinose sugar and a favorable enthalpy of hybridization.[1][2][3] Unlike 2'-F-ribonucleic acid (2'-F-RNA) which strongly prefers an RNA-like C3'-endo sugar pucker, 2'-F-ANA adopts a more unusual O4'-endo (east) pucker.[4][5][6] This conformation is intermediate between the typical DNA (C2'-endo) and RNA (C3'-endo) conformations, allowing 2'-F-ANA to be structurally compatible with both DNA and RNA strands, forming stable A-like helical structures with RNA.[1][2][3][4][7]
Quantitative Comparison of Duplex Stability
The thermal melting temperature (Tm) is a direct measure of duplex stability. The following table summarizes the Tm values for various oligonucleotide duplexes, highlighting the superior stability of 2'-F-ANA modified strands when hybridized to complementary RNA.
| Oligonucleotide Duplex (Sequence IV: 18-mer) | Melting Temperature (Tm) in °C | Change in Tm per modification (°C/mod) vs. DNA/RNA |
| 2'-F-ANA / RNA | 86 | +0.83 |
| RNA / RNA | 82 | +0.61 |
| DNA / RNA | 71 | N/A |
| S-DNA / RNA | 50 | -1.17 |
| ANA / RNA | 47 | -1.33 |
Data sourced from Nucleic Acids Research, 2000, Vol. 28, No. 18.[2] The change in Tm per modification is calculated relative to the DNA/RNA duplex.
As the data indicates, the fully modified 2'-F-ANA oligonucleotide exhibits the highest thermal stability when bound to an RNA target, with a remarkable increase of 15°C over the native DNA/RNA duplex.[2] Studies have shown that each 2'-F-ANA modification can increase the melting temperature by approximately 1.2 to 1.5°C.[4][6][8] This is a significant enhancement compared to other modifications. For instance, while Locked Nucleic Acid (LNA) modifications provide a greater increase in Tm per modification (around +3 to +5.6°C), 2'-F-ANA offers a unique combination of high affinity and the ability to elicit RNase H activity, a crucial feature for antisense drugs.[4][8]
Experimental Protocols
The data presented in this guide was primarily obtained through UV thermal melting experiments.[1][2][3][9] This standard technique is used to determine the thermodynamic stability of nucleic acid duplexes.
UV Thermal Melting Analysis
Objective: To determine the melting temperature (Tm) of oligonucleotide duplexes, which is the temperature at which half of the duplex strands have dissociated into single strands.
Methodology:
-
Oligonucleotide Preparation and Annealing:
-
Complementary single-stranded oligonucleotides are synthesized and purified.
-
Equimolar amounts of the complementary strands are mixed in a buffer solution that mimics physiological conditions (e.g., 140 mM K+, 1 mM Mg2+, 5 mM Na2HPO4, pH 7.2).[2]
-
The mixture is heated to a temperature above the expected Tm (e.g., 90-95°C) for a short period (e.g., 3-5 minutes) and then slowly cooled to room temperature to facilitate duplex formation (annealing).[10][11]
-
-
UV Absorbance Measurement:
-
The absorbance of the duplex solution is measured at 260 nm using a UV-Vis spectrophotometer equipped with a temperature-controlled sample chamber.[12]
-
The temperature is gradually increased at a controlled rate (e.g., 1°C/minute).[10][12]
-
Absorbance readings are taken at regular temperature intervals.
-
-
Data Analysis:
-
As the temperature increases, the duplex dissociates, leading to an increase in UV absorbance (hyperchromic effect).[12]
-
A melting curve is generated by plotting absorbance versus temperature. This curve will have a sigmoidal shape.[2][12]
-
The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[12]
-
Comparative Analysis Workflow
The following diagram illustrates the workflow for the comparative analysis of duplex stability.
Caption: Workflow for comparative analysis of duplex stability.
Conclusion
The experimental data unequivocally demonstrates that 2'-F-ANA modifications significantly enhance the thermal stability of oligonucleotide duplexes, particularly when targeting RNA. This property, combined with its unique structural characteristics and ability to support RNase H activity, positions 2'-F-ANA as a highly promising modification for the development of next-generation nucleic acid-based therapeutics and diagnostic agents. Researchers and drug developers can leverage the superior binding affinity of 2'-F-ANA to design more potent and specific oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. A quantitative method for evaluating the stabilities of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
Validating Target Knockdown: A Comparative Guide to 2'-F-ANA Modified Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the robust and specific knockdown of target gene expression is paramount for therapeutic applications and target validation. Among the arsenal of available antisense oligonucleotides (ASOs), those modified with 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) have emerged as a potent option. This guide provides an objective comparison of 2'-F-ANA ASOs against other common antisense chemistries, supported by experimental data, and offers detailed protocols for the validation of target knockdown.
Performance Comparison of Antisense Oligonucleotide Chemistries
2'-F-ANA ASOs have demonstrated significant advantages in terms of potency, stability, and duration of action when compared to other antisense modalities. The unique stereochemistry of the 2'-fluorine in the arabinose sugar conformation confers favorable properties, including high binding affinity to target mRNA and robust recruitment of RNase H for subsequent target degradation.[1][2]
Key Performance Metrics
| ASO Chemistry | Potency (IC50) | Nuclease Resistance | Duration of Action | Potential for Off-Target Effects/Toxicity |
| 2'-F-ANA | High (comparable to siRNA)[3][4] | High[5][6] | Prolonged (up to 4 days or more)[3][4][7] | Generally low, but sequence-dependent off-target effects are possible.[8] |
| Phosphorothioate (PS-DNA) | Low | Moderate | Short | Sequence-dependent toxicity and off-target effects can be significant. |
| 2'-O-Methoxyethyl (2'-MOE) | Moderate | High | Moderate to Long | Generally well-tolerated, with a favorable toxicity profile.[9] |
| Locked Nucleic Acid (LNA) | Very High | Very High | Long | Can exhibit higher toxicity, particularly hepatotoxicity, compared to other chemistries.[9] |
| short interfering RNA (siRNA) | High | Low (unmodified) | Short to Moderate (transient) | Off-target effects due to passenger strand and miRNA-like activity are a consideration. |
Note: The performance of any ASO is highly dependent on the specific sequence, target gene, and delivery method. The data presented here is a generalization based on published studies.
In Vitro Knockdown Efficiency Comparison
The following table summarizes representative data from studies comparing the knockdown efficiency of 2'-F-ANA ASOs with other chemistries.
| Target Gene | Cell Line | ASO Chemistry | Concentration | % mRNA Knockdown | Reference |
| c-MYB | K562 | PS-2'-F-ANA-DNA | 1 µg | >90% | [1][7] |
| c-MYB | K562 | PS-DNA | 1 µg | No effect | [1] |
| Luciferase | HeLa | FANA/DNA chimera | 10 nM | ~80% | [3] |
| Luciferase | HeLa | PS-DNA | 10 nM | ~10% | [3] |
| Luciferase | HeLa | 2'-O-methyl-RNA/DNA | 10 nM | ~20% | [3] |
| Bcl-2 | 518A2 | 2'-F-ANA gapmer | 5 µM | ~80% protein reduction | [5] |
| Bcl-2 | 518A2 | LNA gapmer | 5 µM | ~80% protein reduction | [2][5] |
Mechanism of Action and Experimental Workflow
2'-F-ANA ASOs primarily function through an RNase H-dependent mechanism. Upon entering the cell, the ASO binds to its complementary target mRNA sequence. The resulting DNA-like/RNA hybrid is recognized by the ubiquitous endonuclease RNase H, which selectively cleaves the RNA strand of the duplex, leading to target mRNA degradation and subsequent reduction in protein expression.[1][2]
Caption: Mechanism of 2'-F-ANA ASO-mediated target knockdown.
The general workflow for validating target knockdown by 2'-F-ANA ASOs involves cell culture, ASO delivery, and subsequent analysis of mRNA and protein levels.
References
- 1. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of 2'-Deoxy-2'-fluoroarabino Inosine and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of 2'-Deoxy-2'-fluoroarabino inosine (dF-ara-inosine) and its prodrugs. Due to the limited availability of direct pharmacokinetic data for dF-ara-inosine, this document leverages extensive data from its close structural analogue, 2'-fluoro-arabinofuranosyl-adenine (2-F-ara-A), and its well-characterized prodrug, fludarabine phosphate (2-F-ara-AMP). The metabolic conversion of adenosine analogues to their corresponding inosine forms is a known pathway, suggesting that the pharmacokinetics of 2-F-ara-A and its prodrugs can serve as a valuable surrogate for understanding the potential behavior of dF-ara-inosine in vivo.
Executive Summary
Prodrug strategies are essential for improving the oral bioavailability and therapeutic efficacy of nucleoside analogues like dF-ara-inosine. While specific pharmacokinetic parameters for dF-ara-inosine remain to be fully elucidated in publicly available literature, the study of its adenosine counterpart, 2-F-ara-A, and its prodrug, fludarabine phosphate, offers significant insights. Fludarabine phosphate undergoes rapid and extensive conversion to the active 2-F-ara-A, which exhibits a multi-compartmental pharmacokinetic profile and is primarily cleared by the kidneys. The oral bioavailability of 2-F-ara-A can be significantly enhanced through prodrug formulations. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows relevant to these compounds.
Data Presentation: Pharmacokinetics of 2-F-ara-A and its Prodrug Fludarabine Phosphate
The following table summarizes the key pharmacokinetic parameters of 2-F-ara-A following the administration of its prodrug, fludarabine phosphate. This data is compiled from clinical studies in cancer patients.
| Parameter | Intravenous Fludarabine Phosphate | Oral Fludarabine Phosphate |
| Dose | 25 mg/m² | 40 mg/m² |
| Active Metabolite | 2-F-ara-A | 2-F-ara-A |
| Bioavailability of 2-F-ara-A | N/A | ~58%[1] |
| Elimination Half-life (t½) of 2-F-ara-A | ~11.3 hours[1] | ~9.7 hours[1] |
| Total Body Clearance (CL) of 2-F-ara-A | 4.08 L/h/m² | Data not available |
| Steady-State Volume of Distribution (Vss) of 2-F-ara-A | 44.2 L/m² | Data not available |
| Primary Route of Elimination | Renal excretion and metabolism to 2-fluoro-ara-hypoxanthine (2F-ara-Hx)[1] | Renal excretion and metabolism to 2F-ara-Hx[1] |
| Time to Peak Plasma Concentration (Tmax) of 2-F-ara-A | Minutes (rapid conversion)[2][3] | Data not available |
Experimental Protocols
General In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a typical experimental design for assessing the pharmacokinetics of a novel nucleoside analogue or its prodrug in mice.
1. Animal Model:
-
Species: Male/Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to the study with free access to food and water.
2. Drug Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline, PBS) and administered as a bolus injection via the tail vein. The typical volume is 5-10 mL/kg.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension and administered by oral gavage. The typical volume is 10 mL/kg.
3. Dosing:
-
A minimum of three dose levels are typically evaluated to assess dose proportionality.
4. Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein, tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
5. Plasma Preparation:
-
Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
6. Bioanalytical Method:
-
Sample Preparation: Protein precipitation or solid-phase extraction is used to extract the analyte and internal standard from the plasma matrix.
-
Quantification: The concentrations of the parent drug and its metabolites are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]
7. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Mandatory Visualization
References
- 1. Pharmacokinetics, bioavailability and effects on electrocardiographic parameters of oral fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Pharmacokinetics of 2-F-ara-A (9-beta-D-arabinofuranosyl-2-fluoroadenine) in cancer patients during the phase I clinical investigation of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
Assessing the Immunogenicity of 2'-F-ANA Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic use of oligonucleotides has gained significant traction, with chemical modifications playing a pivotal role in enhancing their efficacy and safety. Among these, 2'-Deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA) modification is recognized for its favorable properties, including high binding affinity to target RNA and increased nuclease resistance. A critical aspect of preclinical and clinical development is the assessment of immunogenicity, as oligonucleotides can be recognized by the innate immune system, leading to unintended inflammatory responses. This guide provides a comparative overview of the immunogenicity of 2'-F-ANA modified oligonucleotides against other common modifications such as phosphorothioate (PS), 2'-O-methyl (2'-OMe), and locked nucleic acid (LNA), supported by experimental data and detailed protocols.
Comparative Immunogenicity of Oligonucleotide Modifications
The immunogenicity of oligonucleotides is primarily mediated by the activation of Toll-like receptors (TLRs), particularly TLR9, which recognizes single-stranded DNA containing unmethylated CpG motifs. Chemical modifications can significantly modulate this interaction. While direct quantitative comparative studies are limited, the following table summarizes the generally observed immunogenic potential of different oligonucleotide modifications based on available literature. It is important to note that the immunogenicity of any given oligonucleotide is sequence- and context-dependent.[1][2]
| Modification | Backbone | Sugar Modification | Expected TLR9 Activation | Expected Cytokine Induction (e.g., IFN-α, IL-6, TNF-α) | Key Considerations |
| Unmodified DNA | Phosphodiester (PO) | Deoxyribose | High (with CpG motifs) | High | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) | Phosphorothioate | Deoxyribose | Moderate to High | Moderate to High | Increased nuclease resistance. PS backbone itself can contribute to TLR activation.[3] |
| 2'-O-Methyl (2'-OMe) | Phosphorothioate (PS) | 2'-O-Methyl | Low | Low | Known to reduce immune stimulation.[4][5] |
| Locked Nucleic Acid (LNA) | Phosphorothioate (PS) | Methylene bridge | Variable | Variable | Immunostimulatory potential is context-dependent and can be influenced by the presence of CpG motifs and the specific LNA placement.[1][6] |
| 2'-F-ANA | Phosphorothioate (PS) | 2'-Fluoroarabino | Low to Moderate | Low to Moderate | Generally considered to have a favorable immunogenicity profile, though comprehensive comparative data is still emerging. |
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of oligonucleotide immunogenicity involves a multi-tiered approach, including in vitro assays to assess innate immune activation and in vivo studies to understand the complete immunological response.[7]
In Vitro TLR Activation Reporter Assay
This assay quantifies the activation of specific TLRs by oligonucleotides.
Objective: To determine if a 2'-F-ANA modified oligonucleotide activates TLR9.
Materials:
-
HEK293 cells stably expressing human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Test Oligonucleotides (2'-F-ANA modified, control modifications).
-
Positive Control: CpG-containing oligonucleotide (e.g., ODN 2006).
-
Negative Control: Scrambled oligonucleotide sequence with the same modification.
-
Cell culture medium (DMEM with 10% FBS, antibiotics).
-
SEAP detection reagent.
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed HEK-TLR9 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test and control oligonucleotides in cell culture medium.
-
Remove the old medium from the cells and add the oligonucleotide dilutions.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure SEAP activity in the supernatant according to the manufacturer's instructions using a luminometer or spectrophotometer.
-
Calculate the fold-change in SEAP activity relative to the untreated control.
In Vitro Cytokine Profiling from Human PBMCs
This assay measures the induction of pro-inflammatory cytokines from primary human immune cells.
Objective: To compare the cytokine release profile (e.g., IFN-α, IL-6, TNF-α) induced by 2'-F-ANA modified oligonucleotides versus other modifications.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Test Oligonucleotides (2'-F-ANA modified and other modifications).
-
Positive Control: TLR9 agonist (e.g., CpG ODN) or other known cytokine inducers (e.g., LPS for TLR4).
-
Negative Control: Vehicle or scrambled oligonucleotide.
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead-based immunoassay).
-
96-well cell culture plates.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the test and control oligonucleotides to the wells at various concentrations.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of IFN-α, IL-6, and TNF-α in the supernatant using specific ELISA kits or a multiplex immunoassay platform.
-
Analyze the data to compare the cytokine induction levels between the different oligonucleotide modifications.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the immunogenicity assessment.
Caption: TLR9 Signaling Pathway leading to cytokine production.
Caption: A typical workflow for assessing oligonucleotide immunogenicity.
Conclusion
The immunogenicity of therapeutic oligonucleotides is a multifaceted issue that requires careful consideration during drug development. Chemical modifications are a key strategy to mitigate these effects. Current evidence suggests that 2'-F-ANA modifications, particularly when combined with a phosphorothioate backbone, offer a favorable immunogenicity profile, characterized by reduced activation of innate immune sensors like TLR9 compared to less modified or certain other types of modified oligonucleotides. However, it is crucial to conduct a comprehensive, case-by-case immunogenicity risk assessment for each candidate oligonucleotide. The experimental protocols and workflows outlined in this guide provide a framework for such an evaluation, enabling researchers to make informed decisions in the development of safer and more effective oligonucleotide therapeutics.
References
- 1. Characterization of the TLR9-Activating Potential of LNA-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 3. youtube.com [youtube.com]
- 4. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2'-F-ANA Versus Phosphorothioate Modifications for Enhanced Nuclease Resistance in Oligonucleotides
For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotide therapeutics is a critical determinant of efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, severely limiting their therapeutic potential. To overcome this challenge, various chemical modifications have been developed to enhance nuclease resistance. This guide provides an objective comparison of two prominent modifications: 2'-Deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA) and phosphorothioate (PS) linkages, supported by experimental data.
Oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases by modulating gene expression. However, their susceptibility to degradation by ubiquitous nucleases in biological fluids necessitates chemical modifications to improve their stability and pharmacokinetic profile. Among the myriad of modifications developed, 2'-F-ANA, a sugar modification, and phosphorothioate, a backbone modification, are two of the most effective and widely studied strategies for conferring nuclease resistance.
Quantitative Analysis of Nuclease Resistance
Direct head-to-head comparisons of oligonucleotides modified exclusively with either 2'-F-ANA or phosphorothioates in the same study are limited in publicly available literature. However, data from various studies provide a strong basis for a comparative assessment of their performance. The following table summarizes key quantitative data on the nuclease resistance conferred by these modifications, often in comparison to unmodified oligonucleotides or in combination.
| Oligonucleotide Modification | Nuclease Source | Half-life / Stability | Reference |
| Unmodified Oligonucleotide | Human Serum | ~1.5 hours | [1] |
| Phosphorothioate (PS) | Human Serum | 10 - 53 hours | [2] |
| Fully 2'-F-ANA modified sense strand (siRNA) | Serum | ~6 hours | [3] |
| PS-2'-F-ANA | 3'-Exonuclease | >20-fold more stable than PS-DNA | [3][4] |
| Phosphodiester (PO) 2'-F-ANA | Snake Venom Phosphodiesterase | More stable than PO-DNA | [5] |
| Phosphorothioate (PS) DNA | Snake Venom Phosphodiesterase | More stable than PO-2'-F-ANA | [5] |
Note: The stability of oligonucleotides is highly dependent on the specific sequence, the type and concentration of nucleases, and the experimental conditions.
Delving into the Modifications: A Comparative Overview
Phosphorothioate (PS) Linkages
Phosphorothioate modification is a first-generation backbone modification where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom. This change renders the internucleotide bond significantly more resistant to cleavage by a broad spectrum of nucleases.[6]
Advantages:
-
Broad Nuclease Resistance: Provides robust protection against both endo- and exonucleases.[6]
-
Well-Established Chemistry: The synthesis of PS-modified oligonucleotides is a routine and well-understood process.
Disadvantages:
-
Chirality: The introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in a mixture of Rp and Sp diastereomers. These diastereomers can have different biological properties, including nuclease resistance and binding affinity.
-
Potential for Non-specific Protein Binding: The sulfur atom can increase non-specific binding to proteins, which may lead to off-target effects or toxicity at higher concentrations.
-
Reduced Thermal Stability: PS modifications can slightly decrease the thermal stability (melting temperature, Tm) of the duplex formed with the target RNA.
2'-Deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA)
2'-F-ANA is a modification of the sugar moiety of the nucleotide. It involves the replacement of the 2'-hydroxyl group of the ribose sugar with a fluorine atom in the "up" or ara configuration. This modification alters the sugar pucker and provides steric hindrance, thereby protecting the phosphodiester backbone from nuclease attack.
Advantages:
-
High Nuclease Resistance: Offers significant protection against nuclease degradation.[7][8] When combined with a phosphorothioate backbone (PS-2'F-ANA), the resistance is further enhanced.[3][4]
-
Increased Binding Affinity: 2'-F-ANA modification generally increases the thermal stability of the duplex formed with the target RNA, leading to higher binding affinity.[9]
-
RNase H Activity: Unlike many other 2'-sugar modifications, 2'-F-ANA/RNA duplexes can effectively recruit and activate RNase H, an essential mechanism for the activity of many antisense oligonucleotides.[8]
Disadvantages:
-
Synthesis Complexity: The synthesis of 2'-F-ANA phosphoramidites is more complex and costly compared to standard DNA or PS-modified phosphoramidites.
-
Potential for Toxicity with Extensive Modification: Some studies have suggested that extensive 2'-F modification in combination with a PS backbone may lead to certain cellular toxicities.
Experimental Protocols for Nuclease Resistance Assays
The evaluation of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. The most common method is the in vitro serum stability assay.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of the complex mixture of nucleases found in serum, which mimics the in vivo environment.
Materials:
-
Modified oligonucleotide of interest and an unmodified control.
-
Human serum or fetal bovine serum (FBS).
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Nuclease-free water.
-
Quenching solution (e.g., EDTA or a denaturing loading dye).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Reaction Setup: The oligonucleotide is incubated in a solution containing serum (typically 10-90%) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution.
-
Analysis: The integrity of the oligonucleotide at each time point is analyzed by either denaturing PAGE or HPLC.
-
PAGE: The samples are run on a polyacrylamide gel, and the disappearance of the full-length oligonucleotide band over time is visualized and quantified.
-
HPLC: The samples are injected into an HPLC system, and the peak corresponding to the full-length oligonucleotide is integrated. The decrease in the peak area over time reflects the degradation of the oligonucleotide.
-
-
Data Analysis: The percentage of intact oligonucleotide is plotted against time, and the data are fitted to an exponential decay curve to calculate the half-life (t1/2) of the oligonucleotide in serum.
Visualizing the Concepts
To better understand the modifications and the experimental workflow, the following diagrams are provided.
Caption: Comparison of unmodified, phosphorothioate, and 2'-F-ANA modifications.
Caption: Nuclease action on unmodified versus modified oligonucleotides.
Caption: Workflow for determining oligonucleotide stability in serum.
Conclusion
Both 2'-F-ANA and phosphorothioate modifications are highly effective strategies for enhancing the nuclease resistance of therapeutic oligonucleotides. Phosphorothioates provide broad and robust protection through a well-established backbone modification, while 2'-F-ANA offers the dual benefits of nuclease resistance and increased binding affinity.
The choice between these modifications, or their combination, depends on the specific application, the desired pharmacokinetic profile, and considerations of synthesis cost and potential off-target effects. For many applications, particularly in antisense technology, the synergistic combination of a 2'-F-ANA sugar modification with a phosphorothioate backbone provides a superior level of stability and efficacy. As the field of oligonucleotide therapeutics continues to advance, a thorough understanding of the properties conferred by these chemical modifications is essential for the design of next-generation drugs with improved stability and therapeutic performance.
References
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Specificity of 2'-F-ANA Probes in Hybridization Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) probes with other common oligonucleotide probes used in hybridization assays. The data presented herein highlights the superior specificity and binding affinity of 2'-F-ANA probes, making them a compelling choice for various research and drug development applications.
Enhanced Binding Affinity and Thermal Stability
2'-F-ANA modified oligonucleotides exhibit a significant increase in thermal stability when hybridized to complementary RNA or DNA targets.[1][2][3] This enhanced affinity is attributed to the conformational pre-organization of the fluorinated sugar, which is more favorable for duplex formation.[2][3][4] Each incorporation of a 2'-F-ANA nucleotide can increase the melting temperature (Tm) of a duplex by approximately 1.2 to 1.5°C.[1][5] This is a notable improvement over traditional DNA and phosphorothioate (PS-DNA) probes.[2][3][6]
| Probe Type | Modification | ΔTm per modification (°C) | Reference |
| 2'-F-ANA | 2'-fluoroarabinonucleoside | +1.2 to +1.5 | [1][5] |
| LNA (Locked Nucleic Acid) | 2'-O,4'-C-methylene-β-D-ribofuranoside | > +3 | [1] |
| 2'-F-RNA | 2'-fluororibonucleoside | +3.0 | [7] |
| DNA | Deoxyribonucleoside | Baseline | N/A |
| PS-DNA | Phosphorothioate DNA | Lower than DNA | [6] |
Superior Mismatch Discrimination
High specificity in hybridization assays is crucial for distinguishing between closely related sequences. 2'-F-ANA probes demonstrate excellent mismatch discrimination, showing a significant drop in melting temperature when a single base mismatch is present in the target sequence.[2][5][7] This property is particularly advantageous in applications such as SNP genotyping and allele-specific quantification.
| Duplex | Mismatch | ΔTm (°C) | Reference |
| 2'-F-ANA/RNA | Single A/G mismatch | -7.2 | [5][7] |
| 2'-F-ANA/DNA | Single A/G mismatch | -8.0 | [2] |
| RNA/DNA | Single A/G mismatch | -7.2 | [2] |
| DNA/DNA | Single A/G mismatch | -3.9 | [2][5][7] |
Unique RNase H Activation
A key advantage of 2'-F-ANA probes is their ability to form hybrids with RNA that are substrates for RNase H.[1][2][3][6] This is a feature not shared by many other 2'-modified oligonucleotides, such as 2'-O-alkyl RNA, which typically inhibit RNase H activity.[1] The 2'-F-ANA/RNA duplex mimics the structure of a DNA/RNA hybrid, allowing for the recruitment and activation of RNase H, which then cleaves the target RNA strand.[1][2][3] This property is particularly valuable in antisense applications for targeted gene silencing.[1]
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
validation of 2'-F-ANA as a tool for gene function studies
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) as a potent and durable tool for gene silencing.
In the dynamic field of functional genomics and drug discovery, the ability to precisely and efficiently modulate gene expression is paramount. Antisense oligonucleotides (ASOs) have emerged as powerful tools for achieving this, and among them, 2'-F-ANA modified oligonucleotides represent a significant advancement. This guide provides an in-depth comparison of 2'-F-ANA with other gene silencing technologies, supported by experimental data, detailed protocols, and clear visual representations of its mechanism and application.
Unveiling the Advantages of 2'-F-ANA
2'-F-ANA is a synthetic nucleic acid analog distinguished by a fluorine atom at the 2' position of the arabinose sugar. This modification endows 2'-F-ANA oligonucleotides with a unique combination of properties that translate to superior performance in gene function studies. Unlike many other 2'-modified oligonucleotides that inhibit RNase H activity, 2'-F-ANA/RNA duplexes actively recruit this enzyme, leading to the degradation of the target RNA.[1][2][3][4][5] This DNA-like characteristic, coupled with enhanced nuclease resistance and high binding affinity for target mRNA, makes 2'-F-ANA a highly effective tool for gene knockdown.[1][4][6]
Key Performance Attributes of 2'-F-ANA:
-
High Potency: Achieves significant gene knockdown at lower concentrations compared to traditional antisense oligonucleotides.[4][6]
-
Enhanced Stability: The 2'-fluoro modification provides substantial resistance to nuclease degradation, leading to a longer half-life in biological systems.[3][7][8]
-
RNase H Activation: Forms a duplex with target RNA that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of the hybrid, leading to robust gene silencing.[1][2][3][4][5]
-
High Binding Affinity: Exhibits strong and specific binding to complementary RNA sequences.[1][3][4][5]
-
Prolonged Duration of Action: The enhanced stability contributes to a sustained gene silencing effect over several days.[4][6]
Comparative Performance: 2'-F-ANA vs. Alternatives
The efficacy of 2'-F-ANA is best understood through direct comparison with other commonly used gene silencing tools, such as small interfering RNAs (siRNAs) and unmodified phosphorothioate DNA (PS-DNA) ASOs.
Quantitative Comparison of Gene Silencing Efficiency
The following table summarizes the key performance metrics of 2'-F-ANA in comparison to siRNA and PS-DNA, based on published experimental data.
| Feature | 2'-F-ANA ASO | siRNA (unmodified) | PS-DNA ASO (unmodified) |
| Mechanism of Action | RNase H-mediated cleavage[1][2][3][4] | RNA-induced silencing complex (RISC)[7][8] | RNase H-mediated cleavage[1][6] |
| Potency | High; effective at low nM concentrations[1][4] | High; effective at pM to low nM concentrations | Moderate; requires higher concentrations |
| Serum Half-life | Substantially enhanced (e.g., ~6 hours for FANA/RNA hybrid)[7][8] | Short (<15 minutes)[7][8] | Moderate |
| Duration of Effect | Prolonged; silencing effect present after 4 days[4][6] | Transient; typically 24-72 hours | Shorter than 2'-F-ANA |
| Nuclease Resistance | High[3][4][6] | Low[7][8] | Moderate (with phosphorothioate backbone) |
Experimental Data: Targeting c-MYB Proto-oncogene
In a study targeting the c-MYB proto-oncogene in human leukemia cells (K562), 2'-F-ANA-DNA chimeras demonstrated significantly greater potency and duration of effect compared to unmodified PS-DNA ASOs.
| Parameter | PS-2'F-ANA-DNA Chimera | PS-DNA ASO |
| Dose for >90% Knockdown | 1 µg | 5 µg |
| c-MYB mRNA levels at 72h (relative to control) | ~7-22% | ~100% (equivalent to control) |
| Sustained Silencing at 96h and 120h | Yes | No |
Data extracted from studies on c-MYB knockdown in K562 cells.[4][6]
Mechanism of Action and Experimental Workflow
The unique properties of 2'-F-ANA translate into a straightforward and effective workflow for gene function studies.
Signaling Pathway of 2'-F-ANA Mediated Gene Silencing
Caption: Mechanism of 2'-F-ANA mediated gene silencing via RNase H recruitment.
General Experimental Workflow for Gene Function Study
Caption: A typical workflow for a gene function study using 2'-F-ANA ASOs.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key experiments involving 2'-F-ANA.
Cell Culture and Transfection
-
Cell Seeding: Plate cells (e.g., K562, HeLa) in appropriate growth medium at a density that will result in 50-70% confluency at the time of transfection.
-
Oligonucleotide Preparation: Resuspend the lyophilized 2'-F-ANA ASO and control oligonucleotides in nuclease-free water or an appropriate buffer to a stock concentration of 20 µM.
-
Transfection:
-
For lipid-based transfection, dilute the 2'-F-ANA ASO and the transfection reagent separately in serum-free medium.
-
Combine the diluted ASO and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the ASO-lipid complexes to the cells and incubate for the desired period (e.g., 24-72 hours) before analysis.
-
For electroporation (nucleofection), follow the manufacturer's protocol for the specific cell line, using the desired concentration of the 2'-F-ANA ASO.
-
Analysis of Gene Expression
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
Western Blot for Protein Level Analysis:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
2'-F-ANA modified oligonucleotides offer a robust and highly effective solution for gene function studies. Their unique combination of high potency, enhanced stability, and RNase H-mediated mechanism of action provides a clear advantage over traditional antisense and RNAi technologies. The experimental data and protocols presented in this guide validate 2'-F-ANA as a superior tool for researchers seeking to achieve reliable and sustained gene silencing for target validation and therapeutic development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cost-effectiveness of different modified nucleoside synthesis routes
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of modified nucleosides is a critical bottleneck in the journey from discovery to clinical application. This guide provides a comparative analysis of prominent synthesis routes for the widely used antiviral agents Lamivudine and Zidovudine, offering a lens through which to evaluate the trade-offs between chemical, chemo-enzymatic, and continuous flow methodologies.
The synthesis of modified nucleosides, the backbone of many antiviral and anticancer therapies, has evolved significantly. Traditional chemical synthesis, while foundational, often grapples with challenges of stereoselectivity, harsh reaction conditions, and multi-step processes that can lead to lower overall yields and higher costs. In response, enzymatic and chemo-enzymatic strategies have emerged, promising greener, more efficient, and highly selective alternatives. This guide delves into the practical realities of these approaches by examining the synthesis of two crucial antiretroviral drugs, Lamivudine and Zidovudine, and provides a comparative look at the broader landscape of oligonucleotide synthesis.
Comparing Synthesis Routes for Lamivudine
Lamivudine, a cornerstone in the treatment of HIV/AIDS and Hepatitis B, can be synthesized through various routes, each with distinct implications for yield, cost, and process complexity. Here, we compare an economical chemical synthesis with a chemo-enzymatic approach and a continuous flow process.
Data Presentation: Lamivudine Synthesis Comparison
| Metric | Economical Chemical Synthesis[1] | Chemo-enzymatic Synthesis | Continuous Flow Synthesis[2] |
| Overall Yield | High (4-step linear sequence) | 37% (3-step synthesis) | 40% (isolated yield) |
| Estimated Cost of Goods |
| Not explicitly reported | Not explicitly reported |
| Key Features | Utilizes low-cost raw materials; high-yielding steps.[1] | Employs enzymatic dynamic kinetic resolution for stereoselectivity. | Integrated two-step continuous process for key intermediate; improved conversion in glycosidation.[2] |
| Number of Steps | 4 (longest linear sequence)[1] | 3 | Multi-step, semi-continuous |
Experimental Protocols: Lamivudine Synthesis
Economical Chemical Synthesis: This route focuses on a novel strategy for stereospecific assembly, employing an inexpensive and readily accessible lactic acid derivative. This approach combines sugar activation and stereodetermination steps, reducing the overall number of transformations and utilizing low-cost starting materials to achieve a high-yielding four-step longest linear sequence.[1]
Chemo-enzymatic Synthesis via Dynamic Kinetic Resolution: A three-step asymmetric synthesis of Lamivudine has been reported, which utilizes a surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution. This enzymatic step is crucial for establishing the correct stereochemistry of a key intermediate, leading to the final product in a 37% overall yield.
Continuous Flow Synthesis: A semi-continuous multi-step synthesis has been developed, featuring an integrated two-step continuous flow process to prepare a key 5-acetoxy oxathiolane intermediate with a 95% overall conversion. The subsequent crucial glycosidation reaction, utilizing a novel catalyst, achieved a 95% conversion, resulting in an overall isolated yield of 40% for the desired isomer of Lamivudine.[2]
Comparing Synthesis Routes for Zidovudine (AZT)
Zidovudine (AZT), the first FDA-approved treatment for HIV, has also seen innovations in its manufacturing process, moving from traditional batch chemistry to more efficient continuous flow systems.
Data Presentation: Zidovudine Synthesis Comparison
| Metric | Traditional Batch Synthesis (Implied) | Modular Continuous Flow Synthesis[3] |
| Overall Yield | Not explicitly reported | 69% (across four transformations)[3] |
| Process Time | 2550 minutes (batch time)[3] | 108 minutes (residence time)[3] |
| Key Features | Low selectivity of hydroxyl protection, hazardous azidation, prolonged reaction times.[3] | Enhanced selectivity of hydroxyl protection, safer handling of azidation, significantly reduced E-factor (from 375 to 210), and a 289-fold increase in space-time yield.[3] |
| Number of Steps | Multiple steps | Four integrated transformations in two modules.[3] |
Experimental Protocols: Zidovudine Synthesis
Modular Continuous Flow Synthesis: This approach addresses the drawbacks of traditional batch synthesis by integrating four key transformations into a two-module continuous flow system. Module A handles hydroxyl protection and cyclization, while Module B performs the hazardous azidation and subsequent deprotection. This integrated platform achieves a 69% overall yield with a significantly reduced residence time of 108 minutes compared to the 2550 minutes required for the batch process.[3] The continuous flow setup allows for safer handling of the azidation step and improves the selectivity of the protection steps.[3]
Broader Context: Chemical vs. Enzymatic Oligonucleotide Synthesis
The synthesis of longer modified nucleic acid chains, such as those used in RNA therapeutics and diagnostics, also presents a choice between established chemical methods and emerging enzymatic technologies.
Data Presentation: Oligonucleotide Synthesis Comparison
| Metric | Chemical (Phosphoramidite) Synthesis[4][5][6] | Enzymatic DNA Synthesis (EDS)[4][5] |
| Coupling Efficiency | >99%[6] | Can be lower, impacting fidelity for longer strands.[4] |
| Cost | Established and relatively low cost for standard synthesis; can be expensive for modified bases.[7] | Currently can be an order of magnitude more expensive per base than chemical synthesis.[4] |
| Waste Generation | Produces several liters of hazardous organic waste per 96-well plate.[4] | Avoids the use of toxic reagents and does not produce hazardous waste.[4] |
| Scalability & Length | Well-established for large-scale production of oligonucleotides up to ~200 bases.[6] | Promising for longer DNA strands, but scalability for high-throughput applications is still under development. |
Experimental Protocols: Oligonucleotide Synthesis
Chemical (Phosphoramidite) Synthesis: This is the gold-standard method for DNA and RNA synthesis.[5][6] It involves the sequential addition of phosphoramidites, which are modified nucleosides, to a growing oligonucleotide chain on a solid support. The process is a cycle of deblocking, coupling, capping, and oxidation. While highly efficient for shorter sequences, the fidelity decreases with increasing length, and the process generates significant hazardous waste.[4][5][6]
Enzymatic DNA Synthesis (EDS): EDS utilizes enzymes, such as terminal deoxynucleotidyl transferase (TdT), to add nucleotides to a DNA sequence.[4][5] This approach offers the advantage of operating in aqueous conditions, thereby eliminating hazardous waste. While promising for the synthesis of longer DNA fragments and a more sustainable process, challenges related to cost, enzyme efficiency, and error rates are still being addressed.[4]
Visualizing the Synthesis Workflows
To better understand the logical flow of these synthesis strategies, the following diagrams illustrate the key stages of chemical and chemo-enzymatic routes.
Caption: Generalized workflow for the chemical synthesis of modified nucleosides.
Caption: Generalized workflow for a chemo-enzymatic synthesis route.
Conclusion
The choice of a synthesis route for modified nucleosides is a complex decision that hinges on a variety of factors including cost, desired yield, stereochemical purity, scalability, and environmental impact. For well-established molecules like Lamivudine and Zidovudine, innovations in both chemical and chemo-enzymatic processes continue to drive efficiency and reduce costs. Continuous flow technology, in particular, offers a promising avenue for safer and more sustainable large-scale production.
For the broader field of modified oligonucleotide synthesis, while the phosphoramidite method remains the workhorse, enzymatic synthesis is a rapidly advancing frontier with the potential to revolutionize the production of long and complex nucleic acid-based therapeutics. As the demand for modified nucleosides grows, a thorough understanding of the strengths and weaknesses of each synthetic approach will be paramount for researchers and drug development professionals in making informed decisions that balance economic viability with scientific advancement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Semi-continuous multi-step synthesis of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic Approaches Promise To Bring DNA Synthesis Back to Labs | Technology Networks [technologynetworks.com]
- 5. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
Safety Operating Guide
Safe Disposal of 2'-Deoxy-2'-fluoroarabino inosine: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: The proper handling and disposal of 2'-Deoxy-2'-fluoroarabino inosine, a synthetic nucleoside analog, are critical for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage waste containing this compound, ensuring minimal risk of exposure and adherence to regulatory standards.
I. Core Principles of Disposal
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[5] All materials contaminated with this compound, including stock solutions, unused product, contaminated labware, and personal protective equipment (PPE), must be segregated from general and biohazardous waste streams.
II. Waste Categorization and Containerization
Proper segregation of waste is essential. The following table summarizes the types of waste and the appropriate containers to be used.
| Waste Category | Description | Container Type | Disposal Path |
| Bulk Chemical Waste | Unused or expired this compound powder, concentrated stock solutions, and any container with more than 3% of the original quantity remaining.[10] | Black, sealed, and clearly labeled RCRA hazardous waste container.[5] | Hazardous Waste Disposal (via Environmental Health & Safety) |
| Trace Contaminated Solids | "Empty" vials (less than 3% of original quantity), contaminated gloves, bench paper, pipette tips, and other disposable labware.[10] | Yellow, sealed "Trace Chemo Waste" container or bag.[5][10] | Hazardous Waste Incineration (via Environmental Health & Safety) |
| Contaminated Sharps | Needles and syringes used to handle solutions of this compound. | Yellow, puncture-resistant sharps container labeled "Trace Chemo Waste".[5][10] | Hazardous Waste Incineration (via Environmental Health & Safety) |
| Contaminated Liquids (Aqueous) | Dilute aqueous solutions, cell culture media containing the compound. | Labeled, leak-proof hazardous waste container. Chemical decontamination with bleach may be an option for rDNA waste, but consult with your institution's EHS for chemical waste.[13] | Hazardous Waste Disposal (via Environmental Health & Safety) |
III. Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, don appropriate PPE, including double chemotherapy-rated gloves, a lab coat, and safety glasses.[5][6][8][9]
2. Segregation at the Point of Generation:
-
Immediately after use, segregate all contaminated items into the correct waste container as detailed in the table above.
-
Do not mix waste containing this compound with other chemical or biological waste streams.[5]
3. Handling Bulk and Trace Waste:
-
For bulk waste , such as expired solid compound or leftover stock solutions, place it in a designated black RCRA hazardous waste container.[5] Ensure the container is properly sealed and labeled with the chemical name and hazard information.
-
For trace contaminated solids , such as gloves and plasticware, place them in a yellow "Trace Chemo Waste" bag or container.[5][10]
-
Syringes containing any visible residual liquid must be disposed of as bulk chemical waste in the black RCRA container.[5] Only completely empty syringes (plunger fully depressed) can be placed in the yellow sharps container.[5]
4. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate the work area (e.g., benchtop, fume hood) with an appropriate cleaning agent. Dispose of all cleaning materials as trace contaminated solid waste.
5. Waste Storage and Collection:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure all containers are properly labeled and sealed.
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
IV. Spill and Exposure Procedures
-
In case of a spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with absorbent pads. Clean the area with a suitable decontaminating agent. All cleanup materials must be disposed of as hazardous waste.
-
In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes.[6]
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
-
Seek medical attention for any exposure. Report all incidents to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary: the modified nucleosides of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. osha.gov [osha.gov]
- 13. med.nyu.edu [med.nyu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 2'-Deoxy-2'-fluoroarabino Inosine
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2'-Deoxy-2'-fluoroarabino inosine. All personnel must adhere to these guidelines to mitigate exposure risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The level of PPE required is dictated by the specific handling activity.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding (in a Biological Safety Cabinet) | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | N95 or higher NIOSH-certified respirator | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | N95 or higher NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | N95 or higher NIOSH-certified respirator | Goggles and face shield |
Note: All PPE should be disposable and removed in a manner that prevents self-contamination.[1] Hands should be washed thoroughly before and after handling the compound and after removing gloves.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and refrigerated area as recommended.[3][4][5][6]
-
Access to the storage area should be restricted to authorized personnel.
2. Preparation and Handling:
-
All manipulations of this compound, especially those involving powders or the potential for aerosol generation, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure.[7]
-
Before starting work, decontaminate the work surface of the BSC.
-
Don the appropriate PPE as detailed in the table above. Double gloving is mandatory.[1]
-
If crushing or cutting solid forms, this must be done within the BSC to contain any dust.[7]
-
Use dedicated equipment (e.g., spatulas, weighing paper) and decontaminate it after use or dispose of it as cytotoxic waste.
3. Spill Management:
-
In the event of a spill, the area must be immediately cordoned off to prevent exposure to others.[2]
-
Personnel involved in the cleanup must wear the specified PPE for spill cleanup.[1]
-
Use a dedicated cytotoxic spill kit and follow its instructions.
-
For liquid spills, absorb the material with an inert, absorbent material.
-
For solid spills, gently cover and wet the material to prevent dust from becoming airborne.
-
All cleanup materials must be disposed of as cytotoxic waste.[2]
-
The spill area should be thoroughly decontaminated.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All contaminated items, including gloves, gowns, labware, and cleaning materials, must be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Container Management: Waste containers should be sealed when not in use and should not be overfilled.
-
Final Disposal: Arrangements must be made with a certified hazardous waste disposal company for the final collection and incineration of the cytotoxic waste. Do not dispose of this material down the drain.[4][8]
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
